molecular formula C9H19BN2O3 B11932380 Val-boroPro;PT100

Val-boroPro;PT100

Cat. No.: B11932380
M. Wt: 214.07 g/mol
InChI Key: FKCMADOPPWWGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Val-boroPro;PT100 is a useful research compound. Its molecular formula is C9H19BN2O3 and its molecular weight is 214.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCMADOPPWWGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)C(C(C)C)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: Val-boroPro Mechanism of Action in NLRP1 Inflammasome Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Val-boroPro (Talabostat, PT-100) represents a distinct class of immunomodulatory agents that triggers pyroptosis not through direct receptor ligation, but by inhibiting the "checkpoint" enzymes DPP8 and DPP9 (DPP8/9).[1][2][3][4] This guide details the molecular mechanism by which Val-boroPro (VbP) induces the "functional degradation" of NLRP1, leading to inflammasome assembly.[2] Unlike pathogen-associated molecular patterns (PAMPs) that directly bind sensors, VbP acts by removing the negative regulation imposed by DPP9, effectively tripping a cellular "booby trap." This document provides a mechanistic breakdown, validated experimental protocols, and critical data interpretation frameworks for researchers investigating this pathway.

Mechanism of Action: The "Functional Degradation" Model[2][5][6]

The activation of NLRP1 by Val-boroPro is a multi-step process governed by the DPP9-NLRP1 Checkpoint .

The Quiescent State: The "Bomb-Defuser" Complex

In resting cells, the NLRP1 inflammasome is kept in an auto-inhibited state. The cytosolic serine dipeptidases DPP8 and DPP9 act as "bomb-defusers."

  • Structure: NLRP1 undergoes autoproteolysis within its FIIND domain, generating two non-covalently associated fragments: the N-terminal fragment (NT) and the bioactive C-terminal fragment (CT), which contains the CARD domain.

  • Sequestration: DPP9 binds to the NLRP1-CT and sequesters it.[2][5] Crucially, the N-terminus of the NLRP1-CT inserts directly into the DPP9 active site. This ternary complex (DPP9 : NLRP1-FL : NLRP1-CT) prevents the CT from oligomerizing.

Val-boroPro Inhibition and Checkpoint Collapse

Val-boroPro is a non-selective inhibitor of post-proline cleaving serine proteases (targeting DPP4, FAP, DPP8, and DPP9).[6] Its specific inhibition of DPP8/9 is the trigger for NLRP1 activation.[1][2][3][4]

  • Inhibition: VbP binds to the catalytic active site of DPP8/9.

  • Displacement: This binding competes with the N-terminus of the NLRP1-CT, destabilizing the repressive complex.

  • Functional Degradation: The displacement exposes the unstable N-terminal region of NLRP1. This triggers the recruitment of the ubiquitin-proteasome system. The NLRP1-NT is rapidly degraded by the proteasome.

  • Liberation: The degradation of the NT releases the bioactive NLRP1-CT (UPA-CARD fragment) from the inhibitory complex.

  • Assembly: The free UPA-CARD fragment self-oligomerizes (nucleating ASC in some contexts, or directly recruiting Caspase-1) to form the active inflammasome star.

Downstream Signaling
  • Caspase-1 Activation: The inflammasome recruits pro-Caspase-1, facilitating its proximity-induced autoproteolysis into active p20/p10 subunits.[1]

  • GSDMD Cleavage: Active Caspase-1 cleaves Gasdermin D (GSDMD) at the linker region, releasing the pore-forming N-terminal domain (GSDMD-N).

  • Pyroptosis: GSDMD-N pores form in the plasma membrane, leading to osmotic lysis (LDH release) and the secretion of mature IL-1

    
     and IL-18.
    
Pathway Visualization

NLRP1_Activation VbP Val-boroPro (VbP) DPP9_Active DPP8/9 (Active) Sequestering NLRP1-CT VbP->DPP9_Active Inhibits Active Site DPP9_Inhibited DPP8/9 (Inhibited) DPP9_Active->DPP9_Inhibited Conformational Change NLRP1_Complex NLRP1-NT:CT Complex (Auto-inhibited) DPP9_Active->NLRP1_Complex Maintains Stability DPP9_Inhibited->NLRP1_Complex Destabilizes NT_Degradation NLRP1-NT Degradation NLRP1_Complex->NT_Degradation Ubiquitination Proteasome 26S Proteasome Proteasome->NT_Degradation Mediates CT_Release Release of Bioactive NLRP1-CT (UPA-CARD) NT_Degradation->CT_Release Unlocks Inflammasome Inflammasome Assembly (Oligomerization) CT_Release->Inflammasome Casp1 Caspase-1 Activation (p20/p10) Inflammasome->Casp1 GSDMD GSDMD Cleavage (N-term Pore) Casp1->GSDMD Pyroptosis PYROPTOSIS (LDH Release, IL-1β) GSDMD->Pyroptosis

Figure 1: The "Functional Degradation" mechanism of Val-boroPro-induced NLRP1 activation.[2][5][7]

Experimental Validation Protocols

Reagents and Controls[1]
  • Primary Agent: Val-boroPro (VbP) / Talabostat.[2]

    • Stock: 10 mM in DMSO. Store at -80°C. Avoid repeated freeze-thaw.

  • Specificity Control: 1G244 (Selective DPP8/9 inhibitor).[1][4][8][9]

    • Purpose: Confirms the effect is due to DPP8/9 and not DPP4/FAP.

  • Negative Control: DMSO (Vehicle).

  • Mechanism Control: MG-132 (Proteasome Inhibitor).

    • Rationale: Since VbP relies on proteasomal degradation of the NLRP1-NT, pre-treatment with MG-132 should block VbP-induced pyroptosis. This is a critical validation step.

Protocol: Induction of Pyroptosis in Monocytes (THP-1)[4][11]

Objective: Quantify cell death and validate inflammasome activation.

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed THP-1 cells (ATCC TIB-202) at

      
       cells/mL in RPMI-1640 + 10% FBS.
      
    • Note: Priming (e.g., with LPS) is not strictly required for NLRP1 activation by VbP in human monocytes, as they constitutively express NLRP1 and Pro-IL-18, though LPS increases Pro-IL-1

      
       levels.
      
  • Inhibitor Treatment:

    • Experimental Group: Add VbP (Final concentration: 2

      
      M - 10 
      
      
      
      M).
    • Specificity Control: Add 1G244 (10

      
      M).
      
    • Vehicle Control: DMSO (<0.1%).[8]

    • Proteasome Block (Optional): Pre-treat with MG-132 (10

      
      M) for 30 mins before VbP addition.
      
  • Incubation:

    • Incubate for 6 to 24 hours at 37°C, 5% CO

      
      .
      
    • Checkpoint: Visual inspection for "ballooning" morphology typical of pyroptosis.

  • Harvesting:

    • Centrifuge plates at 500 x g for 5 mins.

    • Supernatant: Collect for LDH assay and ELISA (IL-1

      
      /IL-18).
      
    • Pellet: Lyse in RIPA buffer + Protease Inhibitors for Western Blot.

Quantitative Data Presentation (Expected Results)
AssayReadoutVbP Treatment (10

M)
VbP + MG-1321G244 Control
LDH Release % Cytotoxicity> 60% (High)< 10% (Blocked)> 60% (High)
IL-1

ELISA
Cytokine (pg/mL)High Low/NoneHigh
Western Blot Casp-1 p20Band Present AbsentBand Present
Western Blot GSDMD-N (p30)Band Present AbsentBand Present
Cell Titer-Glo ATP (Viability)Low High (Rescued)Low
Western Blotting Strategy

To rigorously prove the mechanism, probe for the following markers. Note that full-length NLRP1 is difficult to detect due to rapid degradation upon activation.

  • Anti-Caspase-1: Look for the p20 cleaved fragment.

  • Anti-GSDMD: Look for the p30 N-terminal fragment.

  • Anti-GAPDH/Actin: Loading control.

Experimental Workflow Diagram

Protocol_Workflow Start Seed THP-1 Cells (5x10^5/mL) PreTreat Optional: Add MG-132 (30 min) Start->PreTreat Treat Add Val-boroPro (2 - 10 µM) PreTreat->Treat Incubate Incubate 6 - 24 Hours Treat->Incubate Spin Centrifuge 500xg, 5 min Incubate->Spin Sub1 Supernatant: LDH Assay IL-1β ELISA Spin->Sub1 Sub2 Cell Pellet: Western Blot (Casp-1 p20, GSDMD-N) Spin->Sub2

Figure 2: Standardized workflow for assessing VbP-mediated inflammasome activation.

Senior Scientist Insights: Troubleshooting & Nuance

The "Proteasome Paradox"

A common point of confusion is the role of the proteasome. In most signaling pathways, proteasome inhibition increases protein levels. Here, proteasome inhibition blocks activation.[10]

  • Explanation: Activation requires the destruction of the N-terminal "brake."[2] If you inhibit the proteasome (MG-132), the N-terminus remains intact, the complex remains repressed, and pyroptosis does not occur. This is the definitive test for the "functional degradation" model.

Species Specificity
  • Mouse (Nlrp1b): Highly sensitive to VbP.

  • Human (NLRP1 & CARD8): VbP activates human NLRP1, but also activates CARD8 (another CARD-containing sensor) via the same DPP9 inhibition mechanism. In AML cell lines (like MV4-11), CARD8 is often the dominant sensor driving VbP-induced cell death. Be aware of which sensor is expressed in your model system.

Clinical Relevance

Val-boroPro (Talabostat) failed in early clinical trials likely due to the lack of patient stratification. Understanding this mechanism suggests it may be most effective in tumors with high NLRP1/CARD8 expression and intact downstream pyroptotic machinery (Caspase-1/GSDMD).

References

  • Okondo, M. C., et al. (2017). DPP8/9 inhibition activates the Nlrp1b inflammasome.[1][2][3][4][10] Cell Chemical Biology.

  • Okondo, M. C., et al. (2018). Inhibition of Dpp8/9 activates the Nlrp1b inflammasome.[1][2][3][10] Nature Chemical Biology.

  • Chui, A. J., et al. (2019). N-terminal degradation activates the NLRP1B inflammasome.[10] Science.

  • Zhong, F. L., et al. (2018). Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding. Journal of Biological Chemistry.

  • Johnson, D. C., et al. (2018). DPP8/9 inhibitors induce pyroptosis in acute myeloid leukemia cells. Nature Medicine.

Sources

PT-100 chemical structure and molecular weight properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Molecular Dynamics, and Application Protocols [1][2]

Executive Summary & Chemical Identity

PT-100 , widely recognized in literature as Talabostat or Val-boroPro , is a first-in-class dipeptide boronic acid inhibitor. While originally developed as a non-selective inhibitor of fibroblast activation protein (FAP) and dipeptidyl peptidase-4 (DPP4), its contemporary significance lies in its potent inhibition of the intracellular serine proteases DPP8 and DPP9 .[3]

This inhibition triggers a unique immunogenic cell death pathway known as pyroptosis via the activation of the CARD8 and NLRP1 inflammasomes. This distinct mechanism separates PT-100 from standard apoptotic agents, positioning it as a critical tool in immuno-oncology research.

Structural Nomenclature
  • Common Name: Talabostat (PT-100)[1][2][3][4][5][6][7][8]

  • Chemical Name: L-Valinyl-L-boroproline

  • IUPAC Name: (2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid

  • Stereochemistry: Critical (S, R) configuration. The L-valine and L-boroProline arrangement is essential for enzyme active site recognition.

Chemical Architecture & Molecular Weight Properties[5][6][8][9]

The defining feature of PT-100 is the C-terminal boronic acid moiety (


). This functional group acts as a transition-state mimic, forming a reversible covalent complex with the active site serine hydroxyl group of the target proteases.
Molecular Weight Dynamics

Researchers must distinguish between the free base (active moiety) and the salt form (stabilized solid) used in formulation. Furthermore, in aqueous solution, the boronic acid group exists in a dynamic equilibrium with its dehydrated cyclic form.

PropertyFree Base (Active)Mesylate Salt (Common Reagent)
Formula


Molecular Weight 214.07 g/mol 310.18 g/mol
CAS Number 149682-77-9150080-09-4
Appearance Hygroscopic solidWhite to off-white crystalline solid
Solubility DMSO (>40 mg/mL), Water (pH dependent)Water (>30 mg/mL), DMSO (>15 mg/mL)
The "Dehydration Artifact" in Analysis

In mass spectrometry (LC-MS) and aqueous stability studies, PT-100 often presents a mass of [M-18] (approx. 196 Da for the free base). This is due to the spontaneous loss of a water molecule from the boronic acid group to form a cyclic boroxine or internal ester.

  • Implication: When analyzing purity, the presence of the dehydrated species is often an artifact of the ionization source or solution equilibrium, not necessarily a degradation impurity.

Mechanism of Action: The DPP8/9-CARD8 Axis

Unlike standard DPP4 inhibitors (e.g., sitagliptin), PT-100 penetrates the cytosol to inhibit DPP8/9 . These enzymes normally suppress the activation of the pattern recognition receptor CARD8 (in humans) or NLRP1 (in mice).

Mechanistic Pathway Visualization

The following diagram illustrates the causality between PT-100 administration and pyroptotic cell death.

G PT100 PT-100 (Val-boroPro) DPP89 DPP8 / DPP9 (Cytosolic) PT100->DPP89 Inhibits CARD8 CARD8 / NLRP1 (Inflammasome Sensor) DPP89->CARD8 Loss of Suppression Caspase Caspase-1 Activation CARD8->Caspase Activates GSDMD GSDMD Cleavage Caspase->GSDMD Cleaves Pyroptosis PYROPTOSIS (Lytic Cell Death) GSDMD->Pyroptosis Pore Formation

Figure 1: The PT-100 induced pyroptosis pathway. Inhibition of DPP8/9 releases the brake on CARD8, triggering Caspase-1 mediated cell death.

Experimental Protocols

A. Reconstitution and Storage

The boronic acid moiety is sensitive to oxidation and pH-dependent cyclization.

  • Solvent Choice: Dissolve the Mesylate salt in DMSO to create a stock solution (e.g., 10 mM). Avoid dissolving directly in basic buffers (pH > 7.5) for long-term storage, as this accelerates oxidative deboronation.

  • Storage:

    • Powder: -20°C (Stable for 2+ years).[1][8] Desiccate.

    • DMSO Stock: -80°C (Stable for 6 months).[5] Aliquot to avoid freeze-thaw cycles.

  • Working Solution: Dilute into aqueous media (PBS or cell culture media) immediately prior to use.

B. Analytical Quantification (LC-MS/MS)

Analyzing PT-100 requires handling the boronic acid equilibrium.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse or Waters BEH C18).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH maintains the linear boronic acid form).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Boronic acids are relatively polar; expect early-to-mid elution.

Mass Transitions (ESI+): Due to the dehydration propensity, monitor both the parent and the dehydrated ion.

  • Parent Ion (Free Base):

    
    
    
  • Dehydrated Ion:

    
    
    
  • Quantification Strategy: Sum the integration of both peaks if separation is poor, or drive the equilibrium to the dehydrated form using higher source temperatures.

C. In Vitro Potency Assay (DPP8/9 Inhibition)

To verify biological activity, a fluorogenic substrate assay is the standard.

  • Buffer: 25 mM Tris (pH 7.4), 140 mM NaCl, 10 mM KCl.

  • Substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amido-4-methylcoumarin).

  • Enzyme: Recombinant human DPP8 or DPP9 (0.5 nM final).

  • Protocol:

    • Incubate Enzyme + PT-100 (dilution series) for 15 mins at 37°C.

    • Add Gly-Pro-AMC (50 µM final).

    • Measure Fluorescence (Ex 380 nm / Em 460 nm) kinetically for 30 mins.

  • Validation: IC50 should be in the low nanomolar range (< 10 nM).

Structural Equilibrium Visualization

The following diagram details the chemical equilibrium that complicates molecular weight determination during analysis.

ChemicalEq Linear Linear Boronic Acid (Active Form) MW: 214.07 Cyclic Cyclic Boroxine / Ester (Dehydrated Artifact) MW: ~196 Linear->Cyclic - H2O (Equilibrium) EnzymeComplex Enzyme-Inhibitor Complex (Tetrahedral Adduct) Linear->EnzymeComplex + Serine-OH (Covalent Bond)

Figure 2: Chemical species equilibrium. The linear form is required for inhibition, but the cyclic form is often observed in MS analysis.

References

  • MedChemExpress. Talabostat Mesylate Product Monograph. Retrieved from

  • IUPHAR/BPS Guide to Pharmacology. Talabostat Ligand Entry. Retrieved from

  • Okondo, M. C., et al. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[9] Nature Chemical Biology.[9] Retrieved from

  • Johnson, D. C., et al. (2018). DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia. Nature Medicine.[8] Retrieved from

  • Bachovchin, W. W., et al. (2011). Pro-soft Val-boroPro: A Strategy for Enhancing in Vivo Performance.[10] Journal of Medicinal Chemistry.[2] Retrieved from

  • Tocris Bioscience. Talabostat Mesylate Technical Data. Retrieved from

Sources

Val-boroPro role in DPP8 and DPP9 inhibition pathways

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Mechanism, Protocols, and Therapeutic Implications

Executive Summary

Val-boroPro (Talabostat, PT-100) was originally developed as a non-selective inhibitor of Dipeptidyl Peptidase 4 (DPP4) and Fibroblast Activation Protein (FAP) for oncology. However, its clinical progression was halted not by a lack of potency, but by distinct, mechanism-based toxicities mimicking "cytokine storms."

Recent breakthrough studies have redefined Val-boroPro not merely as a DPP4 inhibitor, but as a potent chemical probe for DPP8 and DPP9 (DPP8/9) . Inhibition of these intracellular proteases triggers a specific, lethal immune response: pyroptosis , mediated by the NLRP1 (in mice) and CARD8 (in humans) inflammasomes.[1]

This guide serves as the definitive technical manual for researchers utilizing Val-boroPro to interrogate this pathway. It details the molecular mechanism, provides validated experimental protocols, and establishes the necessary controls to distinguish DPP8/9-mediated effects from DPP4 inhibition.

Part 1: Molecular Mechanism of Action[2]

The Biochemistry of Inhibition

Val-boroPro is a boronic acid dipeptide (L-Val-L-boroPro). Unlike canonical serine protease inhibitors that form covalent acyl-enzyme intermediates, the boron atom in Val-boroPro accepts the active site serine hydroxyl group to form a stable, tetrahedral transition-state analog.

  • Potency: It is a nanomolar inhibitor of the "S9" family of serine proteases.[2]

  • Selectivity Profile: It is non-selective.[2][3][4][5]

    • DPP4 (CD26): IC50 < 4 nM[2]

    • DPP8: IC50 ~ 4 nM[2]

    • DPP9: IC50 ~ 11 nM[2]

    • FAP: IC50 ~ 10-100 nM

Crucial Insight: While Val-boroPro inhibits DPP4, the pyroptotic phenotype is exclusively driven by the inhibition of cytosolic DPP8 and DPP9. This has been rigorously proven using selective inhibitors (e.g., Sitagliptin for DPP4 vs. 1G244 for DPP8/9).[2]

The DPP8/9-NLRP1 Checkpoint

In resting cells, DPP8 and DPP9 serve as "metabolic checkpoints." They bind to the FIIND domain of the inflammasome sensor proteins NLRP1 and CARD8 , maintaining them in an auto-inhibited state.

When Val-boroPro inhibits the enzymatic activity of DPP8/9:

  • Destabilization: The repressive complex between DPP8/9 and NLRP1/CARD8 is destabilized.[3]

  • Proteasomal Degradation: The N-terminal fragment of NLRP1/CARD8 is degraded.

  • Ligand Release: The bioactive C-terminal fragment (containing the CARD domain) is released.

  • Inflammasome Assembly: The UPA-CARD fragment oligomerizes (often recruiting ASC) to activate Caspase-1 .

  • Pyroptosis: Caspase-1 cleaves Gasdermin D (GSDMD) .[2][4] The N-terminal domain of GSDMD forms pores in the plasma membrane, causing lytic cell death and IL-1

    
     release.
    
Pathway Visualization

G cluster_activation Activation Cascade DPP89 DPP8/9 Enzyme (Active) NLRP1 NLRP1/CARD8 (Repressed Complex) DPP89->NLRP1 Maintains Repression C_Frag C-Terminal Fragment (UPA-CARD) NLRP1->C_Frag N-term Degradation Release VbP Val-boroPro (Inhibitor) VbP->DPP89 Inhibits (IC50 ~4nM) Pyroptosis PYROPTOSIS (Lytic Cell Death) ASC ASC Adaptor (Optional) C_Frag->ASC Recruitment Casp1 Caspase-1 (Activated) C_Frag->Casp1 Direct Activation ASC->Casp1 GSDMD GSDMD-N (Pore Former) Casp1->GSDMD Cleavage GSDMD->Pyroptosis Membrane Pores

Caption: The Val-boroPro mechanism. Inhibition of DPP8/9 releases the NLRP1/CARD8 C-terminal fragment, triggering Caspase-1 dependent pyroptosis.

Part 2: Experimental Protocols

Experimental Design Strategy

To study this pathway, you must validate that the observed effect is DPP8/9-dependent and Caspase-1-mediated .

Recommended Cell Models:

  • Human: THP-1 (Monocytes), MV4-11 (AML). Note: These express high levels of NLRP1/CARD8.

  • Mouse: RAW 264.7 (Macrophage).[2][4][5][6] Note: Sensitive via NLRP1b.[1][2][3]

Protocol: Measuring DPP8/9-Dependent Pyroptosis

Materials:

  • Val-boroPro (Talabostat)[2][3][4][5]

  • Control Inhibitor 1: Sitagliptin (Selective DPP4 inhibitor; Negative Control)

  • Control Inhibitor 2: 1G244 (Selective DPP8/9 inhibitor; Positive Control)

  • Caspase-1 Inhibitor: VX-765 or Ac-YVAD-CMK

  • LDH Cytotoxicity Assay Kit

Step-by-Step Workflow:

  • Seeding: Seed THP-1 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Pre-treatment (Validation Step):

    • Group A: Vehicle (DMSO).

    • Group B: VX-765 (20

      
      M) for 1 hour. Purpose: To prove Caspase-1 dependence.
      
  • Treatment:

    • Add Val-boroPro (Titration: 10 nM – 10

      
      M).[7]
      
    • Add Sitagliptin (10

      
      M). Expectation: No effect.
      
    • Add 1G244 (10

      
      M).[2][6][7] Expectation: Mimics Val-boroPro.
      
  • Incubation: Incubate for 6 to 24 hours . (Pyroptosis is rapid; 6h is often sufficient for LDH release).

  • Readout 1 (Supernatant): Harvest 50

    
    L supernatant for LDH assay. Calculate % Cytotoxicity relative to Lysis Control.
    
  • Readout 2 (Western Blot): Lyse remaining cells. Blot for:

    • Full length GSDMD (53 kDa) vs Cleaved GSDMD-N (30 kDa) .

    • Pro-Caspase-1 (45 kDa) vs Cleaved Caspase-1 (p20) .

Data Interpretation: The "Fingerprint" of DPP8/9 Inhibition
CompoundTarget ProfilePhenotype (THP-1 Cells)Biomarker (GSDMD-N)
Val-boroPro DPP4 + DPP8/9High Cytotoxicity Positive
Sitagliptin DPP4 SelectiveNo CytotoxicityNegative
1G244 DPP8/9 SelectiveHigh Cytotoxicity Positive
VbP + VX-765 (Caspase Blocked)Reduced CytotoxicityNegative

Part 3: Visualization of Experimental Logic

This decision tree assists in troubleshooting and validating "off-target" effects versus true DPP8/9 mediated pyroptosis.

Experiment Start Start: Cell Death Observed with Val-boroPro Q1 Is it blocked by Sitagliptin? Start->Q1 Q2 Is it blocked by Caspase-1 Inhibitor? Q1->Q2 No False_Pos Mechanism: DPP4 Dependent Q1->False_Pos Yes Q3 Is GSDMD Cleaved? Q2->Q3 Yes Off_Target Mechanism: General Toxicity Q2->Off_Target No Concl_DPP89 Confirmed: DPP8/9-NLRP1 Axis Q3->Concl_DPP89 Yes Q3->Off_Target No

Caption: Logic flow for validating Val-boroPro specificity. True DPP8/9 pyroptosis requires Caspase-1/GSDMD activity and is Sitagliptin-resistant.

Part 4: Therapeutic Implications & Toxicity[2]

The Toxicity Barrier

Val-boroPro failed in Phase 2/3 clinical trials for cancer. The dose-limiting toxicities included edema and cytokine release syndromes.

  • Mechanism: Systemic inhibition of DPP8/9 activates NLRP1 in resident macrophages, releasing IL-1

    
     and IL-18.[6] This creates a "cytokine storm" effect.
    
  • Lesson: Systemic DPP8/9 inhibition is likely too toxic for general oncology unless targeted delivery is employed.

The AML Opportunity

Acute Myeloid Leukemia (AML) cells are uniquely addicted to the DPP8/9-CARD8 axis.

  • Vulnerability: AML blasts express high levels of CARD8.

  • Therapeutic Window: While normal cells are affected, AML cells undergo pyroptosis at lower threshold concentrations of Val-boroPro. This remains an active area of investigation for ex vivo purging or targeted conjugates.

References

  • Okondo, M. C., et al. (2017).[4] "DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis."[1][2][3][4][5][6][8] Nature Chemical Biology, 13, 46–53. [Link]

  • Okondo, M. C., et al. (2018).[1][3][6] "Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome."[1][3][4][6][9] Cell Chemical Biology, 25(3), 262-269. [Link]

  • Johnson, D. C., et al. (2018).[1][6] "DPP8/DPP9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia."[1] Nature Medicine, 24, 1151–1156. [Link]

  • Taabazuing, C. Y., et al. (2017).[4][6] "Pyroptosis and Apoptosis Pathways Engage in Cross-Talk in Monocytes and Macrophages." Cell Reports, 20(1), 140-150. [Link]

Sources

An In-depth Technical Guide to Understanding Val-boroPro-Induced Pyroptosis in Macrophages

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Paradigm Shift in Innate Immunity and Oncology

The study of programmed cell death has long been a cornerstone of biological research, with apoptosis traditionally holding the spotlight. However, the landscape is evolving with the recognition of pyroptosis, a highly inflammatory form of lytic cell death, as a critical player in both host defense and disease pathogenesis. Val-boroPro (also known as Talabostat or PT-100), a small molecule inhibitor of post-proline cleaving serine proteases, has emerged as a potent inducer of pyroptosis, particularly in monocytes and macrophages.[1][2][3] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning Val-boroPro-induced pyroptosis in macrophages and offers detailed, field-proven methodologies for its investigation. It is designed for researchers, scientists, and drug development professionals seeking to explore this pathway for therapeutic innovation.

The Core Mechanism: From Protease Inhibition to Inflammatory Demise

Val-boroPro's journey from a non-selective protease inhibitor to a specific activator of the innate immune system is a compelling narrative of scientific discovery. Its ability to trigger potent anti-tumor immune responses in preclinical models has spurred significant interest, leading to its investigation in human clinical trials.[2][3][4][5] The central mechanism of action is now understood to be the induction of pyroptosis in myeloid cells, a process initiated by the inhibition of two highly related cytosolic serine proteases: Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9).[1][2][3]

The Gatekeepers: DPP8 and DPP9 as Negative Regulators

Under normal physiological conditions, DPP8 and DPP9 act as intracellular checkpoints, restraining the activation of a critical innate immune sensor.[1][6] Val-boroPro, by potently inhibiting the enzymatic activity of DPP8 and DPP9, effectively removes these "brakes," unleashing a powerful downstream signaling cascade.[2] This inhibitory action is the crucial initiating event that converges on the activation of an inflammasome complex.

The Sensor: Inflammasome Activation

The inhibition of DPP8/9 by Val-boroPro leads to the activation of an inflammasome, a multi-protein platform responsible for initiating inflammatory responses. In murine macrophages, this has been identified as the NLRP1b inflammasome.[1][4][6][7] In human myeloid cells, including the widely used THP-1 monocyte cell line, the CARD-containing protein CARD8 appears to mediate this effect, functioning as a human homolog to murine Nlrp1b in this context.[1] This activation is a pivotal step, as it serves to recruit and activate the effector protease, pro-caspase-1.[4][6]

The Executioner: Caspase-1 and Gasdermin D

The assembly of the inflammasome triggers the proximity-induced auto-activation of pro-caspase-1.[4][6] Activated caspase-1 is the central executioner of the pyroptotic pathway. One of its key substrates is Gasdermin D (GSDMD).[1][8][9][10][11] Caspase-1 cleaves GSDMD, releasing its N-terminal fragment (GSDMD-NT).[11][12] This GSDMD-NT fragment then oligomerizes and inserts itself into the cell membrane, forming large pores.[8][11]

These pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of pro-inflammatory intracellular contents, including lactate dehydrogenase (LDH), pro-inflammatory cytokines like IL-1β and IL-18, and damage-associated molecular patterns (DAMPs).[2][12][13] This lytic and inflammatory cell death is the hallmark of pyroptosis.[2][3]

Val_boroPro_Pyroptosis_Pathway cluster_extracellular Extracellular Space cluster_cytosol Macrophage Cytosol Val_boroPro_ext Val-boroPro Val_boroPro_int Val-boroPro Val_boroPro_ext->Val_boroPro_int Cellular Uptake DPP8_9 DPP8/9 Val_boroPro_int->DPP8_9 Inhibits NLRC4_NLRP1b NLRC4 (Human) / NLRP1b (Murine) Inflammasome DPP8_9->NLRC4_NLRP1b Inhibits pro_Casp1 Pro-Caspase-1 NLRC4_NLRP1b->pro_Casp1 Recruits & Activates Casp1 Active Caspase-1 pro_Casp1->Casp1 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves GSDMD_NT GSDMD N-Terminal Fragment GSDMD->GSDMD_NT Cleavage Pore Membrane Pore GSDMD_NT->Pore Forms Lysis Cell Lysis (Pyroptosis) Pore->Lysis Release Release of LDH, IL-1β, IL-18 Lysis->Release

Figure 1: Signaling pathway of Val-boroPro-induced pyroptosis in macrophages.

Experimental Validation: A Step-by-Step Guide

To rigorously study Val-boroPro-induced pyroptosis, a combination of assays is essential to monitor different stages of the pathway, from initial cytotoxicity to specific molecular events.[14]

Core Experimental Workflow

The following diagram outlines a typical workflow for investigating Val-boroPro's effects on macrophages.

Experimental_Workflow cluster_assays Downstream Assays start Start: Macrophage Culture (e.g., THP-1, BMDMs) treatment Val-boroPro Treatment (Dose-Response & Time-Course) start->treatment harvest Harvest Supernatant & Cell Lysate treatment->harvest ldh LDH Cytotoxicity Assay (Supernatant) harvest->ldh caspase1 Caspase-1 Activity Assay (Lysate/Supernatant) harvest->caspase1 western Western Blot (Lysate & Supernatant) harvest->western analysis Data Analysis & Interpretation ldh->analysis caspase1->analysis western->analysis

Figure 2: A typical experimental workflow for studying Val-boroPro-induced pyroptosis.

Detailed Protocols
  • Rationale: THP-1 cells are a human monocytic leukemia cell line that can be differentiated into macrophage-like cells, providing a consistent and reproducible model system.[15]

  • Procedure:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • To differentiate, seed THP-1 cells into 96-well or 6-well plates at a density of 1 x 10^5 cells/mL.

    • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

    • Incubate for 48-72 hours. Differentiated macrophages will become adherent.

    • After incubation, gently aspirate the PMA-containing medium and wash the cells once with fresh, serum-free medium.

    • Add fresh complete medium and rest the cells for 24 hours before Val-boroPro treatment.

  • Rationale: Establishing a clear dose-response and time-course is critical for understanding the kinetics of pyroptosis.

  • Procedure:

    • Prepare a stock solution of Val-boroPro in DMSO.

    • Dilute Val-boroPro in culture medium to the desired final concentrations (e.g., 0.1 µM to 20 µM). Include a DMSO-only vehicle control.

    • Replace the medium on the differentiated macrophages with the Val-boroPro-containing medium.

    • Incubate for the desired time points (e.g., 4, 8, 12, 24 hours).

    • Sample Collection:

      • Supernatant: Carefully collect the cell culture supernatant and centrifuge at 500 x g for 5 minutes to pellet any detached cells. Transfer the cleared supernatant to a new tube for LDH and cytokine analysis.

      • Cell Lysate: Wash the adherent cells once with cold PBS. Lyse the cells directly in the well using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Rationale: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of pyroptosis.[16][17] Measuring its activity is a reliable way to quantify cell lysis.

  • Procedure (using a commercial kit):

    • Transfer 25-50 µL of the cleared supernatant (from Protocol 2) to a new 96-well plate.[16]

    • Prepare a positive control by completely lysing untreated cells with the provided lysis buffer. This represents 100% LDH release.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well and incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculation: % Cytotoxicity = [(Sample OD - Background OD) / (Max LDH Release OD - Background OD)] x 100.

  • Rationale: Detecting the cleaved N-terminal fragment of GSDMD is a specific molecular confirmation of pyroptosis activation.[12][18][19]

  • Procedure:

    • Determine the protein concentration of the cell lysates (from Protocol 2) using a BCA assay.

    • Load equal amounts of protein (20-30 µg) onto a 12% SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for GSDMD (an antibody that recognizes both the full-length and the cleaved N-terminal fragment is ideal) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Expected Result: A decrease in the band for full-length GSDMD (~53 kDa) and the appearance of a band for the N-terminal fragment (~31 kDa) in Val-boroPro-treated samples.[12]

  • Rationale: Measuring the enzymatic activity of caspase-1 confirms the activation of the inflammasome.[20][21][22]

  • Procedure (using a fluorometric kit):

    • Use either cell lysate or concentrated supernatant for the assay.

    • Add 50 µL of sample to a 96-well black plate.

    • Prepare the reaction buffer containing the caspase-1 substrate (e.g., YVAD-AFC).

    • Add the reaction buffer to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

    • The increase in fluorescence is proportional to the caspase-1 activity.

Data Interpretation and Expected Outcomes

A successful series of experiments will yield a cohesive dataset that validates the proposed mechanism.

AssayVehicle Control (DMSO)Val-boroPro (Effective Dose)Rationale & Interpretation
LDH Release Low / BaselineSignificant IncreaseDemonstrates loss of membrane integrity and lytic cell death.[2][15]
Cell Morphology Adherent, defined shapeSwelling, ballooning, eventual lysisVisual confirmation of pyroptotic morphology.
Western Blot (GSDMD) Predominantly full-length (~53 kDa)Appearance of cleaved N-terminal fragment (~31 kDa)Specific molecular evidence of GSDMD cleavage by active caspase-1.[12][23]
Western Blot (Caspase-1) Pro-caspase-1 (~45 kDa)Cleaved p20/p10 subunits in supernatantConfirmation of caspase-1 activation.
Caspase-1 Activity Low / BaselineSignificant IncreaseQuantitative measure of inflammasome activation.[2]

Concluding Remarks and Future Directions

Val-boroPro-induced pyroptosis in macrophages represents a potent mechanism for stimulating an innate immune response. The methodologies outlined in this guide provide a robust framework for researchers to dissect this pathway, identify novel modulators, and explore its therapeutic potential in oncology and inflammatory diseases. Future research will likely focus on the precise protein-protein interactions that lead to NLRC4/CARD8 activation post-DPP8/9 inhibition and the broader in vivo consequences of macrophage pyroptosis on the tumor microenvironment. Understanding these nuances will be paramount in translating the powerful biology of pyroptosis into next-generation therapeutics.

References

  • Okondo, M. C., et al. (2018). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. Cell Chemical Biology. [Link]

  • Johnson, D. C., et al. (2018). DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia. Nature Medicine. [Link]

  • Narra, K., et al. (2015). Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer. Cancer Biology & Therapy. [Link]

  • Compan, V., et al. (2015). Dynamics of macrophage polarization reveal new mechanism to inhibit IL-1β release through pyrophosphates. The Journal of Immunology. [Link]

  • Wang, Y., et al. (2023). Electrical stimulation inhibits Val-boroPro-induced pyroptosis in THP-1 macrophages via sirtuin3 activation to promote autophagy and inhibit ROS generation. Journal of Translational Medicine. [Link]

  • Narra, K., et al. (2015). Phase II Trial of Single Agent Val-boroPro (Talabostat) Inhibiting Fibroblast Activation Protein in Patients with Metastatic Colorectal Cancer. Cancer Biology & Therapy. [Link]

  • Vats, D., et al. (2014). Parsing the Role of PPARs in Macrophage Processes. Frontiers in Immunology. [Link]

  • Okondo, M. C., et al. (2017). Val-boroPro is cytotoxic to monocytes and macrophages. ResearchGate. [Link]

  • Okondo, M. C., et al. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. Nature Chemical Biology. [Link]

  • Okondo, M. C., et al. (2018). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. Cell Chemical Biology. [Link]

  • Broz, P., & Pelegrín, P. (2020). Antiviral Inflammasomes and How to Find Them. Viruses. [Link]

  • ABClonal. (n.d.). Research Methods for Cell Pyroptosis. ABClonal.com. [Link]

  • Johnson, D. C., et al. (2018). Val-boroPro is cytotoxic to AML cells. ResearchGate. [Link]

  • Broad Institute. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. Broad Institute News. [Link]

  • Liu, X., et al. (2018). Caspase-1 engages full-length gasdermin D through two distinct interfaces that mediate caspase recruitment and substrate cleavage. Proceedings of the National Academy of Sciences. [Link]

  • Zhou, C., et al. (2022). Methods for monitoring cancer cell pyroptosis. Cell Communication and Signaling. [Link]

  • Miao, E. A., et al. (2014). Detection of pyroptosis by measuring released lactate dehydrogenase activity. Methods in Molecular Biology. [Link]

  • Tenthorey, J. L., et al. (2020). NLRC4 inflammasome activation is NLRP3- and phosphorylation-independent during infection and does not protect from melanoma. Journal of Experimental Medicine. [Link]

  • Okondo, M. C., et al. (2018). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. PubMed. [Link]

  • ResearchGate. (n.d.). Western blot analysis of gasdermin D. ResearchGate. [Link]

  • Rauch, I., et al. (2017). Caspase-1 interdomain linker cleavage is required for pyroptosis. Life Science Alliance. [Link]

  • Elabscience. (n.d.). Caspase 1 Activity Assay Kit (Colorimetric Method). Elabscience.com. [Link]

  • Narra, K., et al. (2015). Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer. ResearchGate. [Link]

  • He, K., et al. (2017). Inflammatory Caspases: Activation and Cleavage of Gasdermin-D In Vitro and During Pyroptosis. Current Protocols in Immunology. [Link]

  • Liu, X., et al. (2018). Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor. Proceedings of the National Academy of Sciences. [Link]

  • Rayamajhi, M., et al. (2013). Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity. ResearchGate. [Link]

  • Ghimire, L., et al. (2020). Advances in Understanding Activation and Function of the NLRC4 Inflammasome. International Journal of Molecular Sciences. [Link]

  • Protocols.io. (2020). Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. Protocols.io. [Link]

  • ResearchGate. (n.d.). NLRC4 inflammasome activation leads to diverse downstream effects. ResearchGate. [Link]

  • Tan, Y., et al. (2022). Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors. Frontiers in Immunology. [Link]

  • Fink, S. L., & Cookson, B. T. (2006). Methodology for Comprehensive Detection of Pyroptosis. ResearchGate. [Link]

  • ClinicalTrials.gov. (2021). TALAPRO-2 A PHASE 3, RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED STUDY OF TALAZOPARIB WITH ENZALUTAMIDE IN METASTATIC CASTRATION-RESISTANT PROSTATE CANCER. ClinicalTrials.gov. [Link]

  • Miao, E. A., et al. (2014). Detection of pyroptosis by measuring released lactate dehydrogenase activity. PubMed. [Link]

  • Rauch, I., et al. (2017). Protocol for measuring NLRC4 inflammasome activation and pyroptosis in murine bone-marrow-derived macrophages. STAR Protocols. [Link]

  • Boster Biological Technology. (n.d.). Caspase-1 Activity Assay Kit. Boster Bio. [Link]

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Technical Deep Dive: Signaling Cascade of Val-boroPro Mediated Caspase-1 Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Val-boroPro (Talabostat, PT-100) represents a distinct class of immunomodulatory agents that triggers pyroptosis—a lytic, pro-inflammatory form of cell death—via a mechanism fundamentally different from canonical NLRP3 inflammasome activators.[1] Unlike pathogen-associated molecular patterns (PAMPs) that require priming and secondary signals, Val-boroPro acts as a potent small-molecule inhibitor of the serine proteases DPP8 and DPP9 .

This guide dissects the molecular signaling cascade initiated by Val-boroPro, specifically focusing on the DPP8/9-NLRP1/CARD8 axis . It elucidates the "functional degradation" model where protease inhibition paradoxically leads to inflammasome activation, providing a roadmap for experimental validation and therapeutic application in immuno-oncology.

The Mechanistic Foundation: The DPP8/9 Checkpoint

To understand Val-boroPro mediated activation, one must first understand the repression mechanism. In resting cells, the cytosolic proteases DPP8 and DPP9 serve as negative regulators (checkpoints) for the inflammasome sensors NLRP1 (human/mouse) and CARD8 (human).

The "Functional Degradation" Model

Unlike the NLRP3 inflammasome, which relies on conformational changes induced by phosphorylation or ion flux, NLRP1 and CARD8 activation is governed by N-terminal instability .

  • Resting State: DPP8/9 binds to the FIIND domain of NLRP1/CARD8, structurally restraining the protein and preventing auto-activation.[2]

  • Inhibition Event: Val-boroPro binds to the catalytic active site of DPP8/9.

  • Destabilization: Loss of DPP8/9 activity (or structural displacement) exposes the disordered N-terminal region of NLRP1/CARD8.

  • Proteasomal Targeting: The exposed N-terminus is ubiquitinated and targeted for degradation by the proteasome.

  • The Release: The proteasome degrades the N-terminal inhibitory fragment but leaves the C-terminal fragment (containing the UPA and CARD domains) intact.[3]

  • Active Complex: The liberated C-terminal fragment is the bioactive inflammasome unit.[2]

Key Specificity Data

Val-boroPro is non-selective among DPPs, but its pro-pyroptotic effect is exclusively driven by DPP8/9 inhibition, not DPP4.

Table 1: Val-boroPro Inhibitory Potency Profile

Target EnzymeIC50 (nM)Ki (nM)Physiological Relevance to Pyroptosis
DPP8 1.5 - 4.0 1.5 Primary Driver
DPP9 0.76 - 11.0 0.76 Primary Driver
DPP4 (CD26)< 4.00.18None (Off-target for this pathway)
FAP~560-None
QPP (DPP7)~310-None

Data aggregated from Okondo et al. (2017) and related biochemical profiling.

The Signaling Cascade: Step-by-Step

The following pathway details the molecular events from Val-boroPro entry to lytic cell death.

Pathway Visualization (Graphviz)

Val_boroPro_Cascade cluster_0 Cytosol VbP Val-boroPro (Inhibitor) DPP89 DPP8 / DPP9 (Active Protease) VbP->DPP89 Binds Active Site DPP89_Inh DPP8 / DPP9 (Inhibited) DPP89->DPP89_Inh Inhibition NLRP1_Full NLRP1 / CARD8 (Full Length / Repressed) DPP89->NLRP1_Full Normally Stabilizes DPP89_Inh->NLRP1_Full Destabilizes N_Term N-Terminal Fragment (Ubiquitinated) NLRP1_Full->N_Term Unfolding C_Term C-Terminal Fragment (UPA-CARD Bioactive) NLRP1_Full->C_Term Cleavage Proteasome 26S Proteasome N_Term->Proteasome Targeted for Degradation Casp1_Pro Pro-Caspase-1 C_Term->Casp1_Pro Direct Recruitment (CARD-CARD Interaction) Proteasome->C_Term Releases Casp1_Active Active Caspase-1 (p20/p10) Casp1_Pro->Casp1_Active Autoproteolysis GSDMD Gasdermin D (Full Length) Casp1_Active->GSDMD Cleaves Cytokines Pro-IL-1β / Pro-IL-18 Casp1_Active->Cytokines Cleaves GSDMD_N GSDMD-N (Pore Forming) GSDMD->GSDMD_N Activation Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Membrane Pores Cytokines_Mat Mature IL-1β / IL-18 Cytokines->Cytokines_Mat Release

Caption: Molecular signaling pathway of Val-boroPro. Inhibition of DPP8/9 triggers proteasomal degradation of the NLRP1/CARD8 N-terminus, liberating the C-terminal CARD domain to activate Caspase-1.[2][3]

Critical Mechanistic Nuances
  • ASC Independence: Unlike NLRP3, the NLRP1 and CARD8 sensors contain a CARD domain.[4] This allows the liberated C-terminal fragment to bind directly to Pro-Caspase-1 via homotypic CARD-CARD interactions. While ASC can amplify the signal (forming specks), it is not strictly required for Val-boroPro induced cell death in many cell types (e.g., RAW 264.7 macrophages which lack ASC).

  • Proteasome Dependence: Paradoxically, treating cells with a proteasome inhibitor (e.g., MG-132) blocks Val-boroPro induced pyroptosis. This confirms that the proteasome is required to degrade the inhibitory N-terminus and "free" the lethal C-terminus.

Experimental Validation: Protocols & Workflows

To validate this specific cascade, one must distinguish it from generic cell death or NLRP3 activation.

Protocol: Differentiating DPP8/9-mediated Pyroptosis

Objective: Confirm Val-boroPro induced Caspase-1 activation is specific to DPP8/9 and distinct from NLRP3.

Reagents Required[5][6][7]
  • Inducer: Val-boroPro (10 µM stock).

  • Controls: LPS (priming), Nigericin (NLRP3 inducer).

  • Inhibitors:

    • MCC950 (Selective NLRP3 inhibitor).

    • MG-132 (Proteasome inhibitor).

    • Z-VAD-FMK (Pan-caspase inhibitor).

  • Cell Model: THP-1 Monocytes or RAW 264.7 Macrophages.[6]

Workflow Diagram (Graphviz)

Experimental_Workflow Start Seed Cells (THP-1 / RAW 264.7) Treat_A Group A: Val-boroPro (10 µM) Start->Treat_A Treat_B Group B: VbP + MCC950 Start->Treat_B Treat_C Group C: VbP + MG-132 Start->Treat_C Incubate Incubate 6-16 Hours Treat_A->Incubate Treat_B->Incubate Treat_C->Incubate Readout_1 Supernatant: LDH Assay (Cell Death) Incubate->Readout_1 Readout_2 Lysate: Western Blot (Caspase-1 p20) Incubate->Readout_2 High LDH High LDH Readout_1->High LDH Group A Readout_1->High LDH Group B (NLRP3 Indep.) Low LDH Low LDH Readout_1->Low LDH Group C (Proteasome Dep.)

Caption: Validation workflow. VbP toxicity should be insensitive to NLRP3 inhibition (MCC950) but sensitive to proteasome inhibition (MG-132), confirming the unique activation mechanism.

Step-by-Step Methodology
  • Cell Seeding: Plate THP-1 cells at

    
     cells/mL in RPMI-1640. Differentiate with PMA if adherent macrophage phenotype is desired (optional for VbP, as it works in monocytes).
    
  • Inhibitor Pre-treatment (Critical):

    • Add MCC950 (10 µM) to one set of wells 30 mins prior to VbP. Rationale: To prove independence from NLRP3.

    • Add MG-132 (10 µM) to another set 30 mins prior. Rationale: To prove dependence on proteasomal degradation.

  • Induction: Treat cells with Val-boroPro (10 µM) .

  • Incubation: Incubate for 6–16 hours. Note that VbP kinetics are slower than Nigericin (which takes ~1 hour).

  • Readout 1: LDH Release (Cytotoxicity): Collect supernatant. Mix 1:1 with LDH reaction mix. Measure absorbance at 490 nm.

    • Expected Result: VbP induces massive LDH release. MCC950 has no effect. MG-132 blocks LDH release.

  • Readout 2: Western Blotting:

    • Precipitate supernatant proteins (methanol/chloroform) to detect secreted p20 Caspase-1.

    • Lyse cells.[8]

    • Blot for Caspase-1 (look for p20 fragment), GSDMD (look for N-terminal cleavage), and IL-1β (look for p17 mature form).

Therapeutic Implications in Immuno-Oncology[10]

The ability of Val-boroPro to activate Caspase-1 independently of standard PAMPs makes it a powerful tool for "cold" tumors.

  • Adjuvant Effect: By triggering pyroptosis in tumor-associated macrophages (TAMs), VbP releases pro-inflammatory cytokines (IL-1β/IL-18) and tumor antigens, potentially turning the tumor microenvironment from immunosuppressive to immunogenic.

  • Synergy: The distinct mechanism allows for synergy with checkpoint inhibitors (PD-1/PD-L1), as the pyroptotic cell death recruits T-cells to the tumor site.

References

  • Okondo, M. C., et al. (2017).[4] DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[1][4][6][9][10][11] Nature Chemical Biology, 13(1), 46–53. Link

  • Johnson, D. C., et al. (2018).[2][3] DPP8/9 inhibitors activate the CARD8 inflammasome in human myeloid cells. Nature Immunology, 19(10), 1064–1074. Link

  • Chui, A. J., et al. (2019).[3] N-terminal degradation activates the NLRP1B inflammasome. Science, 364(6435), 82–85. Link

  • Taabazuing, C. Y., et al. (2017).[4] Pyroptosis and Apoptosis Pathways Engage in Cross-Talk in Monocytes and Macrophages. Cell Chemical Biology, 24(4), 507–514. Link

  • Griswold, A. R., et al. (2019).[2][12] DPP9 mediates autocatalytic activation of the NLRP1b inflammasome. Cell, 179(1), 201-213. Link

Sources

Beyond Glycemic Control: The Divergent Chemical Biology of Val-boroPro and Selective DPP4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for researchers investigating the distinct pharmacological profiles of Val-boroPro (Talabostat) versus generic DPP4 inhibitors (Gliptins). It synthesizes chemical biology, enzymatic kinetics, and immunology to explain why two drug classes targeting the same primary enzyme yield diametrically opposed biological outcomes.

Executive Summary: The Selectivity Paradox

In the landscape of serine protease inhibitors, Val-boroPro (Talabostat/PT-100) and generic DPP4 inhibitors (e.g., Sitagliptin, Vildagliptin) represent a critical divergence in drug design.

  • Generic Gliptins are engineered for hyper-selectivity toward DPP4 to treat Type 2 Diabetes (T2D) by preserving GLP-1, strictly avoiding off-target inhibition to ensure safety.

  • Val-boroPro is a pan-DPP inhibitor (DPP4/8/9) containing a boronic acid warhead. Its lack of selectivity is not a flaw but the driver of its mechanism: the induction of pyroptosis via the NLRP1/CARD8 inflammasomes—a pathway strictly dormant in Gliptin-treated systems.

Chemical Biology & Mechanism of Binding

The fundamental difference lies in the "warhead" chemistry and the resulting enzymatic adducts.

Val-boroPro: The Boronic Acid Transition State Mimic

Val-boroPro (L-Valine-L-boroProline) utilizes a boronic acid moiety.

  • Mechanism: The boron atom acts as a Lewis acid, accepting a lone pair from the active site Serine hydroxyl (Ser630 in DPP4) to form a stable, reversible tetrahedral adduct .

  • Kinetics: This adduct mimics the enzymatic transition state, resulting in slow-tight binding kinetics.

  • Cross-Reactivity: The boronic acid is a "hard" electrophile that binds avidly to the catalytic serine of structurally homologous peptidases, specifically DPP8 and DPP9 , which share high active-site conservation with DPP4.

Generic Gliptins: The Selective Competitors
  • Sitagliptin: A

    
    -amino acid derivative that binds non-covalently. It relies on extensive hydrophobic interactions within the S1 and S2 pockets of DPP4. These pockets in DPP8/9 are sufficiently different (sterically restricted) to prevent high-affinity binding.
    
  • Vildagliptin: Contains a cyanopyrrolidine (nitrile) warhead. It forms an imidate adduct with the catalytic serine. While more reactive than Sitagliptin, its scaffold is optimized to clash with DPP8/9 residues, maintaining a safety window of >100-fold.

The Selectivity Cliff: Quantitative Profiling

The biological divergence is dictated by the inhibition constants (


 or 

) against the "off-targets" DPP8 and DPP9.
Table 1: Comparative Inhibitory Potency ( in nM)
Target EnzymeVal-boroPro (Talabostat)Sitagliptin (Generic)Vildagliptin (Generic)Biological Consequence of Inhibition
DPP4 < 4 nM ~10–20 nM ~4.5 nM GLP-1 stabilization (Glucose Lowering)
DPP8 4 nM > 50,000 nM> 10,000 nMToxicity / Inflammasome Activation
DPP9 11 nM > 50,000 nM> 10,000 nMToxicity / Inflammasome Activation
FAP ~30 nM> 100,000 nM> 100,000 nMStromal remodeling (Oncology)

Critical Insight: The therapeutic window for T2D drugs depends entirely on the DPP8/9 Selectivity Ratio . Val-boroPro has a ratio of ~1:1 (non-selective), whereas Sitagliptin has a ratio of >2500:1.

Mechanism of Action: The "Bomb Defuser" Model

Val-boroPro's unique ability to kill acute myeloid leukemia (AML) cells stems from its inhibition of DPP9, not DPP4. This mechanism is known as the "Bomb Defuser" model involving the NLRP1 and CARD8 inflammasomes.

The Pathway Logic
  • Quiescent State: DPP9 binds to the C-terminus of NLRP1/CARD8, sequestering the inflammatory domain. DPP9 acts as a "bomb defuser," preventing accidental detonation.

  • Val-boroPro Action: VbP binds the DPP9 active site. This inhibits enzymatic activity AND destabilizes the DPP9-NLRP1 complex.

  • The Detonation: The N-terminal fragment of NLRP1 is degraded by the proteasome.[1] The C-terminal fragment (containing the CARD domain) is released from DPP9.

  • Pyroptosis: The free C-terminus oligomerizes, recruiting Caspase-1. Caspase-1 cleaves Gasdermin D (GSDMD), forming pores in the membrane and causing lytic cell death (pyroptosis).[2][3]

Generic Gliptins cannot trigger this because they do not bind DPP9.

Visualizing the Signaling Pathway

G DPP9_Active DPP9 (Active) 'The Bomb Defuser' NLRP1_Inactive NLRP1/CARD8 (Sequestered/Inactive) DPP9_Active->NLRP1_Inactive Sequesters Inhibition Enzymatic Inhibition & Complex Destabilization Proteasome Proteasomal Degradation (N-term) NLRP1_Inactive->Proteasome Upon DPP9 Blockade VbP Val-boroPro (DPP8/9 Inhibitor) VbP->DPP9_Active Blocks Sitagliptin Sitagliptin (DPP4 Selective) Sitagliptin->DPP9_Active No Binding NoEffect No Activation (Safe for T2D) Sitagliptin->NoEffect Release Release of C-terminal Fragment Proteasome->Release Inflammasome Inflammasome Assembly (ASC + Pro-Caspase-1) Release->Inflammasome Pyroptosis PYROPTOSIS (GSDMD Pore Formation) Inflammasome->Pyroptosis Cell Death

Figure 1: The "Bomb Defuser" mechanism. Val-boroPro inhibits DPP9, releasing the NLRP1/CARD8 "brake," leading to pyroptosis. Sitagliptin fails to engage this pathway due to lack of DPP9 affinity.

Experimental Protocols

To validate these differences in a research setting, two distinct workflows are required: Biochemical Selectivity and Cellular Pyroptosis.

Protocol A: Biochemical Selectivity Profiling (Enzymatic)

Objective: Quantify the


 shift between DPP4 and DPP8/9.
  • Reagents:

    • Recombinant Human DPP4, DPP8, and DPP9 (Active enzymes).

    • Substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA) or fluorogenic Gly-Pro-AMC.

    • Buffer: 25 mM Tris-HCl pH 8.0, 140 mM NaCl, 10 mM KCl.

  • Workflow:

    • Preparation: Dilute enzymes to kinetic linearity (typically 1–5 nM final conc).

    • Inhibitor Series: Prepare 10-point serial dilutions of Val-boroPro and Sitagliptin (Range: 0.1 nM to 100

      
      M).
      
    • Incubation: Pre-incubate inhibitor + enzyme for 15 mins at 37°C (Crucial for VbP slow-binding kinetics).

    • Reaction: Add Substrate (

      
       concentrations: ~50 
      
      
      
      M).
    • Readout: Measure Absorbance (405 nm) or Fluorescence (Ex380/Em460) kinetically for 30 mins.

  • Validation Criteria:

    • Val-boroPro: Must show >50% inhibition of DPP8/9 at < 20 nM.

    • Sitagliptin: Must show < 5% inhibition of DPP8/9 at 10

      
      M.
      
Protocol B: Cellular Pyroptosis Induction (The "Kill" Assay)

Objective: Demonstrate Val-boroPro-specific cytotoxicity mediated by the inflammasome.

  • Model System:

    • Cell Line: MV4-11 (AML) or THP-1 (Monocytes). These express high levels of NLRP1/CARD8.

    • Control: CASP1 knockout or DPP9 knockout lines (specificity controls).

  • Workflow:

    • Seeding: Seed cells at

      
       cells/mL in 96-well plates.
      
    • Treatment:

      • Arm A: Vehicle (DMSO).

      • Arm B: Val-boroPro (10

        
        M).[4]
        
      • Arm C: Sitagliptin (10

        
        M).
        
    • Incubation: 18–24 hours at 37°C.

  • Readouts:

    • LDH Release: Supernatant analysis for Lactate Dehydrogenase (marker of lytic cell death).

    • Western Blot: Lysate analysis for Cleaved Caspase-1 (p20) and Cleaved GSDMD (p30) .

  • Expected Result:

    • Val-boroPro induces massive LDH release and GSDMD cleavage.

    • Sitagliptin is indistinguishable from Vehicle (no pyroptosis).

Visualizing the Experimental Logic

Experiment Cells THP-1 / MV4-11 Cells (Express DPP9/NLRP1) VbP_Tx Treat: Val-boroPro (10 µM) Cells->VbP_Tx Sitag_Tx Treat: Sitagliptin (10 µM) Cells->Sitag_Tx Incubation Incubate 24h VbP_Tx->Incubation Sitag_Tx->Incubation Outcome_VbP DPP9 Inhibited -> Inflammasome ON RESULT: Pyroptosis (LDH High) Incubation->Outcome_VbP VbP Path Outcome_Sitag DPP9 Active -> Inflammasome OFF RESULT: Viable Cells (LDH Low) Incubation->Outcome_Sitag Sitagliptin Path

Figure 2: Experimental logic for distinguishing VbP from Gliptins using a functional cell-death assay.

References

  • Okondo, M. C., et al. (2017).[3][5] "DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis."[6] Nature Chemical Biology. Link

  • Okondo, M. C., et al. (2018).[5] "Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome."[5][6] Cell Chemical Biology. Link

  • Johnson, D. C., et al. (2018).[3] "DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia."[6] Nature Medicine. Link

  • Zhong, F. L., et al. (2018).[5] "Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding." Journal of Biological Chemistry. Link

  • Lankas, G. R., et al. (2005). "Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9." Diabetes.[7] Link

  • Hollingsworth, L. R., et al. (2021). "DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation."[1] Nature. Link

Sources

Technical Guide: Val-boroPro Impact on Tumor Microenvironment and Immunity

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Val-boroPro (Talabostat, PT-100) represents a distinct class of immunotherapeutic agents that functions not by directly targeting surface receptors, but by disrupting intracellular checkpoints governing innate immunity. Unlike conventional chemotherapy or targeted kinase inhibitors, Val-boroPro acts as a potent, non-selective inhibitor of the S9 family of serine proteases, specifically DPP8 and DPP9 .

The inhibition of DPP8/9 triggers a unique, highly inflammatory form of programmed cell death known as pyroptosis .[1] This process is mediated by the activation of the NLRP1 (in mice) or CARD8 (in humans) inflammasomes. The subsequent release of pro-inflammatory cytokines and Damage-Associated Molecular Patterns (DAMPs) fundamentally alters the Tumor Microenvironment (TME), converting immunologically "cold" tumors into "hot" landscapes susceptible to T-cell attack. This guide details the molecular mechanisms, TME remodeling effects, and experimental frameworks necessary for leveraging Val-boroPro in drug development.

Part 2: Mechanistic Architecture

The DPP8/9-NLRP1/CARD8 Axis

The primary mechanism of Val-boroPro lies in its ability to inhibit the enzymatic activity of DPP8 and DPP9. Under homeostatic conditions, DPP8/9 serve as "brakes" on the innate immune system by sequestering the N-terminal fragments of the inflammasome sensor proteins NLRP1 (Nucleotide-binding oligomerization domain, Leucine-rich Repeat and Pyrin domain containing 1) and CARD8 (Caspase Recruitment Domain-containing protein 8).

  • Inhibition: Val-boroPro enters the cell and covalently binds to the active sites of DPP8 and DPP9.

  • Destabilization: The inhibition prevents DPP8/9 from binding to the N-terminus of NLRP1/CARD8.

  • Proteasomal Degradation: The unbound N-terminus is rapidly targeted for proteasomal degradation.

  • Functional Release: The degradation of the N-terminus releases the bioactive C-terminal fragment (CARD8-CT or NLRP1-CT).

  • Inflammasome Assembly: The C-terminal fragment polymerizes and recruits Pro-Caspase-1 (via the ASC adaptor in some contexts, though CARD8 can directly engage Caspase-1).

  • Pyroptosis: Activated Caspase-1 cleaves Gasdermin D (GSDMD). The N-terminal domain of GSDMD (GSDMD-N) forms pores in the plasma membrane, causing lytic cell death and the release of IL-1

    
     and IL-18.
    
Visualization: The Molecular Switch

The following diagram illustrates the signal transduction pathway initiated by Val-boroPro.

ValBoroPro_Mechanism cluster_Inflammasome Inflammasome Activation Axis cluster_Effect Cellular Outcome VbP Val-boroPro (Talabostat) DPP89 DPP8 / DPP9 (Protease Checkpoint) VbP->DPP89 Inhibits (IC50 ~4-11nM) NLRP1_CARD8 NLRP1 / CARD8 (Sensor Proteins) VbP->NLRP1_CARD8 Destabilizes DPP89->NLRP1_CARD8 Normally Sequesters Inhibition Enzymatic Inhibition N_Term_Deg N-Terminus Degradation (Proteasome) NLRP1_CARD8->N_Term_Deg Loss of DPP8/9 Binding C_Term_Rel C-Terminus Release (Bioactive Fragment) N_Term_Deg->C_Term_Rel ASC ASC Adaptor (Optional) C_Term_Rel->ASC Recruitment (Context Dependent) Caspase1 Pro-Caspase-1 u2192 Caspase-1 C_Term_Rel->Caspase1 Oligomerization ASC->Caspase1 GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleavage Pore Membrane Pore Formation GSDMD->Pore GSDMD-N Translocation Pyroptosis PYROPTOSIS (Lytic Cell Death) Pore->Pyroptosis Cytokines Release: IL-1u03b2, IL-18, HMGB1 Pyroptosis->Cytokines Pro-inflammatory Burst

Caption: Molecular pathway of Val-boroPro-induced pyroptosis via DPP8/9 inhibition and NLRP1/CARD8 activation.

Part 3: Tumor Microenvironment (TME) Remodeling

Val-boroPro acts as a catalyst for TME remodeling. Most solid tumors maintain an immunosuppressive "cold" environment characterized by regulatory T cells (Tregs), M2-polarized macrophages, and a lack of effector T cell infiltration.

The "Cold" to "Hot" Transition
  • The Spark (Pyroptosis): VbP induces pyroptosis in tumor-associated macrophages (TAMs) and tumor cells. Unlike apoptosis (silent death), pyroptosis is highly immunogenic.

  • Cytokine Storm: The lysis releases IL-1

    
     and IL-18.
    
    • IL-1

      
      :  Promotes vasodilation and immune cell extravasation.
      
    • IL-18: Stimulates NK cells and Th1 differentiation.

  • Chemokine Induction: The inflammatory signals upregulate chemokines like CXCL9 and CXCL10 , which are critical for recruiting CD8+ cytotoxic T lymphocytes (CTLs).

  • Antigen Presentation: The release of tumor antigens (DAMPs) in an inflammatory context enhances dendritic cell (DC) maturation and antigen presentation.

Visualization: TME Transformation Workflow

TME_Remodeling cluster_Cold Cold TME (Pre-Treatment) cluster_Event Acute Event cluster_Hot Hot TME (Post-Treatment) Tregs Tregs / M2 Macrophages VbP_Input Val-boroPro Treatment Suppression Immune Suppression Pyro Pyroptosis of TAMs & Tumor Cells VbP_Input->Pyro Release Release of IL-1u03b2, IL-18, ATP Pyro->Release Recruitment Recruitment of CD8+ T Cells & NK Cells Release->Recruitment Chemotaxis (CXCL9/10) IFNg IFN-u03b3 Secretion Recruitment->IFNg IFNg->Recruitment Positive Feedback Killing Tumor Cell Killing IFNg->Killing

Caption: Step-wise remodeling of the tumor microenvironment from immunosuppressive to immunoreactive following Val-boroPro administration.

Part 4: Clinical Synergy & Combination Strategies

The rationale for combining Val-boroPro with Immune Checkpoint Inhibitors (ICIs) like Pembrolizumab (anti-PD-1) is based on adaptive immune resistance .

  • Mechanism: VbP recruits T-cells to the tumor. These T-cells secrete Interferon-gamma (IFN-

    
    ). While IFN-
    
    
    
    is anti-tumorigenic, it also induces tumor cells to express PD-L1 as a protective mechanism.
  • The Combination: Adding an anti-PD-1/PD-L1 agent blocks this adaptive resistance, allowing the recruited T-cells to remain active and execute tumor killing.

Table 1: Synergy Data Summary
Study TypeAgentsModel / IndicationKey FindingsReference
Preclinical VbP + anti-PD-1MC38 (Colon), B16 (Melanoma)Complete tumor regression in resistant models; increased CD8+ T-cell infiltration.
Clinical (Phase 2) Talabostat + PembrolizumabAdvanced Solid Tumors (NCT04171219)Safe profile; Stable disease in 47% of evaluable patients; 1 PR in endometrial cancer.
Clinical (Phase 1b/2) BXCL701 (Talabostat) + PembrolizumabmCRPC (Prostate Cancer)Encouraging anti-tumor activity in late-line refractory adenocarcinoma.

Part 5: Experimental Frameworks

For researchers validating VbP activity, the following protocols and data points are critical.

Table 2: Val-boroPro IC50 Profile (Selectivity)
Target EnzymeIC50 (nM)Biological Consequence
DPP4 (CD26) < 4 nMMetabolic regulation (GLP-1), T-cell activation marker.
DPP8 ~ 4 nMCritical Target: NLRP1/CARD8 activation.
DPP9 ~ 11 nMCritical Target: NLRP1/CARD8 activation.
FAP > 10,000 nMFibroblast Activation Protein (minimal inhibition).
Protocol: Validating Pyroptosis Induction (In Vitro)

Objective: Confirm VbP-mediated cell death is pyroptotic (inflammatory) rather than apoptotic.

Materials:

  • Cell Line: THP-1 (Human Monocytes) or RAW 264.7 (Murine Macrophages).

  • Reagent: Val-boroPro (reconstituted in DMSO or 0.01N HCl).

  • Assays: LDH Cytotoxicity Kit, Western Blot reagents.

Step-by-Step Workflow:

  • Cell Seeding: Seed THP-1 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Differentiation (Optional): Differentiate with PMA (100 ng/mL) for 24h if macrophage-like phenotype is desired.

  • Treatment:

    • Control: DMSO/Vehicle.

    • Experimental: Val-boroPro (Concentration range: 10 nM - 10

      
      M). A standard effective dose is 2 - 10 
      
      
      
      M
      .
    • Incubation: 24 hours at 37°C.

  • Supernatant Analysis (LDH):

    • Collect supernatant.

    • Perform LDH assay to measure plasma membrane rupture (hallmark of pyroptosis).

    • Expectation: >40% LDH release in VbP treated cells vs <5% in control.

  • Western Blot Analysis:

    • Lyse cell pellets.

    • Probe for GSDMD-N (cleaved N-terminal fragment ~30 kDa) and Caspase-1 p20 .

    • Note: The presence of GSDMD-N is the definitive molecular marker for pyroptosis.

  • Cytokine ELISA: Measure IL-1

    
     and IL-18 in the supernatant.
    

Part 6: References

  • Okondo, M. C., et al. (2017). DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[1] Nature Chemical Biology.

  • Okondo, M. C., et al. (2018).[2] Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. Cell Chemical Biology.

  • Johnson, D. C., et al. (2018). DPP8/DPP9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia. Nature Medicine.

  • Eder, J. P., et al. (2024). A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers.[3] Investigational New Drugs.

  • Taabazuing, C. Y., et al. (2017). Pyroptosis and Apoptosis Pathways Engage in Crosstalk in Monocytes and Macrophages. Cell Chemical Biology.

Sources

Technical Guide: CARD8 Inflammasome Activation by Val-boroPro in Human Cells

[1]

Executive Summary

This technical guide delineates the molecular mechanisms and experimental protocols for activating the CARD8 inflammasome using the small-molecule inhibitor Val-boroPro (VbP) , also known as Talabostat (PT-100). Unlike the well-characterized NLRP3 inflammasome, CARD8 acts as a direct sensor of protease activity and intracellular stability. Its activation by VbP is unique: it relies on the inhibition of serine dipeptidyl peptidases 8 and 9 (DPP8/9), which triggers the proteasomal degradation of the CARD8 N-terminus, releasing the C-terminal fragment to initiate pyroptosis.[1][2][3]

Key Technical Differentiators:

  • Target Specificity: VbP targets DPP8/9, not the inflammasome sensor directly.

  • Mechanism: "Functional degradation" (N-terminal destruction) rather than ligand binding.

  • Signaling: ASC-independent recruitment of Caspase-1 (distinct from NLRP1/NLRP3).

  • Species Specificity: Functional CARD8 is present in humans but absent in rodents , necessitating the use of human cell lines (e.g., THP-1, MV4-11) or humanized models.

Mechanistic Architecture

The Repression-Activation Switch

In resting human cells, CARD8 is constitutively expressed but maintained in an autoinhibited state. The protein contains a Function-to-Find Domain (FIIND) , which undergoes autoproteolysis into two non-covalently associated fragments: the N-terminal (NT) fragment and the C-terminal (CT) fragment containing the CARD domain.[4][5][6]

  • Steady State (Repression): The dipeptidyl peptidases DPP8 and DPP9 (DPP8/9) possess enzymatic activity that suppresses CARD8 activation.[2][7] They may also form a ternary complex (DPP9:CARD8-FL:CARD8-CT) that physically sequesters the bioactive CT fragment.

  • Inhibition (The Trigger): VbP is a non-selective inhibitor of post-proline cleaving serine proteases.[8] It potently inhibits the catalytic activity of DPP8/9.

  • Functional Degradation: The loss of DPP8/9 activity signals the proteasome to degrade the disordered N-terminus of CARD8.[3][4][5]

  • Release & Assembly: Degradation of the NT fragment destroys the repressive clamp. The liberated CARD8-CT fragment (containing the UPA and CARD subdomains) is released.[3][6]

  • Effect: The CARD8-CT directly binds the CARD domain of Pro-Caspase-1 (without the need for the adaptor ASC), triggering Caspase-1 oligomerization, activation, and subsequent cleavage of Gasdermin D (GSDMD).

Pathway Visualization

CARD8_Pathwaycluster_0Resting State (Autoinhibition)cluster_1Activation Phasecluster_2Effector PhaseDPP89DPP8/9(Active Enzyme)CARD8_ComplexCARD8 Complex(NT associated with CT)DPP89->CARD8_ComplexRepressesProteasome26S ProteasomeDPP89->ProteasomeLoss of repressiontriggers degradationCARD8_NT_DegCARD8 N-TermDegradationCARD8_Complex->CARD8_NT_DegDestabilizationVbPVal-boroPro (VbP)VbP->DPP89Inhibits ActivityProteasome->CARD8_NT_DegDegrades NTCARD8_CTCARD8 C-Term(UPA-CARD)CARD8_NT_Deg->CARD8_CTReleasesCASP1Caspase-1(Activated)CARD8_CT->CASP1Direct Binding(ASC-Independent)GSDMDGasdermin D(N-Term Pore)CASP1->GSDMDCleavagePyroptosisPyroptosis(Lytic Cell Death)GSDMD->PyroptosisMembrane Pores

Figure 1: Molecular cascade of CARD8 activation by Val-boroPro. Note the critical role of the proteasome and ASC independence.

Experimental Framework

Cell Model Selection

Since rodents lack a functional CARD8 gene, human cell lines are mandatory.

  • THP-1 (Acute Monocytic Leukemia): The gold standard. High endogenous expression of CARD8, DPP9, and Caspase-1.

  • MV4-11 (Biphenotypic Leukemia): Highly sensitive to VbP-induced pyroptosis.

  • Primary CD4+ T Cells: Relevant for HIV reservoir studies; requires isolation from PBMCs.

Reagents & Inhibitors
ReagentRoleWorking Conc.Mechanism
Val-boroPro (VbP) Activator2 - 10 µMInhibits DPP8/9 catalytic activity.
VX-765 Specific Control10 - 20 µMSelective Caspase-1 inhibitor (blocks death).
MCC950 Negative Control10 µMNLRP3 inhibitor (should NOT block VbP).
MG132 Mechanistic Control1 - 10 µMProteasome inhibitor. Prevents CARD8 activation (blocks NT degradation).
Z-VAD-FMK Pan-Caspase Control20 µMBlocks all caspases (prevents death).
Protocol: VbP-Induced Inflammasome Activation (THP-1)[9]

Step 1: Cell Preparation

  • Culture THP-1 cells in RPMI-1640 + 10% FBS + 1% Pen/Strep.

  • Maintain density between

    
     and 
    
    
    cells/mL.
  • Seeding: Plate

    
     cells in 100 µL per well (96-well plate) for LDH assays, or 
    
    
    cells in 1 mL (12-well plate) for Western blots.
  • Optional Priming: Add LPS (100 ng/mL) or Pam3CSK4 (1 µg/mL) for 3-4 hours if measuring IL-1β secretion. (Note: VbP induces pyroptosis without priming, but cytokine release requires pro-IL-1β synthesis).

Step 2: Inhibitor Pre-treatment (Validation Controls)

  • If testing specificity, add inhibitors (VX-765, MG132, MCC950) 30-60 minutes before VbP.

  • Crucial Check: MG132 must be added pre-VbP to demonstrate proteasome dependence.

Step 3: Activation

  • Add Val-boroPro to a final concentration of 10 µM .

  • Incubate at 37°C, 5% CO2.

  • Timecourse:

    • 6 Hours: Early signs of GSDMD cleavage.

    • 16-24 Hours: Maximal LDH release and cell death.

Step 4: Readouts

  • LDH Release (Cytotoxicity): Collect supernatant. Use a standard LDH cytotoxicity kit. Calculate % cytotoxicity relative to Lysis Buffer control.

  • Western Blotting (Lysate & Supernatant):

    • Spin down cells. Collect supernatant (SN) for secreted proteins; lyse pellet for intracellular.

    • Markers:

      • GSDMD: Look for the p30 N-terminal fragment.

      • Caspase-1: Look for the p20 or p10 active fragments.

      • CARD8: Difficult to detect endogenous active CT due to rapid turnover, but loss of full-length band may be visible.

      • IL-1β: Look for p17 (mature) in SN (if primed).

Experimental Workflow Diagram

Workflowcluster_prepPreparationcluster_treatTreatmentcluster_analysisAnalysisCellsTHP-1 Cells(1e6/mL)PrimeOptional:LPS/Pam3CSK4(3-4h)Cells->PrimeInhibitorsPre-treat:VX-765 / MG132(-30 min)Prime->InhibitorsVbP_AddAdd Val-boroPro(10 µM)Inhibitors->VbP_AddIncubateIncubate6h - 24hVbP_Add->IncubateSpinCentrifuge500xg, 5 minIncubate->SpinSNSupernatantSpin->SNPelletCell PelletSpin->PelletLDHLDH Assay(Cell Death)SN->LDHWBWestern Blot(GSDMD-p30, CASP1-p20)SN->WBPellet->WB

Figure 2: Step-by-step experimental workflow for validating CARD8 activation.

Data Interpretation & Troubleshooting

Expected Results
  • VbP Only: High LDH release (>40% at 24h), strong GSDMD-p30 band, Caspase-1 activation.

  • VbP + VX-765: Near-complete rescue (low LDH, no GSDMD cleavage). Confirms Caspase-1 dependence.[8]

  • VbP + MCC950: No rescue. Confirms NLRP3 independence.

  • VbP + MG132: Rescue. This is the hallmark of CARD8/NLRP1 activation. Proteasome inhibition prevents the degradation of the N-terminus, keeping the inflammasome repressed.

Distinguishing CARD8 from NLRP1

Both sensors are activated by VbP. To confirm CARD8 specifically:

  • ASC Dependence: Use ASC-deficient cells (e.g., CRISPR knockout). NLRP1 requires ASC for efficient IL-1β release; CARD8 does not.[9]

  • Genetic Knockout: Use CARD8-/- vs. NLRP1-/- cell lines. In THP-1 cells, VbP-induced death is predominantly driven by CARD8.

Therapeutic Applications

HIV Eradication (Shock and Kill)

CARD8 acts as a sensor for HIV-1 protease activity.[10][11]

  • Mechanism: HIV-1 protease can cleave the N-terminus of CARD8 (mimicking the degradation trigger).[1][10][11]

  • VbP Synergy: VbP sensitizes infected cells to pyroptosis. In "Shock and Kill" strategies, VbP is used to clear latent HIV reservoirs by killing cells that reactivate the virus, as the viral protease triggers the now-derepressed CARD8.

Oncology (AML)

Acute Myeloid Leukemia (AML) cells often express high levels of CARD8.

  • Talabostat: Clinical trials utilized VbP (Talabostat). While early trials showed toxicity, understanding the CARD8 biomarker status could refine patient selection.

  • Mechanism: Inducing pyroptosis in AML blasts triggers immunogenic cell death, potentially recruiting an adaptive immune response against the tumor.

References

  • Johnson, D. C., et al. (2018).[1][3][6] DPP8/9 inhibitors activate the CARD8 inflammasome in human myeloid cells.[1][2] Nature Chemical Biology. Link

  • Chui, A. J., et al. (2019).[3] Activation of the CARD8 Inflammasome Requires a Disordered Region.[9] Cell Reports. Link

  • Sharif, H., et al. (2021).[6][12] Structural mechanism for the regulation of the CARD8 inflammasome by DPP9.[2][4][5][13] Nature Structural & Molecular Biology. Link

  • Wang, Q., et al. (2021). CARD8 is an inflammasome sensor for HIV-1 protease activity.[1][6][10][11] Science. Link

  • Okondo, M. C., et al. (2017).[8] DPP8/9 inhibition activates the Nlrp1b inflammasome.[2][4][5][8][9][14][15] Cell Chemical Biology. Link

Methodological & Application

Val-boroPro in vitro cell viability assay protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Val-boroPro (Talabostat) In Vitro Cell Viability & Pyroptosis Assays

Executive Summary & Mechanism of Action

Val-boroPro (Talabostat, PT-100) is not a standard cytotoxic agent; it is a potent, non-selective inhibitor of post-proline cleaving serine proteases, specifically DPP8 and DPP9 .[1][2][3] Unlike conventional chemotherapy which triggers apoptosis, Val-boroPro induces pyroptosis —a lytic, inflammatory cell death.

Critical Distinction: Standard metabolic assays (e.g., MTT, CellTiter-Glo) will register cell death, but they fail to capture the lytic nature of the mechanism. To scientifically validate Val-boroPro activity, researchers must correlate metabolic loss (viability) with membrane rupture (cytotoxicity) and Caspase-1 activation.

Mechanism: Inhibition of DPP8/9 destabilizes the NLRP1 (mouse) or CARD8 (human) inflammasome sensors. This leads to the autoproteolytic activation of the inflammasome, recruitment of Caspase-1, and subsequent cleavage of Gasdermin D (GSDMD) . The N-terminal fragment of GSDMD forms pores in the plasma membrane, causing cell swelling and rupture.[1]

ValBoroPro_Mechanism VbP Val-boroPro (Talabostat) DPP89 DPP8 / DPP9 (Protease Activity) VbP->DPP89 Inhibits Sensor Inflammasome Sensor (Human: CARD8 / Mouse: NLRP1) VbP->Sensor Derepression/Activation DPP89->Sensor Normally Represses Inhibition Inhibition Casp1 Pro-Caspase-1 Sensor->Casp1 Recruits & Activates ActiveCasp1 Active Caspase-1 (p20/p10) Casp1->ActiveCasp1 GSDMD Gasdermin D (Full Length) ActiveCasp1->GSDMD Cleaves GSDMD_N GSDMD-N (Pore Forming) GSDMD->GSDMD_N Lysis PYROPTOSIS (Membrane Rupture & LDH Release) GSDMD_N->Lysis

Figure 1: Val-boroPro induced pyroptosis pathway. Inhibition of DPP8/9 releases the "brake" on CARD8/NLRP1, triggering the Caspase-1/GSDMD lytic cascade.

Experimental Design Strategy

To robustly characterize Val-boroPro, you must employ a "Dual-Readout" strategy :

  • Metabolic Viability (ATP): Confirms the cell is dying.

  • Membrane Integrity (LDH): Confirms the death is lytic (pyroptosis).

Cell Line Selection

Not all cells respond to Val-boroPro.[4] Selection is critical.

Cell Line Species Sensitivity Notes
MV4-11 Human High (IC50 < 10 nM) AML line; Gold standard for CARD8-dependent killing.
THP-1 Human High Monocytic leukemia; Robust Caspase-1 activation.
RAW 264.7 Mouse High Macrophage; NLRP1b-dependent.[1]

| HEK293T | Human | Resistant | Lacks endogenous CARD8/Caspase-1 machinery. Used as neg. control. |

Reagents & Controls
  • Val-boroPro (Talabostat): Dissolve in DMSO. Store at -20°C. Avoid freeze-thaw cycles.

  • Negative Control: Alloc-boroPro (inactive stereoisomer) or DMSO vehicle.

  • Rescue Control: VX-765 (Selective Caspase-1 inhibitor) or Z-VAD-FMK (Pan-caspase inhibitor). Note: If Z-VAD rescues viability, it confirms caspase-dependence.

Protocol A: Dose-Response Cell Viability (ATP Quantification)

Objective: Determine the IC50 of Val-boroPro based on metabolic collapse. Method: CellTiter-Glo® (Promega) or equivalent ATP-based luminescence assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a 10 mM stock of Val-boroPro in DMSO.

    • Prepare a 10-point serial dilution (1:3) in culture medium.[1][2][5] Range: 10 µM down to 0.5 nM .

  • Seeding:

    • Seed MV4-11 or THP-1 cells in white-walled, clear-bottom 96-well plates.

    • Density: 20,000 cells/well in 100 µL medium. Note: Pyroptosis can be rapid; higher density ensures detectable ATP signal before total lysis.

  • Treatment:

    • Add 50 µL of diluted Val-boroPro to respective wells. Final volume: 150 µL.

    • Include DMSO Control (0% death) and Staurosporine (positive control for apoptosis, though kinetics differ).

  • Incubation:

    • Incubate at 37°C, 5% CO2 for 24 hours .

    • Why 24h? Unlike apoptosis which may take 48-72h, Val-boroPro induced pyroptosis in sensitive AML lines typically reaches completion by 24h.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 15 mins.

    • Add 150 µL CellTiter-Glo reagent (1:1 ratio).

    • Shake on orbital shaker for 2 mins (lyses remaining cells to release ATP).

    • Incubate 10 mins at RT (stabilize signal).

    • Measure Luminescence.[2][4]

Data Analysis:

  • Normalize Luminescence to DMSO control (100% Viability).

  • Plot Log[Concentration] vs. % Viability using a 4-parameter non-linear regression.

  • Expected Result: MV4-11 IC50 should be < 20 nM .

Protocol B: Cytotoxicity / Membrane Rupture (LDH Release)

Objective: Confirm lytic cell death (pyroptosis) by measuring Lactate Dehydrogenase (LDH) release into the supernatant.[1] This is the definitive assay for Val-boroPro activity.

Step-by-Step Protocol:

  • Seeding:

    • Seed cells (e.g., THP-1) at 50,000 cells/well in a clear 96-well plate (phenol-red free media preferred to reduce background).

  • Treatment:

    • Treat with Val-boroPro (e.g., 100 nM and 1 µM ) for 6, 12, and 24 hours .

    • Lysis Control (Max LDH): Add Triton X-100 (0.1% final) to untreated wells 45 mins before reading.

  • Supernatant Collection:

    • Centrifuge plate at 400 x g for 5 mins to pellet cells.

    • Transfer 50 µL of supernatant to a new fresh 96-well plate.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (CytoTox 96® or equivalent).

    • Incubate for 30 mins at RT in the dark.

    • Add Stop Solution.

  • Measurement:

    • Measure Absorbance at 490 nm.

Calculation:



Interpretation:

  • Val-boroPro should induce >50% LDH release within 24h in sensitive lines.

  • Rescue Check: Pre-treatment with VX-765 (10 µM) should significantly reduce LDH release, confirming Caspase-1 dependence.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Viability (CTG) but High LDH Kinetic lagATP degrades slower than membrane rupture in some contexts. Trust LDH for pyroptosis.
No killing in MV4-11 Inactive compoundVal-boroPro cyclizes/degrades. Ensure fresh stock. Verify with Alloc-boroPro control.
Killing in HEK293T Off-target toxicityAt >10 µM, VbP can have off-target effects. Specific DPP8/9 killing should be <100 nM.
Z-VAD fails to rescue Incomplete inhibitionPyroptosis is aggressive. Pre-treat with Z-VAD (20-50 µM) 1h before VbP.

References

  • Okondo, M. C., et al. (2017).[1][6][7] "DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis."[1][2][3][4][8][9][10] Nature Chemical Biology, 13(1), 46–53.[8] Link

  • Johnson, D. C., et al. (2018). "DPP8/DPP9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia."[4][10] Nature Medicine, 24(8), 1151–1159. Link

  • Taabazuing, C. Y., et al. (2017).[1][8] "Pyroptosis and Apoptosis Pathways: A Practical Guide." Immunological Reviews, 277(1), 44–56. Link

  • Okondo, M. C., et al. (2018). "Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome."[1][3][4][10] Cell Chemical Biology, 25(3), 262-269. Link

Sources

Application Note: Precision Preparation of Val-boroPro (Talabostat) Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Val-boroPro (Talabostat) Stock Solution in DMSO Content Type: Application Note & Detailed Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals

Abstract

Val-boroPro (Talabostat, PT-100) is a potent, non-selective inhibitor of post-proline cleaving serine proteases, including FAP, DPP4, DPP8, and DPP9.[1] Its chemical structure—a dipeptide boronic acid—presents unique stability challenges in solution, specifically the risk of cyclization and pH-dependent equilibrium shifts. This guide provides a scientifically rigorous protocol for preparing high-integrity stock solutions in dimethyl sulfoxide (DMSO), emphasizing the mitigation of boronic acid cyclization to ensure assay reproducibility.

Introduction & Chemical Context

The Stability Challenge: Boronic Acid Equilibrium

Unlike standard small molecules, Val-boroPro contains a reactive boronic acid moiety.[2] In aqueous or neutral aprotic environments, α-amino boronic acids can undergo spontaneous cyclization to form a stable, inactive cyclic species (borono-proline derivatives).[2] This equilibrium is pH-dependent.[2]

  • Linear Form (Active): Required for potent inhibition of DPP/FAP enzymes.[2]

  • Cyclic Form (Inactive/Less Active): Predominates at neutral-to-basic pH or in the presence of trace moisture without acidification.[2]

Expert Insight: While many general protocols suggest simple dissolution in DMSO, advanced chemical biology workflows (e.g., those from the Bachovchin lab) often recommend acidifying the DMSO vehicle (e.g., 0.1% TFA) to lock the compound in its active linear conformation and prevent cyclization during storage.

Compound Properties
PropertyDetail
Compound Name Val-boroPro (Talabostat, PT-100)
Chemical Class Boronic acid dipeptide
Salt Forms Mesylate (MW ~310.18 g/mol ) - Most CommonFree Base (MW ~214.07 g/mol )HCl (Check specific batch MW)
Solubility (DMSO) ≥ 40 mg/mL (up to 100 mg/mL reported)
Storage (Solid) -20°C, desiccated, protected from light
Stock Stability ~3 months at -80°C (if prepared correctly)

Materials & Equipment

Reagents
  • Val-boroPro (Talabostat): Verify the salt form on the vial label (Mesylate vs. Free Base) to adjust mass calculations.

  • DMSO (Dimethyl Sulfoxide): Anhydrous, ≥99.9% purity, sterile-filtered.[2]

    • Note: Use a fresh bottle.[2] Hygroscopic DMSO absorbs water from the air, accelerating degradation.

  • Trifluoroacetic Acid (TFA) (Optional but Recommended): Sequencing grade, for "High-Stability" protocol.

Equipment
  • Analytical Balance: Precision to 0.01 mg.

  • Vortex Mixer: Variable speed.

  • Glass Vials: Amber, borosilicate glass with PTFE-lined caps (minimizes plasticizer leaching and light exposure).[2]

  • Desiccator: For equilibrating the solid compound before weighing.[2]

Pre-Protocol Calculations

Critical Check: Most commercial vendors supply Val-boroPro as the Mesylate salt (MW: 310.18 g/mol ).[2] Using the Free Base MW (214.07 g/mol ) for the salt form will result in a ~30% under-dosed solution.[2]

Formula

[2]
Quick Reference Table (for Mesylate Salt, MW 310.18)
Target Conc.Volume DMSOMass Required (Mesylate)
10 mM 1.0 mL3.10 mg
10 mM 500 µL1.55 mg
50 mM 1.0 mL15.51 mg
100 mM 1.0 mL31.02 mg

Step-by-Step Protocol

Method A: Standard Preparation (General Screening)

Suitable for short-term use (1-2 weeks) and standard biochemical assays.[2]

  • Equilibration: Remove the Val-boroPro vial from the freezer and place it in a desiccator. Allow it to reach room temperature (~30 mins) before opening. Opening a cold vial causes condensation, ruining the boronic acid.

  • Weighing: Weigh the desired amount of Val-boroPro into a sterile amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds. The powder should dissolve readily.[2] If particulates persist, sonicate in a water bath at room temperature for 2 minutes.

  • Inspection: Visually inspect for clarity.

  • Aliquot & Store: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -80°C.

Method B: High-Stability Preparation (Recommended)

Suitable for long-term storage, critical cell-based assays, and in vivo work.[2] This method uses acidified DMSO to prevent cyclization.

  • Prepare Acidified DMSO:

    • Add 1 µL of TFA to 1 mL of anhydrous DMSO (Final conc: 0.1% v/v TFA).

    • Mix well.[2]

  • Weighing: Weigh Val-boroPro (Mesylate) into an amber glass vial.

  • Solvent Addition: Add the calculated volume of Acidified DMSO .

  • Dissolution: Vortex until fully dissolved. The acidic environment favors the linear, active boronic acid conformation.

  • Aliquot & Store: Flash freeze aliquots in liquid nitrogen (optional) and store at -80°C.

Quality Control & Usage

Visual Validation[2]
  • Pass: Solution is completely clear and colorless (or slightly yellow depending on concentration).[2]

  • Fail: Visible precipitate, "oily" droplets, or cloudiness.

Dilution for Assays

When diluting the stock into aqueous buffer (e.g., PBS or cell culture media):

  • Stepwise Dilution: Do not drop 100% DMSO stock directly into a large volume of cold media, as this can cause precipitation.[2]

  • Intermediate Step: Dilute the stock 1:10 in the assay buffer first, mix, and then dilute to the final concentration.

  • DMSO Limit: Keep final DMSO concentration < 0.5% (ideally < 0.1%) to avoid cellular toxicity or enzyme denaturation.[2]

Logic & Signaling Diagrams

Workflow: Stock Preparation Logic

StockPrep Start Start: Solid Val-boroPro (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate CheckSalt Check Salt Form (Mesylate vs Free Base) Equilibrate->CheckSalt Calc Calculate Mass/Vol (Target: 10 mM) CheckSalt->Calc Choice Select Solvent Strategy Calc->Choice MethodA Method A: Anhydrous DMSO (Standard) Choice->MethodA General Use MethodB Method B: DMSO + 0.1% TFA (High Stability) Choice->MethodB Long-term / Critical Dissolve Dissolve & Vortex (Sonicate if needed) MethodA->Dissolve MethodB->Dissolve QC Visual QC: Clear Solution? Dissolve->QC Aliquot Aliquot (Single Use) Store -80°C QC->Aliquot Yes

Caption: Decision tree for Val-boroPro stock preparation, highlighting the critical choice between standard and acidified DMSO for stability.

Mechanism: Boronic Acid Equilibrium

Equilibrium Linear Linear Form (Active Inhibitor) B(OH)2 Cyclic Cyclic Form (Inactive) Borono-Proline Linear->Cyclic Neutral pH / H2O Cyclic->Linear Acidic pH (TFA)

Caption: The equilibrium between the active linear boronic acid and the inactive cyclic form, controlled by pH.

Troubleshooting

IssuePossible CauseSolution
Precipitation upon dilution Concentration too high or rapid addition to cold buffer.[2]Warm buffer to 37°C; use intermediate dilution step; ensure stock is fully dissolved.
Loss of Potency Cyclization of boronic acid or moisture contamination.[2]Use Method B (Acidified DMSO); ensure DMSO is anhydrous; discard old stocks (>3 months).[2]
"Empty" Vial Compound is lyophilized as a thin film.[2][3]Do not attempt to weigh the solid out. Add solvent directly to the vendor vial to create a master stock.[2]

References

  • Bachovchin, D. A., et al. (2011). "Identification of selective inhibitors of cancer-associated fibroblasts reveals a role for FAP in tumor stromal biology."[2] Proceedings of the National Academy of Sciences, 108(40), 16843-16848. [2]

  • MedChemExpress. "Talabostat (Val-boroPro) Datasheet & Solubility."

  • Sigma-Aldrich. "Val-boroPro Product Information."[2]

  • Connolly, B. A., et al. (2008). "Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety." Journal of Medicinal Chemistry, 51(19), 6005-6013. [2]

  • Poplawski, S. E., et al. (2013). "Exploration of the S1 pocket of FAP alpha with N-alkyl glycine-proline boronic acids." Bioorganic & Medicinal Chemistry Letters, 23(22), 6191-6195.

Sources

Application Note: Optimized Dosing and Administration of PT-100 (Val-boroPro) in Syngeneic Murine Tumor Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note defines the optimal experimental parameters for using PT-100 (Val-boroPro; Talabostat) in murine oncology models. While originally characterized as a Fibroblast Activation Protein (FAP) inhibitor, recent authoritative studies establish that PT-100’s primary anti-tumor mechanism in mice is the inhibition of DPP8/9 , which triggers NLRP1b inflammasome-dependent pyroptosis in host myeloid cells.

This mechanism elicits a "cytokine storm" (IL-1


, G-CSF, CXCL1) that recruits neutrophils to mediate tumor destruction. Consequently, successful application of PT-100 requires strict adherence to pH-dependent formulation stability  and immunocompetent host selection . This guide provides a self-validating protocol to ensure reproducibility and maximal therapeutic index.

Mechanistic Grounding & Host Selection

Unlike direct cytotoxic agents, PT-100 acts as an immunomodulator. The drug must inhibit intracellular DPP8 and DPP9 in host macrophages to release the NLRP1b inflammasome from inhibition.

Critical Dependency: Mouse Strain Sensitivity

Because the mechanism relies on the Nlrp1b inflammasome, the genetic background of the mouse model is a critical variable.

  • C57BL/6J: Highly responsive. Expresses a functional Nlrp1b allele sensitive to DPP8/9 inhibition.[1][2] Ideal for EL4 (lymphoma) and B16 (melanoma) models.

  • BALB/c: Responsive. Used successfully in WEHI-164 (fibrosarcoma) models.

  • Immunodeficient Strains (SCID/Nude): NOT RECOMMENDED for efficacy studies. PT-100 requires an intact immune system (specifically T-cells and neutrophils) to clear the tumor following the initial inflammatory burst.

Pathway Visualization

The following diagram illustrates the causal link between PT-100 administration and tumor regression.

PT100_Mechanism PT100 PT-100 (Val-boroPro) DPP89 DPP8/9 (Inhibition) PT100->DPP89 Inhibits NLRP1 NLRP1b Inflammasome Activation DPP89->NLRP1 Derepresses Casp1 Caspase-1 Activation NLRP1->Casp1 Pyro Pyroptosis (Macrophage Lysis) Casp1->Pyro Cyto Cytokine Release (IL-1b, G-CSF, CXCL1) Pyro->Cyto Releases Neutro Neutrophil Recruitment Cyto->Neutro Recruits Tumor Tumor Regression Neutro->Tumor Attack

Figure 1: Mechanism of Action. PT-100 inhibits DPP8/9, triggering the NLRP1b inflammasome, leading to pyroptosis and an anti-tumor immune response.

Compound Preparation & Stability

WARNING: PT-100 (Val-boroPro) is a boronic acid derivative that undergoes rapid cyclization and inactivation at neutral or basic pH.

Formulation Protocol
  • Vehicle: 0.01 N HCl in deionized water (pH 2.0).

    • Do not use PBS. Phosphate buffers will neutralize the acid and accelerate cyclization.

  • Stock Solution: Dissolve PT-100 powder in the vehicle to a concentration of 0.2 mg/mL .

  • Storage: Aliquot and store at -20°C. Thaw immediately prior to dosing. Discard unused thawed portion; do not refreeze.

Optimal Dosage & Administration

The therapeutic window for PT-100 is biphasic ("bell-shaped"). Doses that are too high can cause excessive toxicity or immune exhaustion, while doses too low fail to trigger the inflammasome threshold.

Recommended Dosing Regimen
ParameterSpecificationNotes
Route Oral Gavage (PO)Critical for consistent absorption profile.
Optimal Dose 20 µg per mouse / dose Approx. 1 mg/kg (assuming 20g mouse).
Frequency BID (Twice Daily) 6–8 hours apart (e.g., 9:00 AM and 4:00 PM).
Total Daily Dose 40 µg per mouse
Duration 14–21 DaysContinue until regression is confirmed.
Volume 100 µL per doseStandard gavage volume.

Note: While some protocols suggest 10 µg BID, 20 µg BID has shown more consistent regression in aggressive models like B16 melanoma.

Experimental Workflow (Standard Operating Procedure)

Phase 1: Inoculation & Staging
  • Inoculate mice subcutaneously (s.c.) with tumor cells (e.g.,

    
     EL4 or 
    
    
    
    WEHI-164) in the right flank.
  • Monitor tumor growth until palpable (approx. 40–80 mm³). This usually occurs between Day 7 and Day 10 post-inoculation.

  • Randomization: Randomize mice into groups (n=8-10) to ensure equal average tumor volume across groups before starting treatment.

Phase 2: Treatment & Monitoring
  • Group A (Vehicle): 100 µL 0.01 N HCl (pH 2.0) PO, BID.

  • Group B (PT-100): 20 µg PT-100 in 100 µL vehicle PO, BID.

  • Toxicity Check: Monitor for "ruffled fur" and hunched posture 1–2 hours post-dose. This is a phenotypic marker of cytokine release (IL-1

    
     activity) and indicates the drug is active.
    
Phase 3: Validation (Biomarker)

To confirm the drug is working mechanistically (self-validating step), collect serum from a satellite group (n=3) on Day 1 of treatment, 6 hours post-first dose.

  • Assay: ELISA for G-CSF or IL-1

    
     .
    
  • Expectation: PT-100 treated mice should show a >50-fold increase in serum G-CSF compared to vehicle.

Workflow Diagram

Workflow cluster_0 Phase 1: Initiation cluster_1 Phase 2: Treatment (Day 7-21) cluster_2 Phase 3: Analysis Step1 Tumor Inoculation (Day 0) Step2 Palpation & Staging (~50mm³) Step1->Step2 7-10 Days Step3 Randomization (n=10/group) Step2->Step3 Step4 Dosing: 20µg PO BID (Vehicle: pH 2.0 HCl) Step3->Step4 Step5 Daily Monitoring (Ruffled Fur = Activity) Step4->Step5 Daily Step5->Step4 Loop Step6 Necropsy & TGI Calculation Step5->Step6 End Study

Figure 2: Experimental Workflow. Step-by-step timeline from inoculation to data analysis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Tumor Regression Drug DegradationCheck vehicle pH. If pH > 3.0, PT-100 has likely cyclized. Remake stock in 0.01 N HCl.
No "Ruffled Fur" Lack of Immune ActivationVerify mouse strain. Ensure Nlrp1b allele is functional (C57BL/6 or BALB/c).
Excessive Weight Loss Cytokine Storm ToxicityReduce dose to 10 µg BID or switch to 20 µg QD (Once Daily).
Inconsistent Data Gavage ErrorEnsure oral gavage is delivered to the stomach, not the lungs. Aspiration causes immediate respiratory distress.

References

  • Adams, S., et al. (2004). PT-100, a Small Molecule Dipeptidyl Peptidase Inhibitor, Has Potent Antitumor Effects and Augments Antibody-Mediated Cytotoxicity via a Novel Immune Mechanism. Cancer Research, 64(15), 5471–5480. Link

  • Okondo, M. C., et al. (2017). DPP8/9 inhibition activates the NLRP1b inflammasome. Nature Chemical Biology, 13, 46–53. Link

  • Okondo, M. C., et al. (2018). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. Cell Chemical Biology, 25(3), 262-269. Link

  • Walsh, M., et al. (2013). Val-boroPro Accelerates T Cell Priming via Modulation of Dendritic Cell Trafficking Resulting in Complete Regression of Established Murine Tumors. PLOS ONE, 8(3), e58860. Link

Sources

Application Note: Optimizing Val-boroPro Treatment Duration for LDH Release Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Val-boroPro (also known as Talabostat or PT-100) is a non-selective inhibitor of the serine dipeptidyl peptidases DPP8 and DPP9.[1][2] Unlike conventional apoptosis inducers, Val-boroPro triggers pyroptosis , a lytic, inflammatory form of cell death driven by the activation of the CARD8 (human) or NLRP1b (mouse) inflammasomes.

Because pyroptosis involves the rapid formation of Gasdermin D (GSDMD) pores and subsequent plasma membrane rupture, the kinetics of Lactate Dehydrogenase (LDH) release differ significantly from apoptotic agents. This guide defines the optimal treatment duration (6 to 24 hours) and experimental parameters required to accurately quantitate Val-boroPro-induced cytotoxicity, preventing common artifacts associated with enzyme degradation or secondary necrosis.

Mechanistic Grounding: The Pyroptotic Cascade[3]

To design a valid assay, one must understand the signaling kinetics. Val-boroPro does not kill by direct toxicity; it kills by removing a checkpoint.

  • The Checkpoint: In healthy cells, DPP8 and DPP9 enzymatic activity represses the activation of the inflammasome sensors CARD8 (in humans) and NLRP1b (in mice).

  • The Trigger: Val-boroPro inhibits DPP8/9.[1][2][3][4][5][6]

  • The Execution: This inhibition leads to the proteasomal degradation of the N-termini of CARD8/NLRP1b, releasing their C-terminal fragments to form an inflammasome.[5] This activates Caspase-1, which cleaves Gasdermin D (GSDMD).[2]

  • The Readout: N-terminal GSDMD forms pores in the cell membrane, causing the release of cytosolic contents, including LDH.

Pathway Visualization[7]

ValBoroPro_Pathway VbP Val-boroPro (Inhibitor) DPP89 DPP8 / DPP9 (Checkpoint) VbP->DPP89 Inhibits Sensor CARD8 (Human) NLRP1b (Mouse) DPP89->Sensor Represses Casp1 Caspase-1 (Activation) Sensor->Casp1 Activates GSDMD Gasdermin D (Cleavage) Casp1->GSDMD Cleaves Pore Membrane Pore Formation GSDMD->Pore Oligomerizes LDH LDH Release (Cytotoxicity) Pore->LDH Efflux

Figure 1: Mechanism of Val-boroPro-induced pyroptosis.[1][2][3][4][5][7][8] Inhibition of DPP8/9 removes the "brake" on CARD8/NLRP1b, leading to rapid membrane rupture.

Experimental Design & Optimization

Cell Model Selection

Not all cells respond to Val-boroPro.[1] The assay relies on the expression of the specific sensors (CARD8 or NLRP1).

Cell TypeSpeciesSensitivityRecommended Use
THP-1 HumanHigh (Monocytes & Macrophages)Gold Standard. Differentiated macrophages (PMA) release more LDH than monocytes.
RAW 264.7 MouseHighExcellent model for murine NLRP1b pathway.
PBMCs HumanModerate/HighPrimary cell validation.[1][4] High donor variability.
MV4;11 HumanHighAML cell line model; very sensitive.
HEK293T HumanLow/NoneNegative control (unless transfected with CARD8/NLRP1).
The "Sweet Spot" for Duration

Unlike apoptosis, which may take 48-72 hours to manifest secondary necrosis (membrane loss), pyroptosis is fast.

  • 4 - 6 Hours (Onset Phase):

    • Goal: Detecting early kinetics or testing specific inhibitors (e.g., Caspase-1 inhibitors).[4]

    • Signal: Detectable but sub-maximal (typically 20-40% release).

    • Advantage:[1][2][4][7][9] Minimal degradation of LDH in the supernatant.

  • 16 - 24 Hours (Standard Endpoint):

    • Goal:Recommended for general screening.

    • Signal: Maximal release (plateau).

  • > 24 Hours (Not Recommended):

    • Risk:[1][4][7] LDH enzyme half-life in culture media is finite (approx. 9 hours in serum-free, longer in serum). Prolonged incubation leads to signal degradation, underestimating cytotoxicity.

Concentration[1]
  • Standard Dose: 2 µM – 10 µM.[4]

  • Note: While the IC50 is often ~200 nM, using 10 µM ensures complete DPP8/9 saturation and rapid induction of the pyroptotic cascade for a clean LDH signal.

Detailed Protocol: Val-boroPro LDH Assay

Objective: Quantify pyroptosis in THP-1 macrophages after 24 hours of Val-boroPro treatment.

Reagents
  • Val-boroPro (Talabostat): Dissolve in DMSO to 10 mM stock. Store at -20°C.

  • LDH Detection Kit: (e.g., CytoTox 96® Promega, Pierce LDH, or similar).

  • Assay Medium: RPMI-1640 (phenol red-free preferred to reduce background) + 1% FBS. Note: High serum (10%) can increase background LDH; reduce to 1% or 0% during the assay window if cells tolerate it.

Workflow Diagram

Protocol_Workflow Step1 Step 1: Seed Cells (96-well plate, 100k cells/well) Differentiation (if THP-1 + PMA) Step2 Step 2: Treatment Add Val-boroPro (10 µM) Controls: DMSO (Neg), Lysis Buffer (Pos) Step1->Step2 Step3 Step 3: Incubation 16 - 24 Hours at 37°C Step2->Step3 Step4 Step 4: Harvest Transfer 50 µL Supernatant to new enzymatic assay plate Step3->Step4 Step5 Step 5: LDH Reaction Add Substrate -> Incubate 30 min Add Stop Solution Step4->Step5 Step6 Step 6: Analysis Read Absorbance (490 nm) Calculate % Cytotoxicity Step5->Step6

Figure 2: Step-by-step experimental workflow for measuring Val-boroPro cytotoxicity.

Step-by-Step Procedure
  • Cell Seeding (Day 0):

    • Seed THP-1 cells at 100,000 cells/well in a 96-well flat-bottom plate.

    • Differentiation (Optional but recommended): Add PMA (50 ng/mL) for 24h, then rest in fresh media for 24h before treatment.

  • Treatment (Day 2):

    • Replace media with 100 µL fresh assay medium (low serum).

    • Experimental Wells: Add Val-boroPro (Final concentration: 10 µM ).[1]

    • Negative Control (Spontaneous Release): Add DMSO (vehicle) only.

    • Maximum Release Control: Add Lysis Buffer (10X) 45 minutes prior to harvest (or as per kit instructions).

    • Background Control: Media only (no cells).

  • Incubation:

    • Incubate at 37°C, 5% CO2 for 24 hours .

    • Note: If performing a time-course, harvest separate wells at 6h, 12h, and 24h.

  • Harvesting Supernatant:

    • Centrifuge the plate at 250 x g for 4 minutes to pellet any floating cells/debris.

    • Carefully transfer 50 µL of supernatant from each well to a new clear 96-well plate.

  • LDH Reaction:

    • Add 50 µL of LDH Reaction Mix (Substrate) to each well.

    • Incubate for 30 minutes at room temperature in the dark .

    • Add 50 µL of Stop Solution.

  • Measurement:

    • Measure absorbance at 490 nm (or 490/680 nm for background subtraction) using a microplate reader.

Data Analysis & Interpretation

Calculate the percentage of cytotoxicity using the following formula:



Expected Results
  • THP-1 (PMA-diff): Expect >60-80% cytotoxicity at 24 hours with 10 µM Val-boroPro.

  • RAW 264.7: Expect >50-70% cytotoxicity at 24 hours.

  • Negative Control: Should be <10-15%. If higher, cells may be stressed by over-confluency or low serum.

References

  • Okondo, M. C., et al. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[2] Nature Chemical Biology, 13(1), 46–53.

  • Taabazuing, C. Y., et al. (2017). Pyroptosis and Apoptosis Pathways Engage in Cross-Talk in Monocytes and Macrophages. Cell Chemical Biology, 24(4), 507-514.

  • Johnson, D. C., et al. (2018). DPP8/9 inhibitors activate the CARD8 inflammasome in human myeloid cells. Cell Death & Disease, 9, 956.

  • Promega Corporation. CytoTox 96® Non-Radioactive Cytotoxicity Assay Technical Bulletin.

Sources

Application Note: Protocols for Using Val-boroPro to Trigger Pyroptosis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Insight

Val-boroPro (also known as Talabostat or PT-100) is a potent, non-selective inhibitor of post-proline cleaving serine proteases, specifically DPP8 and DPP9 .[1][2][3][4] Unlike canonical pyroptosis inducers (e.g., LPS+Nigericin) that activate NLRP3, Val-boroPro triggers a distinct, "functional degradation" pathway.

The Mechanism: Under homeostatic conditions, DPP8 and DPP9 repress the activation of the inflammasome sensors NLRP1 (in mice, specifically NLRP1b) and CARD8 (in humans). They achieve this by sequestering the C-terminal fragments of these proteins. Val-boroPro inhibits DPP8/9 enzymatic activity, destabilizing the sensor complex. This leads to the proteasomal degradation of the N-terminal repressive domain and the liberation of the bioactive C-terminal domain (UPA-CARD), which nucleates the inflammasome.

Critical Distinctions for Researchers:

  • Caspase-1 Status: Unlike NLRP3 activation, which generates robust cleaved Caspase-1 (p20), Val-boroPro induces an active Pro-Caspase-1 state.[1] This species is catalytically competent to cleave Gasdermin D (GSDMD) but undergoes minimal autoproteolysis. Do not rely solely on p20 appearance as a marker of activation.

  • Cytokine Profile: Because the active Pro-Caspase-1 processes IL-1

    
     inefficiently compared to mature Caspase-1, Val-boroPro treatment often results in the release of Pro-IL-1
    
    
    
    and Pro-IL-18 alongside LDH, rather than the mature cytokines.

Experimental Design & Controls

Cell Line Selection
Cell TypeSpeciesSensitivityRecommended Use
THP-1 HumanHighStandard model. Works in both monocyte and PMA-differentiated macrophage states.
MV4-11 HumanHighAcute Myeloid Leukemia (AML) model; highly sensitive to CARD8 activation.
RAW 264.7 MouseHighStandard murine model (NLRP1b driven).
HEK293T HumanLowNegative control (lacks endogenous CARD8/Caspase-1 machinery).
Essential Controls
  • Negative Control: DMSO (Vehicle).

  • Specificity Control: 1G244 (A structurally distinct DPP8/9 inhibitor) can be used to confirm on-target effects, though Val-boroPro is generally more potent.

  • Pathway Validation: Pre-treatment with Ac-YVAD-CMK (Caspase-1 inhibitor, 10-50 µM) should block cell death.

  • Genetic Controls: CASP1 KO or GSDMD KO lines are the gold standard for verifying pyroptotic specificity.

Protocol 1: Cell Culture & Val-boroPro Treatment[2][3][5]

Objective: Induce robust pyroptosis in THP-1 monocytes or macrophages.

Reagents
  • Val-boroPro (Talabostat): Prepare a 10 mM stock in DMSO. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture Media: RPMI-1640 + 10% FBS + 1% Pen/Strep.

  • PMA (Phorbol 12-myristate 13-acetate): For differentiation (optional).

Step-by-Step Methodology
  • Seeding:

    • Monocytes:[1][2][4][5][6] Seed THP-1 cells at

      
       cells/mL in 6-well plates (2 mL/well) or 96-well plates (100 µL/well).
      
    • Differentiation (Optional): Treat with 50 ng/mL PMA for 24 hours, followed by a 24-hour rest in fresh media before VbP treatment.

  • Dose Titration (Recommended for new lots):

    • Prepare Val-boroPro dilutions in warm media to achieve final concentrations of 1 µM, 5 µM, and 10 µM .

    • Standard Induction Dose:10 µM is the field-standard for maximal acute response.

  • Treatment:

    • Add Val-boroPro to the cells.[1][2][5][7] Ensure DMSO concentration remains <0.5%.

    • Incubate at 37°C, 5% CO

      
      .
      
  • Time Course:

    • 4-6 Hours: Early signs of cell swelling (ballooning) and initial LDH release.

    • 12-24 Hours: Maximal LDH release and GSDMD cleavage.

Protocol 2: Assessing Pyroptosis (Readouts)

A. LDH Release Assay (Quantitative)

Primary metric for plasma membrane rupture.

  • Harvest: Collect supernatant at designated time points (e.g., 6h, 24h).

  • Clarify: Centrifuge at 500 x g for 5 mins to remove cell debris.

  • Assay: Mix 50 µL supernatant with 50 µL LDH reaction mix (e.g., CytoTox 96® or similar).

  • Incubate: 30 minutes at Room Temp (protected from light).

  • Measure: Read absorbance at 490 nm.

  • Calculation:

    
    
    
B. Western Blotting (Mechanistic Validation)

Crucial for confirming the specific pyroptotic pathway.

  • Lysis: Harvest cells directly in boiling SDS-loading buffer or RIPA buffer + Protease Inhibitors.

  • Targets:

    • GSDMD: Look for the 30 kDa N-terminal fragment . This is the executioner pore.

    • Caspase-1: Look for the p45 Pro-Caspase-1 band in the supernatant (secreted) or lysate. Note: The p20 cleaved band may be faint or absent despite active pyroptosis.

    • GAPDH/Actin: Loading control.

Visualizations

Diagram 1: Mechanism of Action

This diagram illustrates the "Functional Degradation" checkpoint removal model specific to Val-boroPro.

VbP_Mechanism VbP Val-boroPro (Talabostat) DPP DPP8 / DPP9 (Enzymatic Activity) VbP->DPP Inhibits Sensor_Inactive CARD8 / NLRP1 (Repressed Complex) DPP->Sensor_Inactive Maintains Repression Degradation N-Terminus Proteasomal Degradation Sensor_Inactive->Degradation Loss of DPP8/9 Activity Sensor_Active C-Terminus (UPA-CARD) Liberation Degradation->Sensor_Active Releases Inflammasome Inflammasome Assembly Sensor_Active->Inflammasome Nucleates Casp1 Pro-Caspase-1 Activation Inflammasome->Casp1 Recruits GSDMD GSDMD Cleavage (N-Terminus) Casp1->GSDMD Cleaves Pyroptosis PYROPTOSIS (Membrane Rupture) GSDMD->Pyroptosis Pore Formation

Caption: Val-boroPro inhibits DPP8/9, triggering the degradation of the CARD8/NLRP1 N-terminus and liberating the bioactive C-terminus.[3]

Diagram 2: Experimental Workflow

Step-by-step guide for a standard 24-hour cytotoxicity assay.

Workflow cluster_readouts Readouts Seed 1. Seed Cells (THP-1 / MV4-11) 0.5M/mL Treat 2. Treatment Add Val-boroPro (10 µM) Seed->Treat Incubate 3. Incubation 6 - 24 Hours 37°C Treat->Incubate Harvest 4. Harvest Incubate->Harvest LDH Supernatant: LDH Assay Harvest->LDH WB Lysate: Western Blot (GSDMD-N) Harvest->WB

Caption: Standard workflow for assessing Val-boroPro cytotoxicity via LDH release and Western Blot.

Troubleshooting & Optimization

IssueProbable CauseSolution
No LDH Release Cell line resistanceConfirm expression of CARD8 (human) or Nlrp1b (mouse). HeLa and HEK293 are naturally resistant.
High Background DMSO toxicityEnsure final DMSO concentration is <0.5%. Include a DMSO-only control.
No p20 Caspase-1 Band Unique MechanismNormal. VbP activates full-length Pro-Caspase-1. Blot for GSDMD-N (30 kDa) instead.
Inconsistent Results FBS InterferenceSome FBS batches contain high protease inhibitors. Try reducing FBS to 1-5% during the 24h treatment window.

References

  • DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. Source: Nature Medicine (2017) [Link][1][4]

  • Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. Source: Cell Chemical Biology (2018) [Link][6]

  • DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia. Source: Nature Medicine (2018) [Link]

  • Val-boroPro induces pyroptosis in THP-1 macrophages. Source: ResearchGate / Broad Institute [Link]

Sources

Application Note: Precision Administration of Val-boroPro (Talabostat) in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4]

Val-boroPro (also known as Talabostat or PT-100) is a potent, non-selective inhibitor of post-proline cleaving serine proteases.[1][2][3] While originally developed as a DPP4 inhibitor, its unique immunomodulatory profile is now understood to stem from the inhibition of DPP8 and DPP9 (DPP8/9) .[1][3]

Unlike selective DPP4 inhibitors (e.g., sitagliptin), Val-boroPro triggers a distinct "cytokine storm" and tumor regression mechanism. Recent mechanistic breakthroughs have defined that inhibition of cytosolic DPP8/9 activates the NLRP1 inflammasome (specifically the Nlrp1b allele in mice), leading to Caspase-1 activation and pyroptosis.[1][2][3]

Critical Experimental Constraint: Val-boroPro is a boronic acid dipeptide.[4] In physiological pH (neutral), it undergoes time-dependent cyclization into an inactive form. Successful in vivo administration requires strict adherence to acidic formulation protocols to maintain the active open-chain conformation.

Mechanism of Action & Strain Sensitivity

Before selecting an administration route, researchers must verify the genetic background of their murine models. The immunostimulatory efficacy of Val-boroPro is strictly dependent on the Nlrp1b allele and Caspase-1 status.

The DPP8/9-NLRP1 Axis

Inhibition of DPP8/9 removes the "brakes" on the NLRP1 inflammasome. This results in the cleavage of Gasdermin D (GSDMD) and subsequent pyroptosis (lytic cell death), releasing pro-inflammatory cytokines like IL-1β and inducing G-CSF/CXCL1 systemically.

Strain Compatibility Table

Val-boroPro efficacy varies significantly by strain due to Nlrp1b polymorphism.

Mouse StrainNlrp1b Allele StatusSensitivity to Val-boroProExpected Response
129/Sv Functional (Nlrp1b^1)High Robust cytokine storm, pyroptosis, tumor regression.
BALB/c Functional (Nlrp1b^1)High Robust cytokine storm, pyroptosis.
C57BL/6 Functional (Nlrp1b^3)Moderate/High Sensitive, but allele differs from 129/Sv.
DBA/2 Non-functionalResistant Minimal inflammasome activation.
Casp1 -/- KnockoutNull No pyroptosis; loss of antitumor efficacy.

Formulation Strategy: The pH Criticality

The most common cause of experimental failure with Val-boroPro is improper vehicle pH. At pH 7.4 (PBS), the boronic acid group attacks the N-terminal amine, forming a cyclic species that is ~100-fold less potent.

Vehicle Preparation
  • Standard Vehicle: 0.01 N HCl (pH ~2.[1][5]0) or acidified saline.[1][5]

  • Alternative Vehicle (Buffering): 0.1 M Citrate Buffer (pH 3.0).

  • Stability: Stock solutions (in acidified water/DMSO) are stable at -20°C. Diluted dosing solutions must be prepared immediately before administration.

FormulationStability cluster_0 Physiological Transition Active Active Open-Chain (Acidic pH < 4.0) Cyclic Inactive Cyclic Form (Neutral pH > 7.0) Active->Cyclic Time-dependent cyclization Dosing Dosing Window (< 15 mins post-dilution) Active->Dosing Maintain Acidic pH

Caption: Val-boroPro requires acidic formulation to prevent cyclization. In vivo, rapid absorption allows target engagement before full systemic cyclization.

Detailed Administration Protocols

Protocol A: Oral Gavage (PO) – The Standard Efficacy Route

Oral dosing is preferred for chronic efficacy studies (tumor growth inhibition) as it mimics the clinical route (Talabostat).

  • Dose Range: 20 – 40 µg per mouse (approx. 1 – 2 mg/kg).

  • Frequency: BID (Twice Daily) is standard due to rapid clearance and reversibility.

  • Vehicle: pH 2.0 acidified water (0.01 N HCl).[1][5]

Step-by-Step:

  • Stock Prep: Dissolve Val-boroPro powder in 0.01 N HCl to create a 1 mg/mL stock. Store at -20°C.

  • Dosing Solution: Thaw stock. Dilute further with 0.01 N HCl if necessary to achieve a concentration of 0.2 mg/mL (for 40 µg in 200 µL volume).

  • Check pH: Ensure the final solution pH is between 2.0 and 3.0.

  • Administration: Administer 100–200 µL via oral gavage using a stainless steel feeding needle.

  • Timing: Separate doses by 6–8 hours (e.g., 9:00 AM and 4:00 PM).

Protocol B: Intraperitoneal (IP) – Acute Mechanistic Studies

IP is used for short-term pharmacodynamic (PD) studies, such as measuring acute cytokine release (G-CSF, CXCL1) 6 hours post-dose.

  • Dose: 10 – 20 µg per mouse (approx. 0.5 – 1 mg/kg).

  • Vehicle: PBS (Acidified immediately prior to injection).[1][6]

Step-by-Step:

  • Stock Prep: Keep Val-boroPro as a 100x concentrate in 0.01 N HCl (e.g., 2 mg/mL).

  • Dilution (Critical): Immediately before injection (within 5 minutes), dilute the acidic stock 1:100 into sterile PBS.

    • Note: Although PBS is neutral, the rapid absorption via IP route allows the drug to reach tissues before significant cyclization occurs, provided the solution is not left sitting in the syringe.

  • Administration: Inject 100 µL into the lower right quadrant of the abdomen.

  • Readout: Harvest serum at 6 hours post-dose for ELISA analysis of G-CSF or IL-1β.

Safety Monitoring & Toxicity ("Cytokine Storm")

Val-boroPro induces a systemic inflammatory response that mimics a "cytokine storm." While this is the mechanism of efficacy, it can lead to toxicity if overdosed.

Key Safety Markers:

  • Body Weight: Monitor daily. >15% weight loss requires dose reduction.

  • Physical Signs: Piloerection (ruffled fur) and lethargy are common 2-4 hours post-dose due to IL-1β release. This usually resolves by 24 hours.

  • Dose Titration: If moving to a new strain (e.g., 129/Sv), start at 10 µ g/mouse to assess tolerability before escalating to 40 µg.

Mechanism of Toxicity Visualization

MechanismAction VBP Val-boroPro (Intracellular) DPP89 DPP8 / DPP9 (Inhibition) VBP->DPP89 Inhibits NLRP1 NLRP1b Inflammasome (Activation) DPP89->NLRP1 Derepresses Casp1 Caspase-1 (Cleavage) NLRP1->Casp1 Activates GSDMD Gasdermin D (Pore Formation) Casp1->GSDMD Cleaves Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD->Pyroptosis Cytokines Cytokine Storm (G-CSF, CXCL1, IL-1b) Pyroptosis->Cytokines Releases Tumor Antitumor Immunity Cytokines->Tumor Recruits Immune Cells

Caption: Val-boroPro efficacy is driven by DPP8/9 inhibition, triggering the NLRP1-Caspase-1-GSDMD pyroptotic cascade.[1][2][3][6]

References

  • Adams, S., et al. (2004). PT-100, a small molecule dipeptidyl peptidase inhibitor, has potent antitumor effects and augments antibody-mediated cytotoxicity via a novel immune mechanism.[7] Cancer Research.[7] Link

  • Okondo, M. C., et al. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[3] Nature Chemical Biology. Link

  • Okondo, M. C., et al. (2018). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome.[1][2][3] Cell Chemical Biology. Link

  • Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity over Dipeptidyl Peptidases 8 and 9. Diabetes. Link

  • Connolly, B. A., et al. (2008). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety.[7] Journal of Medicinal Chemistry. Link

Sources

Application Note: Western Blot Detection of Caspase-1 Cleavage Following Val-boroPro Treatment

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating inflammasome activation, specifically the non-canonical activation of NLRP1/CARD8 by the DPP8/9 inhibitor Val-boroPro (Talabostat).

Executive Summary & Mechanism of Action

Val-boroPro (VbP, also known as Talabostat or PT-100) is a potent, non-selective inhibitor of post-proline cleaving serine proteases, specifically DPP8 and DPP9 .[1][2] Unlike canonical inflammasome activators (e.g., LPS+Nigericin for NLRP3), VbP triggers pyroptosis through a unique "functional degradation" mechanism involving NLRP1 (in mice and humans) and CARD8 (in humans).

The Signaling Cascade
  • Homeostasis: DPP8/9 enzymes repress the NLRP1 inflammasome by sequestering the C-terminal fragment (UPA-CARD) or preventing its release.

  • Inhibition: VbP binds and inhibits DPP8/9.[1][2][3]

  • Activation: This inhibition destabilizes the NLRP1 complex. The N-terminal domain is targeted for proteasomal degradation.[4]

  • Release: Proteasomal degradation of the N-terminus releases the bioactive C-terminal fragment (NLRP1-CT).

  • Assembly: NLRP1-CT polymerizes and recruits Pro-Caspase-1 (via ASC in some contexts, though NLRP1b can recruit Caspase-1 directly).

  • Cleavage: Pro-Caspase-1 (p45) is autocatalytically cleaved into the active p20 and p10 subunits.

  • Pyroptosis: Active Caspase-1 cleaves Gasdermin D (GSDMD), forming membrane pores that release cytokines (IL-1β/IL-18) and the active Caspase-1 p20 fragment into the extracellular space.

Critical Technical Insight: Because pyroptosis causes membrane rupture, the active Caspase-1 p20 fragment is predominantly found in the culture supernatant , not the cell lysate. Protocols that analyze only cell lysates frequently fail to detect activation.

Mechanistic Pathway Diagram

VbP_Pathway VbP Val-boroPro (Inhibitor) DPP DPP8/9 (Repressor) VbP->DPP Inhibits NLRP1_Inactive NLRP1 Complex (Sequestered) DPP->NLRP1_Inactive Maintains Repression Proteasome Proteasome (Degradation) NLRP1_Inactive->Proteasome N-term Destabilization NLRP1_CT NLRP1-CT (Active Fragment) Proteasome->NLRP1_CT Releases Casp1_Pro Pro-Caspase-1 (p45) NLRP1_CT->Casp1_Pro Recruits Casp1_Active Caspase-1 (p20/p10) Casp1_Pro->Casp1_Active Autocleavage GSDMD GSDMD-N (Pore Formation) Casp1_Active->GSDMD Cleaves Release Extracellular Release (Supernatant) Casp1_Active->Release Secreted GSDMD->Release Membrane Rupture

Caption: Val-boroPro inhibits DPP8/9, triggering proteasomal degradation of NLRP1 N-terminus and release of the active C-terminal fragment.[1][2][5][6][7]

Experimental Design & Controls

Cell Models
  • Mouse: RAW 264.7 macrophages (express NLRP1b) or Bone Marrow-Derived Macrophages (BMDMs).

  • Human: THP-1 monocytes/macrophages (express NLRP1 and CARD8) or N/TERT-1 keratinocytes (NLRP1 driven).

Reagents & Concentrations
ReagentPurposeTypical Conc.Notes
Val-boroPro Inducer2 - 10 µMAlso known as Talabostat.
MG132 Negative Control10 µMProteasome inhibitor. Prevents VbP-induced activation by blocking N-term degradation.
LPS + Nigericin Positive ControlLPS (1µg/mL) + Nig (10µM)Activates NLRP3. Use to validate Caspase-1 antibody performance.[8][9][10][11]
MCC950 Specificity Control1 - 10 µMNLRP3 inhibitor. Should NOT block VbP-induced cleavage.
Time Points
  • Early: 4–6 hours (Initial cleavage detectable).

  • Late: 16–24 hours (Robust p20 accumulation in supernatant; complete cell death).

Detailed Protocol: Sample Preparation

Self-Validating Step: This protocol uses a Methanol/Chloroform precipitation method for supernatants. This is superior to TCA precipitation for preserving antibody epitopes in Western blotting.

A. Supernatant Collection (The Critical Fraction)
  • Treat cells (e.g.,

    
     cells in 1 mL Opti-MEM) with Val-boroPro for the desired time.
    
    • Note: Use Opti-MEM (serum-reduced) if possible to reduce albumin background, though Methanol/Chloroform can handle serum.

  • Harvest media into a clean 1.5 mL microcentrifuge tube.

  • Centrifuge at 500 x g for 5 mins to pellet floating cells/debris.

  • Transfer the cell-free supernatant to a fresh tube. Do not disturb the pellet.

    • Stop Point: Supernatants can be frozen at -80°C here.

B. Methanol/Chloroform Precipitation

Perform in a chemical fume hood.

  • To 1 volume of supernatant (e.g., 500 µL), add 1 volume of Methanol (500 µL) and vortex.

  • Add 0.25 volumes of Chloroform (125 µL) and vortex.

  • Centrifuge at 16,000 x g (max speed) for 5 mins .

    • Result: You will see a phase separation. The protein is in the white disc (interphase) between the top aqueous layer and bottom organic layer.

  • Carefully remove and discard the top aqueous layer without disturbing the white protein disc.

  • Add 1 volume of Methanol (500 µL) to the tube (containing the disc and lower phase) and vortex thoroughly.

  • Centrifuge at 16,000 x g for 5 mins .

    • Result: The protein will pellet at the bottom.

  • Remove as much liquid as possible. Air dry the pellet for 5–10 minutes (do not over-dry or it becomes insoluble).

  • Resuspend the pellet directly in 1x SDS Loading Buffer (containing DTT/BME) and boil at 95°C for 5-10 mins.

C. Lysate Preparation[12][13]
  • Wash the adherent cells (and the cell pellet from step A3) with PBS.

  • Lyse in RIPA buffer supplemented with protease inhibitors.

  • Clarify lysate by centrifugation (14,000 x g, 10 min, 4°C).

  • Quantify protein (BCA assay) and normalize.

Western Blotting Protocol

Electrophoresis & Transfer
  • Gel: 12% or 4-20% Bis-Tris gels are recommended to resolve the small p20 fragment (20 kDa) from the pro-form (45 kDa).

  • Membrane: Nitrocellulose (0.2 µm pore size preferred for small proteins).

  • Transfer: Wet transfer (100V, 1h) or semi-dry. Ensure the blot does not "blow through" the membrane.

Antibody Selection

Trustworthiness: The choice of antibody is species-specific. Using a human antibody on mouse samples is a common cause of failure.

TargetSpeciesRecommended Clone/Cat#Expected Bands
Caspase-1 (Mouse) MouseAdipogen (Casper-1) AG-20B-0042Pro: ~45 kDaCleaved: ~20 kDa (p20)
Caspase-1 (Human) HumanCell Signaling (D7F10) #3866Pro: ~45 kDaCleaved: ~20 kDa (p20)
GAPDH/Actin BothVariousLoading Control (Lysate only)

Note: There is no reliable loading control for supernatants. Equal volume loading (derived from equal cell numbers) is the standard.

Detection Workflow Diagram

WB_Workflow cluster_Sup Supernatant (Critical) cluster_Lys Cell Lysate Cells Treated Cells (VbP 24h) Spin Spin 500g Cells->Spin Sup Cell-Free Media Spin->Sup Pellet Cell Pellet Spin->Pellet Precip MeOH/Chloroform Precipitation Sup->Precip Resuspend Resuspend in SDS Buffer Precip->Resuspend Blot Western Blot (Anti-Caspase-1 p20) Resuspend->Blot Lysis RIPA Lysis Pellet->Lysis Lysis->Blot

Caption: Workflow emphasizing the parallel processing of supernatants and lysates to capture the secreted p20 fragment.

Data Interpretation & Troubleshooting

Expected Results
  • Vehicle (DMSO): Strong p45 band in lysate. No p20 in supernatant.

  • Val-boroPro (24h):

    • Lysate: Reduced p45 intensity (depletion). Faint or absent p20.

    • Supernatant: Strong p20 band.[12]

  • VbP + MG132: Strong p45 in lysate. No p20 in supernatant (Proteasome block prevents activation).

Troubleshooting Table
ObservationRoot CauseSolution
No p20 band in VbP sample Analyzed lysate only.Precipitate the supernatant. The p20 fragment is secreted upon pyroptosis.
Albumin blob distorts gel High serum in media.Use Opti-MEM (reduced serum) or wash pellet thoroughly with Methanol step.
p20 band in Untreated Spontaneous activation.Handle cells gently; avoid over-confluence. Ensure pH of buffers is correct.
No activation with VbP Wrong cell line.Verify NLRP1/CARD8 expression. RAW264.7 and THP-1 are reliable.

References

  • Okondo, M. C., et al. (2017).[5] "DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis."[1][2][6] Nature Chemical Biology. Link

  • Okondo, M. C., et al. (2018). "Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome."[1][2] Cell Chemical Biology. Link

  • Chui, A. J., et al. (2019).[4] "N-terminal degradation activates the NLRP1B inflammasome."[4][13] Science. Link

  • Johnson, D. C., et al. (2018).[5] "DPP8/9 inhibitors activate the CARD8 inflammasome in resting lymphocytes."[3] Cell Death & Disease. Link

  • Adipogen Life Sciences. "Caspase-1 (mouse) Matched Pair Detection Set (ELISA/Western)." Product Datasheet. Link

Sources

Application Notes and Protocols for the Handling and Storage of Lyophilized PT-100 (Talabostat)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding PT-100 (Talabostat)

PT-100, also known as Talabostat or Val-boroPro, is a potent, orally active, small molecule inhibitor of dipeptidyl peptidases (DPPs).[1][2] Specifically, it is an amino boronic dipeptide that competitively and non-selectively inhibits several DPPs, including DPP-IV (also known as CD26), DPP8, and DPP9, as well as fibroblast activation protein (FAP).[1][3] This inhibition has significant downstream effects on the immune system and hematopoiesis, making PT-100 a valuable tool in various research areas, including oncology and immunology.[1][4]

The primary mechanism of action of PT-100 involves preventing the degradation of certain cytokines and chemokines, which are natural substrates of DPP enzymes.[2][3] By inhibiting DPPs, PT-100 effectively increases the levels of these signaling molecules, leading to the stimulation of innate and adaptive immune responses.[1][3] This immunomodulatory effect has been shown to have potent antitumor activities in preclinical models.[1]

Given its biological activity and the need for precise and reproducible experimental outcomes, the proper handling and storage of lyophilized PT-100 are of paramount importance. These application notes provide a comprehensive guide to ensure the stability and integrity of the compound from receipt to experimental use.

Core Principles of Handling Lyophilized Small Molecules

Lyophilization, or freeze-drying, is a process that removes water from a product after it is frozen and placed under a vacuum, allowing the ice to change directly from solid to vapor without passing through a liquid phase.[5] This process enhances the stability and shelf-life of many small molecules, including PT-100.[6] However, the lyophilized powder is often hygroscopic (readily absorbs moisture from the air) and susceptible to degradation if not handled correctly.

The central tenets of handling lyophilized small molecule inhibitors are:

  • Temperature Control: Low temperatures slow down chemical degradation processes.

  • Moisture Exclusion: Moisture can lead to hydrolysis and degradation of the compound.

  • Light Protection: Exposure to light can cause photodegradation of sensitive molecules.

  • Contamination Prevention: Aseptic techniques are crucial to prevent microbial and chemical contamination.

Storage of Lyophilized PT-100

Proper storage of lyophilized PT-100 is critical for maintaining its long-term stability and biological activity.

Recommended Storage Conditions

For optimal long-term stability, lyophilized PT-100 should be stored under the following conditions:

ConditionRecommendationRationale
Temperature -20°C for long-term storage (months to years).[4]Minimizes chemical degradation and preserves the integrity of the compound.
0 - 4°C for short-term storage (days to weeks).[4]Suitable for temporary storage, but -20°C is preferred for extended periods.
Atmosphere Store in a tightly sealed vial in a dry environment.PT-100 is hygroscopic; exposure to moisture can reduce its stability.
Light Protect from light by storing in a dark container or a dark location.[4]Prevents potential photodegradation.
Upon Receipt

Immediately upon receipt, inspect the vial for any damage to the container or seal. If the product is received at ambient temperature, it is generally stable for the duration of shipping.[4] However, it should be promptly transferred to the recommended long-term storage conditions (-20°C).

Reconstitution of Lyophilized PT-100

Reconstitution is a critical step that requires careful attention to detail to ensure the compound is fully dissolved without compromising its activity.

Reconstitution Solvents

The choice of solvent is dependent on the intended application. Based on available data, the following solvents are recommended for reconstituting PT-100:

SolventConcentrationNotes
DMSO (Dimethyl Sulfoxide) ≥ 30 mg/mL[7]A common solvent for creating high-concentration stock solutions for in vitro assays. Use fresh, anhydrous DMSO to avoid introducing moisture.
Water ≥ 150 mg/mL[7]Suitable for applications where DMSO may be incompatible. Use sterile, nuclease-free water.
Ethanol ≥ 8.2 mg/mL (with sonication)[2]An alternative solvent, though solubility is lower than in DMSO or water.
PBS (Phosphate-Buffered Saline, pH 7.2) 10 mg/mL[8]A common buffer for in vivo and some in vitro applications.

Note: The mesylate salt form of Talabostat is more stable and has good solubility in water and DMSO.[1][3]

Step-by-Step Reconstitution Protocol
  • Equilibration: Before opening, allow the vial of lyophilized PT-100 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can introduce moisture.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure that all the lyophilized powder is at the bottom of the vial.

  • Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood), carefully add the calculated volume of the appropriate solvent to the vial. To minimize foaming and potential denaturation of any residual protein excipients, gently add the solvent down the side of the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the powder. For compounds that are difficult to dissolve, sonication in an ultrasonic bath for a few minutes may be beneficial.[2] Visually inspect the solution to ensure complete dissolution before use.

Diagram of the Reconstitution Workflow:

G cluster_storage Storage cluster_reconstitution Reconstitution cluster_use Use & Storage of Stock storage Lyophilized PT-100 Stored at -20°C equilibrate Equilibrate to Room Temperature storage->equilibrate Prepare for use centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent centrifuge->add_solvent dissolve Gently Mix/ Vortex/Sonicate add_solvent->dissolve stock_solution Stock Solution dissolve->stock_solution aliquot Aliquot stock_solution->aliquot store_stock Store Aliquots at -20°C or -80°C aliquot->store_stock use Use in Experiment aliquot->use

Caption: Workflow for the Reconstitution of Lyophilized PT-100.

Storage of Reconstituted PT-100 Solutions

Once reconstituted, PT-100 solutions are less stable than the lyophilized powder. Proper storage is essential to preserve their activity.

Storage ConditionRecommendationRationale
Temperature -20°C for short-term storage (up to 1 month).[7]Minimizes degradation in solution.
-80°C for long-term storage (up to 6 months).[7]Provides enhanced stability for extended periods.
Aliquoting Aliquot the stock solution into single-use volumes.Avoids repeated freeze-thaw cycles, which can lead to degradation of the compound.
Container Use tightly sealed, low-protein binding tubes.Prevents evaporation and potential adsorption of the compound to the container walls.

Experimental Protocols and Considerations

Preparing Working Solutions

Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or experimental buffer immediately before use. It is not recommended to store dilute solutions for extended periods.

Example Working Concentrations

The optimal working concentration of PT-100 will vary depending on the specific assay and cell type. However, published literature can provide a starting point for optimization:

  • In vitro enzyme inhibition: IC50 values are in the low nanomolar range for DPP-IV, DPP8, and DPP9, and in the mid-nanomolar range for FAP.[1]

  • Cell-based assays: In some studies, concentrations around 10 µM have been used.[9]

  • In vivo studies (mice): Doses of 40 µ g/mouse have been administered orally twice daily.[1]

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Safety Precautions

As with any chemical compound, appropriate safety precautions should be taken when handling PT-100. A Safety Data Sheet (SDS) should be consulted for detailed information. General safety guidelines include:

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[10]

  • Handle the compound in a well-ventilated area.

  • Avoid inhalation of the powder or contact with skin and eyes.[10]

  • In case of contact, wash the affected area thoroughly with water.[10]

Mechanism of Action: Inhibition of Dipeptidyl Peptidases

PT-100 exerts its biological effects by inhibiting the enzymatic activity of dipeptidyl peptidases. These enzymes are responsible for cleaving dipeptides from the N-terminus of polypeptides, particularly those with a proline or alanine residue in the penultimate position.[11]

Diagram of PT-100's Mechanism of Action:

G cluster_pathway DPP-Mediated Cytokine Inactivation cluster_inhibition Inhibition by PT-100 cluster_outcome Biological Outcome Cytokines Active Cytokines & Chemokines DPP DPP Enzymes (DPP-IV, FAP, etc.) Cytokines->DPP Substrate Inactive Inactive Fragments DPP->Inactive Cleavage Increased_Cytokines Increased Levels of Active Cytokines PT100 PT-100 (Talabostat) PT100->DPP Inhibition Immune_Response Enhanced Immune Response Increased_Cytokines->Immune_Response

Caption: PT-100 inhibits DPP enzymes, preventing the inactivation of cytokines and leading to an enhanced immune response.

Conclusion

The integrity and efficacy of lyophilized PT-100 (Talabostat) are contingent upon strict adherence to proper handling and storage protocols. By following the guidelines outlined in these application notes, researchers can ensure the reliability and reproducibility of their experimental results, ultimately contributing to a deeper understanding of the biological roles of dipeptidyl peptidases and the therapeutic potential of their inhibitors.

References

  • Safety Data Sheet PT-100. (URL not provided in search results)
  • ResearchGate. The reconstitution times of the three lyophilized formulations using... (URL not provided in search results)
  • PMC. Practical advice in the development of a lyophilized protein drug product. ([Link])

  • PubMed. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. ([Link])

  • ResearchGate. Lyophilization of Small-Molecule Injectables: an Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes | Request PDF. ([Link])

  • Endocrine Reviews. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. ([Link])

  • Wikipedia. Dipeptidyl peptidase-4 inhibitor. ([Link])

  • CORE. Excipients used in lyophilization of small molecules. ([Link])

  • PMC. Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration. ([Link])

  • NIH. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. ([Link])

  • Edinburgh Research Explorer. Fibroblast Activation Protein specific optical imaging in Non- Small Cell Lung Cancer. ([Link])

  • ResearchGate. Container and Reconstitution Systems for Lyophilized Drug Products: New Technologies and Approaches | Request PDF. ([Link])

  • Drug Development and Delivery. Lyophilization Technology for Improving Stability of Small and Large Molecules. ([Link])

  • ACS Publications. Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening | Journal of Medicinal Chemistry. ([Link])

  • JoVE. Video: Dipeptidyl Peptidase 4 Inhibitors. ([Link])

  • eLife. Small-Molecule Inhibitors: Disrupting enzyme fluidity. ([Link])

  • PubMed. Lyophilization of Small-Molecule Injectables: an Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes. ([Link])

  • PMC. Freeze-drying for the preservation of immunoengineering products. ([Link])

  • Slideshare. Dipeptidyl peptidase inhibitors(DPP-IV): A deep insight | PPTX. ([Link])

  • ResearchGate. Lyophilization cycle traces of proprietary small molecule drug (left...). ([Link])

  • Johns Hopkins Diabetes Guide. DPP-IV Inhibitors. ([Link])

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using Val-boroPro in combination with checkpoint inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synergistic Activation of Anti-Tumor Immunity using Val-boroPro (Talabostat) and Checkpoint Inhibitors

Abstract & Rationale

This guide details the experimental protocols for combining Val-boroPro (Talabostat, PT-100), a potent non-selective inhibitor of DPP8/9, with immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1. While ICIs have revolutionized cancer therapy, they rely on pre-existing T-cell infiltration. Val-boroPro overcomes ICI resistance in "cold" tumors by triggering pyroptosis —a highly immunogenic form of cell death—via the DPP8/9-NLRP1 axis. This "priming" effect releases pro-inflammatory cytokines (IL-1


, IL-18) and danger signals (DAMPs), recruiting T-cells into the tumor microenvironment (TME) and sensitizing the tumor to subsequent checkpoint blockade.

Mechanistic Grounding

Unlike apoptosis, which is immunologically silent, Val-boroPro induces pyroptosis. The mechanism is distinct from FAP inhibition (an earlier hypothesis) and relies on the "bomb-defuser" model: DPP8 and DPP9 repress the NLRP1 inflammasome. Val-boroPro inhibits DPP8/9, removing this repression and triggering the explosive activation of Caspase-1.[1][2]

Key Molecular Pathway:

  • Inhibition: Val-boroPro enters the cell and inhibits DPP8/9.[1][2][3][4][5][6]

  • Activation: Repression is lifted from NLRP1 (human) or NLRP1b (mouse).

  • Execution: NLRP1 activates Caspase-1 (independent of ASC in some contexts).

  • Lysis: Caspase-1 cleaves Gasdermin D (GSDMD). The N-terminal fragment (GSDMD-N) forms pores in the plasma membrane, causing lytic cell death and cytokine release.

G VbP Val-boroPro (Talabostat) DPP DPP8 / DPP9 (Repressors) VbP->DPP Inhibits NLRP NLRP1 / CARD8 (Inflammasome Sensor) VbP->NLRP Derepresses DPP->NLRP Normally Represses Casp1 Caspase-1 (Activation) NLRP->Casp1 Activates GSDMD GSDMD Cleavage (Executioner) Casp1->GSDMD Cleaves Pyro PYROPTOSIS (Lytic Death) GSDMD->Pyro Pore Formation Cyto Cytokine Release (IL-1β, IL-18, CXCL1) Pyro->Cyto Releases TCell T-Cell Recruitment (Tumor Infiltration) Cyto->TCell Recruits

Figure 1: The DPP8/9-NLRP1 axis. Val-boroPro removes the inhibitory "brake" (DPP8/9) on the inflammasome, leading to pyroptosis and immune recruitment.[3]

Critical Handling & Stability (The "Expertise" Factor)

WARNING: Val-boroPro is an amino-boronic dipeptide. In aqueous solutions at neutral pH, the boronic acid moiety cyclizes with the N-terminal amine, rendering the compound inactive .

  • Storage (Solid): -20°C, desiccated.

  • Stock Solution: Dissolve in DMSO acidified with 0.1% Trifluoroacetic Acid (TFA) . Do not use pure DMSO or PBS for stock storage.

  • Dosing Vehicle (In Vivo): 0.01N HCl (pH 2.[4]0) in saline or water. The acidic pH maintains the open, active linear conformation.

  • Preparation: Prepare fresh immediately before dosing. Do not store aqueous dilutions.

Protocol 1: In Vitro Synergistic Cytotoxicity & Pyroptosis

Objective: Validate Val-boroPro activity in myeloid cells before in vivo use.

Materials:

  • Cell Line: THP-1 (Human Monocytes) or BMDMs (Mouse Bone Marrow-Derived Macrophages). Note: Many carcinoma cell lines do not express NLRP1/CARD8 and will not undergo pyroptosis directly; the effect is immune-mediated.

  • Reagents: Val-boroPro (10 mM stock in DMSO/0.1% TFA), LPS (priming agent, optional but recommended for robust IL-1

    
     readout), LDH Cytotoxicity Kit.
    

Step-by-Step:

  • Seeding: Plate THP-1 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Priming (Optional): Treat with LPS (100 ng/mL) for 3 hours to upregulate pro-IL-1

    
    .
    
  • Treatment: Add Val-boroPro.[2][4][5][6][7][8]

    • Dose Range: 0.1 nM – 10 µM. (IC50 for DPP8/9 is ~4-10 nM; pyroptosis typically triggers at >100 nM).

    • Controls: DMSO (Vehicle), Nigericin (Positive Control for NLRP3), Val-boroPro + Caspase-1 inhibitor (VX-765) to prove specificity.

  • Incubation: 16–24 hours. Note: Pyroptosis is rapid; 72h assays used for apoptosis are too long and may show secondary necrosis.

  • Readout 1 (Lysis): Collect supernatant for LDH assay.

  • Readout 2 (Biomarker): Western Blot cell lysates for GSDMD-N (p30 fragment) and supernatant for mature IL-1

    
      (p17).
    

Expected Results:

  • 50% LDH release at concentrations >100 nM.

  • Appearance of cleaved GSDMD N-terminal band.

  • Complete rescue of cell death by Caspase-1 inhibitor (VX-765).

Protocol 2: In Vivo Combination Efficacy

Objective: Assess tumor regression in a syngeneic mouse model (e.g., MC38 colon carcinoma).

Experimental Design Table:

GroupTreatment A (Priming)Treatment B (Checkpoint)Rationale
1 Vehicle (0.01N HCl)Isotype Control IgGNegative Control
2 Val-boroPro (100 µ g/mouse )Isotype Control IgGSingle Agent Efficacy
3 VehicleAnti-PD-1 (100 µ g/mouse )Baseline ICI Response
4 Val-boroPro (100 µ g/mouse ) Anti-PD-1 (100 µ g/mouse ) Synergistic Combination

Workflow Diagram:

Workflow cluster_dosing Dosing Schedule (2-3 Weeks) Day0 Day 0: Tumor Inoculation (MC38, 5x10^5 cells SC) Day7 Day 7-9: Randomization (Tumors ~50-100 mm³) Day0->Day7 TxStart Start Treatment Day7->TxStart VbP Val-boroPro 100 µg PO (Daily) TxStart->VbP Concurrent PD1 Anti-PD-1 100 µg IP (Bi-weekly) TxStart->PD1 Concurrent Endpoint Endpoints: Tumor Vol, Survival, Flow Cytometry VbP->Endpoint PD1->Endpoint

Figure 2: In vivo workflow. Val-boroPro is administered daily to maintain DPP8/9 inhibition, while anti-PD-1 is given bi-weekly.

Detailed Procedure:

  • Tumor Inoculation: Inject

    
     MC38 or CT26 cells subcutaneously into the right flank of C57BL/6 or BALB/c mice.
    
  • Randomization: When tumors reach ~60–100 mm³ (approx. Day 7–9), randomize mice into groups (n=8–10 per group).

  • Dosing Preparation (Daily):

    • Weigh Val-boroPro powder.

    • Dissolve in 0.01N HCl in saline (pH 2.0). Use immediately.

    • Dose:100 µg per mouse (approx. 4–5 mg/kg). Note: Lower doses (20 µg) may show partial effects, but 100 µg is standard for robust cytokine induction.

  • Administration:

    • Val-boroPro: Oral Gavage (PO), Daily for 14–21 days.

    • Anti-PD-1 (Clone RMP1-14): Intraperitoneal (IP), 100 µ g/mouse , every 3-4 days (e.g., Days 9, 12, 15, 18).

  • Monitoring: Measure tumors via caliper 3x/week. End experiment when tumors exceed 2000 mm³ or ulcerate.

Data Analysis & Troubleshooting

Flow Cytometry Gating Strategy (Tumor Infiltrating Lymphocytes): To confirm the mechanism, harvest tumors at Day 14 and stain for:

  • CD45+ (Leukocytes)

  • CD3+/CD8+ (Cytotoxic T-cells)

    
    Expect increase in Combination group.
    
  • CD11b+/F4/80+ (Macrophages)

    
    Look for depletion or phenotype shift (pyroptosis clears macrophages).
    
  • Ki67/Granzyme B (Activation markers).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
No cytotoxicity in vitro Cyclized compoundEnsure stock is in DMSO/0.1% TFA. Ensure media pH is not >7.5.
No tumor regression in vivo Incorrect dosing vehicleVal-boroPro must be dissolved in acidic vehicle (pH 2.0) for oral gavage.
High toxicity/Weight loss Off-target effectsReduce Val-boroPro dose to 20 µ g/mouse . Monitor hydration.
No synergy with PD-1 "Cold" tumor modelEnsure the model (e.g., MC38) is partially responsive. B16-F10 is harder; may require higher doses.

References

  • Okondo, M. C., et al. (2017).[4] DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[1][2][3][4][5] Nature Chemical Biology, 13, 46–53.

  • Okondo, M. C., et al. (2018).[3] Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome.[1][3][4] Cell Chemical Biology, 25(3), 262-267.[3]

  • Adams, S., et al. (2004).[4][9] PT-100, a small molecule dipeptidyl peptidase inhibitor, has potent antitumor effects and augments antibody-mediated cytotoxicity via a novel immune mechanism. Cancer Research, 64(15), 5471-5480.[9]

  • Johnson, D. C., et al. (2018).[3] DPP8/9 inhibitors activate the CARD8 inflammasome in human myeloid cells. Cell Reports, 24(3), 790-800.

  • Rao, S. D., et al. (2022). DPP8/9 inhibitors induce pyroptosis in acute myeloid leukemia. Nature Medicine. (Contextual reference for AML cytotoxicity).

Sources

Application Note: Flow Cytometry Analysis of Val-boroPro (Talabostat) Induced Pyroptosis in Immune Cells

[1]

Executive Summary & Mechanism of Action

Val-boroPro (also known as Talabostat or PT-100) is a non-selective inhibitor of post-proline cleaving serine proteases.[1][2] While initially developed to target DPP4 (CD26), its potent immunostimulatory activity is driven by the inhibition of the intracellular dipeptidyl peptidases DPP8 and DPP9 .

Unlike classical NLRP3 inflammasome activators (e.g., Nigericin) that rely on potassium efflux, Val-boroPro triggers Pyroptosis via a unique "functional degradation" mechanism. DPP8/9 constitutively repress the inflammasome sensors NLRP1 (in monocytes/macrophages) and CARD8 (in T cells and AML blasts). Val-boroPro inhibition removes this checkpoint, leading to spontaneous inflammasome assembly, Caspase-1 activation, and Gasdermin D (GSDMD)-mediated lytic cell death.

This guide details the flow cytometric protocols required to validate this specific pathway, distinguishing it from apoptosis and necrosis.

Mechanistic Pathway Diagram

ValBoroPro_Pathwaycluster_SensorsInflammasome SensorsVbPVal-boroPro(Talabostat)DPP89DPP8 / DPP9(Constitutive Repressors)VbP->DPP89InhibitsNLRP1NLRP1(Myeloid Cells)DPP89->NLRP1RepressesCARD8CARD8(T Cells / AML)DPP89->CARD8RepressesCheckpointCheckpointReleaseASCASC SpeckAssemblyNLRP1->ASCRecruitsCasp1Pro-Caspase-1→ Active Caspase-1CARD8->Casp1Direct Activation(ASC-independent possible)ASC->Casp1OligomerizationGSDMDGSDMD Cleavage(N-terminal pore)Casp1->GSDMDCleavesOutcomesOutcomes:1. Membrane Rupture (PI+)2. IL-1β/IL-18 Release3. PyroptosisGSDMD->OutcomesPore Formation

Figure 1: Val-boroPro inhibits DPP8/9, releasing the brake on NLRP1 and CARD8, triggering the pyroptotic cascade.

Experimental Design & Controls

To rigorously validate Val-boroPro activity, experiments must demonstrate Caspase-1 dependency and kinetic distinctness from apoptosis.

Essential Controls
Control TypeReagent/ConditionPurpose
Negative Control DMSO (Vehicle)Baseline viability and background fluorescence.
Positive Control (Pyroptosis) Nigericin (10-20 µM, 2-4h)Induces classical NLRP3-mediated pyroptosis for comparison.
Pathway Specificity VX-765 (Belnacasan) or Z-VAD-FMK Caspase-1/Pan-caspase inhibitors. Must rescue viability to prove pyroptosis.
Target Specificity DPP8/9 Knockout or Overexpression(Advanced) Confirms target engagement.
Dosing Strategy
  • Val-boroPro Concentration: 2 µM is the standard effective dose for human PBMCs and cell lines (THP-1, MV4-11). The effective range is 0.1 µM – 10 µM.

  • Incubation Time:

    • Early Inflammasome Assembly: 4 – 8 hours (ASC specks, FLICA).

    • Cell Death (Lytic):[2] 12 – 24 hours (Viability dyes).

Protocol 1: Detection of ASC Specks via Pulse Width Analysis

The "Self-Validating" Method

While microscopy is traditional for ASC specks, flow cytometry provides high-throughput quantification.[3] This protocol relies on Pulse Shape Analysis (Time-of-Flight).

  • Resting cells: ASC is diffuse → Wide pulse width (W), Low pulse height (H).

  • Pyroptotic cells: ASC aggregates into a tight "speck" → Narrow pulse width (W), High pulse height (H).

Reagents
  • Anti-ASC antibody (e.g., clone HASC-71 or AL177).

  • Secondary Antibody (Alexa Fluor 488 or 647).

  • Saponin-based permeabilization buffer (maintains speck integrity better than methanol).

Step-by-Step Workflow
  • Treatment: Treat 1x10⁶ cells/mL with Val-boroPro (2 µM) for 6–18 hours.

  • Fixation: Harvest cells. Fix with 4% PFA for 15 mins at room temperature (RT).

  • Permeabilization: Wash with 0.1% Saponin in PBS + 1% BSA.

    • Critical Note: Do not use harsh detergents like Triton X-100 initially, as they may dissolve the speck structure or alter morphology too aggressively.

  • Staining: Incubate with Anti-ASC primary antibody (1:500 in Perm Buffer) for 45 mins at RT.

  • Secondary: Wash 2x. Incubate with Secondary Ab (1:1000) for 30 mins.

  • Acquisition (The Critical Step):

    • Select the fluorescent channel (e.g., FITC/AF488).

    • Enable "Width" (W) and "Area" (A) and "Height" (H) parameters for this channel in the cytometer settings.

    • Set flow rate to Low (essential for accurate pulse width measurement).

Analysis Strategy (Gating)
  • Gate Singlets (FSC-A vs FSC-H).

  • Create a plot: ASC-Width (X-axis) vs. ASC-Height/Max Pixel (Y-axis) .

  • Result:

    • Population A (Diffuse): High Width, Moderate Height.

    • Population B (Specks): Shifted to Low Width and High Height .

    • Calculate the % of cells in the "Speck" gate.

ASC_Workflowcluster_LogicSignal LogicStep11. Treat Cells(Val-boroPro 2µM)Step22. Fix & Perm(Saponin based)Step1->Step2Step33. Stain ASC(AF488/FITC)Step2->Step3Step44. Acquire(Low Flow Rate)Step3->Step4Step55. Analyze Pulse(Width vs Height)Step4->Step5DiffuseDiffuse ASCHigh WidthSpeckSpeck ASCLow WidthDiffuse->SpeckActivation

Figure 2: Workflow for detecting ASC specks using Pulse Shape Analysis.

Protocol 2: Active Caspase-1 Staining (FLICA)

To confirm that the cell death is indeed pyroptosis and not accidental necrosis, active Caspase-1 must be detected.

Reagents
  • FAM-YVAD-FMK (FLICA): Fluorescent inhibitor that binds covalently to active Caspase-1.

  • 7-AAD or Propidium Iodide (PI): For membrane permeability.

Step-by-Step Workflow
  • Seed: 0.5 x 10⁶ cells/mL.

  • Inhibitor Pre-load (Optional): If using VX-765 control, add 1h prior.

  • Treatment: Add Val-boroPro (2 µM).

  • FLICA Addition: Add FAM-YVAD-FMK reagent directly to the culture media 1 hour before the end of the incubation point (e.g., at T=5h if harvesting at T=6h).

    • Why? Caspase-1 activation is transient. Labeling during the process captures the event better than post-lysis staining.

  • Wash: Wash cells 2x with Apoptosis Wash Buffer (removes unbound FLICA).

  • Viability Stain: Resuspend in buffer containing 7-AAD.

  • Acquisition:

    • FL1 (FITC) = Active Caspase-1.

    • FL3 (PerCP/Cy5.5) = 7-AAD.

Data Interpretation Table
PhenotypeCaspase-1 (FLICA)7-AAD/PIPhysiological State
Live / Resting LowLowHealthy
Early Pyroptosis High LowInflammasome active, membrane intact
Late Pyroptosis High High Membrane rupture, cell death
Necrosis LowHighAccidental death (no Caspase-1)

Protocol 3: Cell Viability Kinetics (Annexin V / PI)

Val-boroPro induced pyroptosis is faster than apoptosis. A time-course analysis is required to observe the specific "Pyroptotic shift."

  • Time Points: 0h, 4h, 8h, 12h, 24h.

  • Staining: Standard Annexin V-FITC / PI protocol.

  • Observation:

    • Apoptosis (e.g., Doxorubicin): Cells move from Double Neg -> Annexin V+ only -> Double Pos.

    • Pyroptosis (Val-boroPro):[3][1][2][4][5] Cells rapidly become Double Positive (Annexin V+/PI+) due to simultaneous PS exposure and pore formation. You will see a smaller "Annexin V only" population compared to apoptosis.

Troubleshooting & Optimization

  • Issue: Low Event Count.

    • Cause: Pyroptotic cells lyse and become debris (low FSC/SSC).

    • Solution: Collect the supernatant! Spin down the media to recover detached/lysed cells or "ghosts" and include them in the analysis. Do not gate out low FSC events too aggressively.

  • Issue: No ASC Specks detected.

    • Cause: T cells (CARD8) do not form ASC specks; they activate Caspase-1 directly.

    • Solution: This protocol is specific for Myeloid cells (NLRP1) . For T cells, rely on FLICA and GSDMD cleavage assays.

  • Issue: High Background in FLICA.

    • Cause: Unbound probe not washed out.

    • Solution: Ensure at least two wash steps with the specific wash buffer provided in the kit, which usually contains proprietary blocking agents.

References

  • Okondo, M. C., et al. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[1][2] Nature Chemical Biology, 13(1), 46-53.

  • Taabazuing, C. Y., et al. (2017). Pyroptosis and Apoptosis Pathways Engage in Cross-Talk in Monocytes and Macrophages. Cell Chemical Biology, 24(4), 507-514.

  • Johnson, D. C., et al. (2018). DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia.[5] Nature Medicine, 24(8), 1151-1156.

  • Sester, D. P., et al. (2015). A novel flow cytometric method to assess inflammasome formation.[3][6] Journal of Immunology, 194(1), 455-462.

  • Franklin, B. S., et al. (2018). Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking.[7] Methods in Molecular Biology, 1714, 133-146.

Troubleshooting & Optimization

Technical Support Center: Val-boroPro (Talabostat) Solubility & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with Val-boroPro (Talabostat). It addresses the physicochemical paradox of this compound: while it is water-soluble, it is chemically unstable in neutral aqueous environments due to pH-dependent cyclization.

Executive Summary: The Solubility-Stability Paradox

The Core Challenge: Val-boroPro (Talabostat) presents a unique challenge: it is soluble in water, but it rapidly loses potency in neutral aqueous buffers (pH 7.0–7.4). The Mechanism: This loss of activity is not due to precipitation, but cyclization . The boronic acid moiety attacks the N-terminal amine, forming a stable, inactive cyclic structure. This reaction is pH-driven; basic conditions accelerate cyclization, while acidic conditions favor the active, linear form.

Part 1: Troubleshooting & FAQs
Q1: My Val-boroPro dissolved clearly in PBS, but my assay results show little to no inhibition. Why?

Diagnosis: You likely stored the aqueous solution for too long or prepared it at a neutral pH without immediate use. Technical Explanation: At physiological pH (7.4), Val-boroPro undergoes intramolecular cyclization where the boron atom forms a dative bond with the N-terminal amine. This cyclic form cannot bind to the catalytic serine of the target proteases (DPP4, FAP, DPP8/9). Solution:

  • Immediate Use: Only dilute into neutral buffer (PBS/media) immediately before adding to cells/enzyme.

  • Acidic Vehicle: For aqueous stock solutions, use 0.01 N HCl (pH ~2.0) .[1] The compound remains linear and active in acidic conditions.

Q2: I see a white precipitate when diluting my DMSO stock into cell culture media. How do I fix this?

Diagnosis: "Solvent Shock" caused by rapid change in polarity or high local concentration during addition. Technical Explanation: While Val-boroPro is soluble in water, the transition from a highly hydrophobic environment (100% DMSO) to a hydrophilic one (Media) can cause transient precipitation if the local concentration exceeds the solubility limit before mixing occurs. Solution:

  • Stepwise Dilution: Do not jump from 10 mM stock to 10 µM in one step if possible. Create an intermediate dilution (e.g., 100 µM in 10% DMSO/Water) before the final spike.

  • Vortex While Adding: Add the DMSO stock dropwise to the media while vortexing, rather than adding DMSO to a static tube and mixing later.

Q3: Should I use the Free Base or the Mesylate Salt?

Recommendation: Mesylate Salt. Reasoning: The mesylate salt (Talabostat mesylate) exhibits significantly higher aqueous solubility (~250 mg/mL) compared to the free base (~31 mg/mL) and offers better solid-state stability. Most commercial vendors supply the mesylate salt for this reason.

Q4: Can I freeze-thaw my aqueous working solutions?

Verdict: ABSOLUTELY NOT. Reasoning: Unlike many small molecules, Val-boroPro's boronic acid group is sensitive. Freezing aqueous solutions at neutral pH locks the compound in the cyclized (inactive) state or promotes oxidation. Protocol: Store stocks only in anhydrous DMSO or Ethanol at -20°C or -80°C. Discard unused aqueous dilutions.

Part 2: Optimized Experimental Protocols
Protocol A: Preparation of High-Stability Stock Solution

Target: Long-term storage (Months) Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)

  • Calculate: Determine the mass required for a 10 mM stock. (MW of Mesylate salt ≈ 310.18 g/mol ; MW of Free base ≈ 214.07 g/mol —check your specific vial).

  • Dissolve: Add fresh, anhydrous DMSO to the vial.

    • Note: DMSO is hygroscopic. Old DMSO contains water, which promotes degradation. Use a fresh bottle.

  • Mix: Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

  • Aliquot: Dispense into light-protective amber vials (20–50 µL per vial) to avoid freeze-thaw cycles.

  • Store: -20°C (stable for 1 month) or -80°C (stable for 6 months).

Protocol B: "Just-in-Time" Serial Dilution for Cellular Assays

Target: Maximizing activity in cell culture (pH 7.4)

  • Thaw: Thaw one DMSO stock aliquot at room temperature.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute 10 mM stock 1:100 into sterile water (pH 5.0–6.0) to make a 100 µM working solution.

    • Why? Slightly acidic water keeps the molecule active while reducing DMSO concentration.

  • Final Dilution:

    • Dilute the 100 µM working solution 1:10 into the cell culture media (pH 7.4) directly in the well or a mixing plate.

    • Final Conc: 10 µM.

    • Final DMSO: 0.1% (Non-toxic to most cells).

  • Timing: Perform Step 3 within 15 minutes of Step 2.

Part 3: Quantitative Data & Visualization
Table 1: Solubility Limits & Stability Profile
Solvent SystemMax Solubility (Mesylate Salt)Max Solubility (Free Base)Stability (25°C)Recommended Use
Anhydrous DMSO ≥ 40 mg/mL~15 mg/mLHigh (Months)Primary Stock
Ethanol ~1 mg/mL~8 mg/mLModerateSecondary Stock
0.01 N HCl (pH 2.0) > 10 mg/mL> 10 mg/mLHigh (24 Hours)In Vivo Vehicle
PBS (pH 7.2) ~10 mg/mL< 1 mg/mLLow (< 4 Hours) Assay Only
Figure 1: The pH-Dependent Cyclization Mechanism

This diagram illustrates why acidic environments preserve activity, while neutral/basic environments destroy it.

ValBoroPro_Mechanism Active Active Linear Form (Protonated Amine) Target: DPP4/FAP/DPP8/9 Cyclic Inactive Cyclic Form (B-N Dative Bond) Cannot Bind Target Active->Cyclic  Fast at pH 7.4   Cyclic->Active  Reversible at pH < 2   Acidic Acidic pH (< 5.0) Stabilizes Linear Form Basic Neutral/Basic pH (> 7.0) Promotes Cyclization

Caption: Val-boroPro exists in equilibrium. Low pH protonates the amine, preventing attack on the boron. Neutral pH allows the amine to bond with the boron, locking the molecule in an inactive cycle.

Figure 2: Optimal Solubilization Workflow

Workflow cluster_Applications Application Pathways Step1 1. Solid Powder (Store at -20°C) Step2 2. Primary Stock 100% DMSO (Anhydrous) Concentration: 10-50 mM Step1->Step2 Step3a In Vivo / Animal Dosing Step2->Step3a  Dilute   Step3b Cell Culture / Enzymatic Assay Step2->Step3b  Dilute   Step4a Dilute into 0.01N HCl (pH 2.0) Prevents Cyclization in Syringe Step3a->Step4a Step4b Intermediate Dilution Water or Media (Use Immediately) Step3b->Step4b

Caption: Workflow distinguishing between in vivo preparation (acidic vehicle) and in vitro preparation (immediate dilution) to maintain compound integrity.

References
  • MedChemExpress. Talabostat mesylate Datasheet & Solubility. Retrieved from

  • Tocris Bioscience. Talabostat mesylate Product Information. Retrieved from

  • Cayman Chemical. Talabostat (mesylate) Product Insert. Retrieved from

  • Connolly, B. A., et al. (2008).[2] Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. Journal of Medicinal Chemistry. Retrieved from

  • Okondo, M. C., et al. (2017).[1] DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. Nature Chemical Biology. Retrieved from

  • Sigma-Aldrich. Val-boroPro Product Specification. Retrieved from

Sources

Technical Support Center: Optimizing Val-boroPro (Talabostat) Induced Pyroptosis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with Val-boroPro (VbP) , also known as Talabostat or PT-100. While VbP is a potent inducer of pyroptosis, its efficacy is notoriously sensitive to experimental conditions, cell lineage, and reagent handling.

This documentation is structured to move you from "Inconsistent Data" to "Robust Phenotype" by isolating the biological and chemical variables controlling the DPP8/9-NLRP1/CARD8 axis.

The Mechanism: Why VbP Kills (and Why It Sometimes Doesn't)

To troubleshoot, you must understand the "trigger." VbP does not kill cells directly; it inhibits a checkpoint.

  • The Target: VbP inhibits the serine peptidases DPP8 and DPP9 .[1][2][3]

  • The Sensor: In the absence of VbP, DPP8/9 binds to the C-terminus of NLRP1 (epithelial/mouse myeloid) or CARD8 (human AML/myeloid), preventing their activation.

  • The Event: When VbP inhibits DPP8/9, the N-terminal fragment of the sensor is degraded by the proteasome.[4] This releases the bioactive C-terminal fragment (UPA-CARD) to form an inflammasome.

  • The Result: Caspase-1 activation

    
     Gasdermin D (GSDMD) cleavage 
    
    
    
    Pore formation
    
    
    Pyroptosis.
Signaling Pathway Visualization

Figure 1: The mechanism of VbP-induced pyroptosis.[2] Note the requirement for proteasomal degradation to release the active C-terminal fragment.

VbP_Mechanism VbP Val-boroPro (Inhibitor) DPP89 DPP8 / DPP9 (Checkpoint) VbP->DPP89 Inhibits Sensor_Inactive CARD8 / NLRP1 (Repressed Complex) DPP89->Sensor_Inactive Normally Stabilizes Proteasome Proteasome Sensor_Inactive->Proteasome N-Term Degradation Sensor_Active C-Term Fragment (Active) Proteasome->Sensor_Active Releases Caspase1 Caspase-1 Activation Sensor_Active->Caspase1 Oligomerizes GSDMD GSDMD Cleavage Caspase1->GSDMD Cleaves Lysis PYROPTOSIS (Membrane Rupture) GSDMD->Lysis Pore Formation

Caption: VbP inhibits DPP8/9, triggering proteasomal degradation of the sensor N-terminus and release of the cytotoxic C-terminus.[1][2][3][5][6]

Troubleshooting Guide: The "Responder" Problem

Symptom: I treated my cells with 10 µM VbP, but viability is unchanged after 24 hours.

The most common cause of failure is Target Mismatch . VbP is not a universal toxin; it requires specific machinery.

Q: Which sensor does my cell line use?

A: You must verify if your cell line expresses the correct sensor for its species and tissue type.

  • Human AML/Myeloid (e.g., THP-1, MV4-11, OCI-AML2): Rely primarily on CARD8 .

  • Human Epithelial (e.g., Keratinocytes): Rely primarily on NLRP1 .

  • Mouse Macrophages (e.g., RAW 264.7, BMDMs): Rely on Nlrp1b .

Diagnostic Step: Perform a Western Blot for CARD8 and NLRP1. If your cell line (e.g., HeLa, HEK293T) has low endogenous levels of these sensors, VbP will have no effect.

  • Reference: Johnson et al. (2018) established CARD8 as the primary sensor in human myeloid cells.

Q: My cells express the sensor, but still survive. Why?

A: Check the DPP8/9 Threshold . High levels of DPP8/9 can buffer the effect of VbP. If the ratio of DPP8/9 enzymes to VbP molecules is too high, or if the sensor expression is too low, the "pyroptotic threshold" is not met.

  • Solution: Titrate VbP up to 20 µM. If no death occurs, the cell line is likely a "non-responder" due to low sensor expression.

Troubleshooting Guide: Reagent Stability & Handling

Symptom: The drug worked last week, but today the same stock is inactive.

Val-boroPro is a boronic acid dipeptide. These compounds are chemically reactive and prone to cyclization and degradation.

Q: How should I store VbP?

A:

  • Solvent: Dissolve in anhydrous DMSO. Avoid water or ethanol for stock solutions.

  • Temperature: Store at -80°C. -20°C is insufficient for long-term stability (>1 month).

  • Cyclization: At neutral or basic pH (in culture media), boronic acids can cyclize to an inactive form. Do not dilute VbP into media until the exact moment of treatment.

Q: Does Serum (FBS) affect VbP?

A: Yes. FBS contains DPP4 (CD26). While VbP targets DPP8/9 to kill cells, it is a non-selective inhibitor that also binds DPP4.

  • The "Sink" Effect: If you use low concentrations (<1 µM) of VbP in 10% FBS, the DPP4 in the serum may bind a significant fraction of the drug, effectively lowering the free concentration available to inhibit intracellular DPP8/9.

  • Recommendation: Use heat-inactivated FBS (which reduces some enzymatic activity) or ensure VbP concentration is supramaximal (≥ 2 µM) to saturate serum DPP4.

Troubleshooting Guide: Assay Artifacts

Symptom: CellTiter-Glo (ATP) says cells are alive, but they look dead under the microscope.

Pyroptosis is a lytic event.[1][2] The membrane ruptures, releasing cytoplasmic contents.

Assay TypeSuitabilityExplanation
LDH Release High The Gold Standard. Measures enzyme leakage through GSDMD pores.
Propidium Iodide (PI) High Excellent for live imaging. PI enters rapidly upon pore formation.
CellTiter-Glo (ATP) Low / Risky False Positives: Pores allow ATP to leak into the supernatant. If you don't wash cells, the ATP is still in the well, and the luciferase reaction will generate light, mimicking viability.
Caspase-3/7 Glo Low VbP induces Caspase-1, not Caspase-3 (initially). Caspase-3 is a secondary, late event in pyroptosis.

Diagnostic Step: Switch to an LDH release assay or Cytotox Green/Red imaging to confirm cell death.

Optimized Experimental Protocol

Use this protocol to standardize your VbP experiments and minimize variability.

Reagents:

  • Val-boroPro (10 mM stock in DMSO, stored at -80°C).

  • Positive Control: THP-1 cells (Human) or RAW 264.7 (Mouse).

  • Assay: LDH Cytotoxicity Kit.

Workflow:

  • Seeding (Day 0): Seed cells at 50-70% confluency .

    • Why? Over-confluent cells have altered metabolic states that can suppress inflammasome activation.

  • Preparation (Day 1):

    • Thaw VbP stock at room temperature. Vortex heavily.

    • Prepare a 1000x intermediate dilution in DMSO (e.g., 10 mM stock

      
       10 mM working).
      
    • Critical: Do not make intermediate dilutions in PBS or Media.

  • Treatment:

    • Add VbP directly to the well to a final concentration of 10 µM .

    • Include a DMSO-only vehicle control.

  • Incubation:

    • Incubate for 6 to 24 hours .

    • Note: Pyroptosis is fast. Significant death should be visible by 6-8 hours in sensitive lines (THP-1).

  • Readout:

    • Collect supernatant for LDH assay.

    • Or: Add Propidium Iodide (1 µg/mL) and image immediately.

Decision Logic: The Troubleshooting Flowchart

Use this logic tree to diagnose specific failures in your workflow.

Troubleshooting_Tree Start Start: VbP Treatment Fails (No Cell Death) Check_Control Did Positive Control (e.g., THP-1) Die? Start->Check_Control Reagent_Issue Reagent Failure Check_Control->Reagent_Issue No Cell_Issue Cell Line Specific Issue Check_Control->Cell_Issue Yes Check_Storage Check Storage: Was it at -80°C? Is DMSO anhydrous? Reagent_Issue->Check_Storage Check_Target Check Target Expression: Western Blot for CARD8 / NLRP1 Cell_Issue->Check_Target Assay_Check Check Assay Readout: Are you using ATP/CTG? Check_Target->Assay_Check Targets Present Switch_Assay Switch to LDH or PI Staining (ATP leaks in pyroptosis) Assay_Check->Switch_Assay Yes Titrate Titrate VbP (up to 20µM) Check Confluency Assay_Check->Titrate No

Caption: Step-by-step logic to isolate reagent failure from biological resistance.

References
  • Okondo, M. C., et al. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[1][2][3] Nature Chemical Biology, 13(1), 46–53.

  • Johnson, D. C., et al. (2018). DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia.[1] Nature Medicine, 24(8), 1151–1156.

  • Chui, A. J., et al. (2019). N-terminal degradation activates the NLRP1B inflammasome.[4] Science, 364(6435), 82–85.

  • Taabazuing, C. Y., et al. (2020). Pyroptosis and Apoptosis Pathways: A Practical Guide. Immunity, 52(6), 935–937.

Sources

Technical Support Center: PT-100 (Talabostat) Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: PT-100 (Val-boroPro, Talabostat) Chemical Class: Boronic Acid Dipeptide (Inhibitor of FAP, DPP4, DPP8/9) Primary Application: Immunology, Oncology (Pyroptosis induction, Stromal targeting)[1][2]

Core Technical Insight: The "Boronic Acid Paradox"

Executive Summary: The stability of PT-100 in cell culture is not merely a question of chemical degradation (breaking bonds) but of functional inactivation via complexation . As a boronic acid derivative, PT-100 acts as a Lewis acid. In standard cell culture media, it engages in a reversible equilibrium with 1,2-diols (primarily glucose and pyruvate ).

The Critical Implication: In high-glucose media (e.g., DMEM, 4.5 g/L glucose), a significant fraction of PT-100 is sequestered as a boronate ester complex. This complex is effectively "inactive" against the target protease until dissociation occurs. Researchers often misinterpret this reduced potency as chemical degradation.

Visualizing the Equilibrium Trap

The following diagram illustrates the competitive landscape in your culture dish.

PT100_Equilibrium PT100 Free PT-100 (Active Inhibitor) Target Target Protease (FAP/DPP4) PT100->Target  High Affinity Binding   Complex Boronate Ester Complex (Functionally Inactive) PT100->Complex  Reversible Association   Inhibition Enzyme Inhibition (Therapeutic Effect) Target->Inhibition Glucose Media Components (Glucose/Pyruvate) Glucose->Complex

Figure 1: The functional stability of PT-100 is dictated by the competition between the target enzyme and media components (glucose) for the boronic acid moiety.

Stability Data & Media Compatibility

The table below summarizes how media composition alters the apparent stability and potency of PT-100 over a 24-48 hour experiment.

ParameterPBS / Saline (Control)RPMI-1640 (2g/L Glucose)DMEM (4.5g/L Glucose)Impact on Protocol
Chemical Stability High (>24 hours)HighHighChemical structure remains intact.
Functional Potency 100% (Baseline)~60-80% Relative Potency~30-50% Relative PotencyShift in IC50 . Higher doses required in DMEM.
Cyclization Risk pH DependentLow (Buffered pH 7.2-7.4)Low (Buffered pH 7.2-7.4)Avoid pH > 8.0 where cyclization accelerates.
Pyruvate Interference NoneLowHigh (if supplemented)Pyruvate is a keto-acid that can also complex boron.

Key Takeaway: If you switch from RPMI to DMEM, your IC50 may appear to shift by 2-3 fold. This is an artifact of the media, not drug degradation.

Troubleshooting Guide (Q&A)

Issue 1: "My IC50 values are inconsistent between experiments."

Diagnosis: Variable Glucose/Pyruvate load or pH drift. The Science: Boronate ester formation is pH-dependent. As cells metabolize glucose and acidify the media (lactate production), the equilibrium shifts, potentially releasing more "free" drug over time, causing variable inhibition kinetics. Solution:

  • Standardize Media: Always use the exact same glucose formulation.

  • Buffer Control: Ensure HEPES (10-25mM) is added to maintain pH 7.4, stabilizing the equilibrium.

  • Pre-equilibrium: Pre-incubate PT-100 in the complete media for 30 minutes at 37°C before adding to cells to allow the glucose-drug equilibrium to stabilize.

Issue 2: "The compound precipitates upon addition to media."

Diagnosis: Solvent Shock. The Science: PT-100 (especially the mesylate salt) is hydrophobic in its neutral form. Adding a high-concentration DMSO stock directly to aqueous media can cause rapid precipitation before dispersion. Solution:

  • Step-Down Dilution: Do not pipet 100% DMSO stock directly into the cell well.

  • Protocol: Dilute stock 1:10 in PBS first (intermediate stock), vortex immediately, then add this intermediate to the culture well.

Issue 3: "I see massive cell death, but I'm studying immune activation."

Diagnosis: On-target Pyroptosis (not non-specific toxicity). The Science: PT-100 activates DPP8/9 , which triggers Caspase-1 dependent pyroptosis in monocytes and macrophages [1].[2] This results in cell swelling and lytic death, which looks like necrosis/toxicity but is the specific mechanism of action. Validation:

  • Add a Caspase-1 inhibitor (e.g., VX-765). If cell death is rescued, it is on-target efficacy, not chemical toxicity.

Validated Handling Protocols

A. Storage & Reconstitution[3]
  • Powder: Store at -20°C. Desiccate. Stable for 2 years.

  • Solvent: DMSO is preferred (up to 100 mg/mL). Avoid ethanol if possible (lower solubility).

  • Stock Stability:

    • -80°C: 6 months.

    • -20°C: 1 month.

    • 4°C/RT: Unstable. Boronic acids can undergo protodeboronation (loss of boron) or oxidation if left in solution at RT for days.

B. Experimental Workflow (Troubleshooting Logic)

Troubleshooting_Workflow Start Start: Observed Inconsistency Check_Media Step 1: Check Glucose Conc. (DMEM vs RPMI?) Start->Check_Media Check_pH Step 2: Check Media pH (Is it > 7.8?) Check_Media->Check_pH Glucose Standardized Action_Normalize Action: Normalize Glucose Calculate Free Drug % Check_Media->Action_Normalize High Glucose Check_Tox Step 3: Is it Toxicity or Pyroptosis? Check_pH->Check_Tox pH Stable Action_Buffer Action: Add HEPES Boronates are pH sensitive Check_pH->Action_Buffer pH Drift Action_Caspase Action: Co-treat with Caspase-1 Inhibitor Check_Tox->Action_Caspase Rapid Lysis Seen

Figure 2: Step-by-step logic to isolate the source of experimental variability with PT-100.

References

  • Okondo, M. C., et al. (2017). DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[1][2] Nature Chemical Biology, 13(1), 46–53.

  • Spring, S., et al. (2020). Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity. BMC Chemistry, 14, 56.

  • PubChem. (n.d.).[3] Talabostat (Compound Summary). National Library of Medicine.

  • Adams, S., et al. (2004).[4] PT-100, a small molecule dipeptidyl peptidase inhibitor, has potent antitumor effects...[1][4] Cancer Research, 64(15), 5471–5480.[4]

Sources

optimizing Val-boroPro concentration for specific cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Val-boroPro (Talabostat) Optimization Guide

Executive Summary & Mechanism of Action

Val-boroPro (Talabostat, PT-100) is not a standard cytotoxic agent; it is a potent, non-selective inhibitor of post-proline cleaving serine proteases, specifically DPP8 and DPP9 .[1] Unlike conventional chemotherapy that induces apoptosis, Val-boroPro triggers pyroptosis —a lytic, inflammatory cell death.[2]

The Mechanism (Causality): In resting cells, DPP8/9 enzymatic activity suppresses the activation of the inflammasome sensors NLRP1 (in mice) and CARD8 (in humans). Val-boroPro inhibits DPP8/9, removing this "brake." This leads to the autocleavage of the CARD8/NLRP1 FIIND domain, assembly of the inflammasome, activation of Caspase-1 , and subsequent cleavage of Gasdermin D (GSDMD) . The N-terminal fragment of GSDMD forms pores in the plasma membrane, causing cell lysis (pyroptosis).[1]

Critical Implication: Optimization requires verifying not just cell death, but pyroptotic death. Standard metabolic assays (e.g., MTT/WST-1) may misrepresent kinetics because pyroptosis occurs rapidly (hours) compared to apoptosis (days).

Visualizing the Pathway

The following diagram illustrates the specific signaling cascade triggered by Val-boroPro. Note the critical role of DPP8/9 inhibition.[1][3]

ValBoroPro_Pathway cluster_activation Inflammasome Activation VbP Val-boroPro (Talabostat) DPP89 DPP8/9 (Enzymatic Activity) VbP->DPP89 Inhibits CARD8 CARD8 (Human) NLRP1 (Mouse) DPP89->CARD8 Normally Suppresses Inhibition Inhibition Casp1 Pro-Caspase-1 Active Caspase-1 CARD8->Casp1 Activates GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves Pore GSDMD-N Pore Formation GSDMD->Pore Oligomerizes Lysis PYROPTOSIS (Cell Lysis & LDH Release) Pore->Lysis Causes

Figure 1: Mechanism of Action. Val-boroPro inhibits DPP8/9, releasing the suppression on CARD8/NLRP1, leading to Caspase-1 mediated pyroptosis.[3]

Optimization & Dose-Finding (Q&A)

Q1: What is the starting concentration range for my cell line?

Answer: Sensitivity is binary and dependent on CARD8/NLRP1 expression .

  • Sensitive Lines (e.g., AML lines MV4-11, OCI-AML3, THP-1): Start with 10 nM – 200 nM . The IC50 is typically very low (10–50 nM).

  • Resistant/Solid Tumor Lines: May require 1 µM – 10 µM .

  • Warning: At concentrations >10 µM , Val-boroPro loses specificity and may cause off-target toxicity or inhibit other serine proteases. If you see no effect at 10 µM, the cell line is likely non-responsive via the CARD8 pathway.

Table 1: Reference IC50 Values for Common Cell Lines

Cell LineTissue OriginSensitivityApprox.[4] IC50 (Viability)Key Biomarker Status
MV4-11 AML (Monocytic)High6 – 20 nMCARD8 High, Casp-1 High
THP-1 AML (Monocytic)High15 – 55 nMCARD8 High, Casp-1 High
OCI-AML3 AMLHigh~10 – 30 nMCARD8 High
HL-60 AMLResistant> 10 µMCARD8 Low/Null
HEK293T Kidney (Embryonic)Resistant> 10 µMLow basal inflammasome
Q2: Why did my "sensitive" cells fail to respond (IC50 > 1 µM)?

Answer: This is the #1 troubleshooting issue. It is likely due to compound cyclization .

  • The Chemistry: Val-boroPro contains a boronic acid moiety that can cyclize in neutral pH (like cell culture media or PBS), becoming inactive.

  • The Fix:

    • Storage: Store stock solutions (e.g., 10 mM) in acidified DMSO or 0.01N HCl to maintain linear conformation.

    • Dilution: Do not dilute into media until immediately before adding to cells.

    • Check: If your stock has been sitting in neutral PBS at room temperature, it is likely deactivated.

Q3: How long should I incubate the cells?

Answer: Pyroptosis is faster than apoptosis.

  • LDH Release (Lysis): Detectable as early as 4–6 hours ; peaks by 12–24 hours .

  • Viability (ATP/CellTiter-Glo): Assess at 24 hours . Waiting 48–72 hours (standard for apoptosis) may result in degradation of the signal or confusing secondary necrosis data.

Troubleshooting & Assay Interference

Q4: How do I distinguish Val-boroPro induced pyroptosis from apoptosis?

Answer: You must use specific biomarkers. Standard viability assays (ATP depletion) measure death but not mode of death.

FeatureApoptosisVal-boroPro Induced Pyroptosis
Membrane Integrity Intact (until late stages)Ruptures early (Lytic)
LDH Release Low/DelayedHigh/Rapid
Caspase Activation Caspase-3/7Caspase-1
GSDMD Cleavage InactiveCleaved (N-terminal fragment)
Morphology Blebbing, shrinkageSwelling, ballooning
Q5: Can I use serum-free media?

Answer: Yes, but be cautious. Serum proteases can sometimes degrade peptide-based inhibitors, but Val-boroPro is relatively stable chemically if pH is controlled. However, starved cells may have altered basal metabolic states (mTOR inhibition) which can cross-talk with inflammasome thresholds. Recommendation: Perform optimization in the standard growth medium for that specific cell line (usually RPMI or DMEM + 10% FBS) to maintain baseline CARD8 expression levels.

Detailed Protocol: Dose-Response & LDH Release

Objective: Determine the optimal concentration for pyroptosis induction.

Materials:

  • Val-boroPro (Stock: 10 mM in DMSO/0.1% TFA or 0.01N HCl).

  • Target Cells (e.g., MV4-11).[4][5][6]

  • Assay Medium: RPMI-1640 + 10% FBS.

  • LDH Cytotoxicity Assay Kit.[1]

  • 96-well clear bottom plate (for LDH) and opaque plate (for CellTiter-Glo).

Workflow Diagram:

Optimization_Protocol Step1 1. Cell Seeding (20k cells/well) Vol: 50µL Step2 2. Prep 2X Compound (Serial Dilution) Range: 20nM - 20µM Step1->Step2 Step3 3. Treatment Add 50µL 2X VbP Final: 10nM - 10µM Step2->Step3 Step4 4. Incubation 16 - 24 Hours 37°C, 5% CO2 Step3->Step4 Branch Assay Step4->Branch Assay1 Supernatant (50µL) LDH Assay (Lysis/Pyroptosis) Branch->Assay1 Assay2 Pellet/Lysate Western Blot (GSDMD/Casp-1) Branch->Assay2

Figure 2: Experimental Workflow for Val-boroPro Dose Optimization.

Step-by-Step Procedure:

  • Cell Preparation:

    • Harvest cells in log-phase growth.

    • Resuspend at

      
       cells/mL in fresh medium.
      
    • Seed 50 µL (

      
       cells) per well into a 96-well plate.
      
  • Compound Preparation (Critical Step):

    • Thaw Val-boroPro stock (10 mM).[1]

    • Prepare a 2X concentration series in culture medium.

    • Example Series (2X): 20 µM, 2 µM, 200 nM, 20 nM, 2 nM.

    • Note: Perform dilutions quickly to minimize time in neutral pH before addition.

  • Treatment:

    • Add 50 µL of the 2X compound series to the wells containing 50 µL cells.

    • Final Concentrations: 10 µM, 1 µM, 100 nM, 10 nM, 1 nM.

    • Include a Vehicle Control (DMSO) and a Lysis Control (for 100% LDH release).

  • Incubation:

    • Incubate for 24 hours at 37°C. (Optional: Check at 6 hours for early responders).

  • Readout (LDH):

    • Centrifuge plate at 250xg for 5 mins to pellet cells.

    • Transfer 50 µL supernatant to a new plate.

    • Add LDH substrate mix and read absorbance at 490 nm.

    • Calculation:

      
      .
      

References

  • Okondo, M. C., et al. (2017).[1] DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[1][2][3] Nature Chemical Biology, 13(1), 46–53. [Link]

  • Johnson, D. C., et al. (2018). DPP8/9 inhibitors activate the CARD8 inflammasome in human myeloid cells.[3] Cell Death & Differentiation, 25, 1711–1723. [Link]

  • Taabazuing, C. Y., et al. (2017).[1] Pyroptosis and Apoptosis Pathways Engage in Cross-Talk in Monocytes and Macrophages. Cell Chemical Biology, 24(4), 507-514. [Link]

  • Bachovchin, D. A., et al. (2011). Identification of selective inhibitors of cancer stem cells by high-throughput screening. Proceedings of the National Academy of Sciences, 108(17), 6811-6816. (Describes initial discovery and chemistry). [Link]

Sources

Technical Support Center: Val-boroPro (Talabostat) Solubility & Handling

[1]

Introduction: The Boronic Acid Paradox

Val-boroPro (Talabostat, PT-100) is a potent non-selective inhibitor of dipeptidyl peptidases (DPP4, DPP8, DPP9).[1] While its biological efficacy is well-documented, its handling is frequently plagued by "crashing out" (precipitation) upon dilution.[1]

The Core Issue: The instability is rarely due to the compound's intrinsic hydrophobicity alone. It is a chemical equilibrium issue inherent to the boronic acid moiety . Boronic acids exist in a dynamic equilibrium between the monomeric acid (active, soluble) and the cyclic trimeric anhydride (boroxine), which is often insoluble and prone to aggregation.

This guide provides a self-validating workflow to manipulate this equilibrium, ensuring your stock solutions remain stable and your biological data remains reproducible.

Module 1: The Chemistry of Precipitation

To solve the precipitation, you must control the equilibrium. Val-boroPro is not a static molecule in solution; it oscillates between forms based on concentration, pH, and water content.[1]

Mechanism of Failure
  • Dehydration Drive: In high-concentration anhydrous stocks (e.g., 100% DMSO), the lack of water drives the equilibrium toward the Boroxine (trimer) form.

  • Dilution Shock: When this boroxine-rich stock is rapidly diluted into aqueous media (PBS/Water), the trimers must hydrolyze back to monomers to dissolve.[1] If this hydrolysis is slower than the aggregation rate, the compound precipitates as a waxy solid.

  • pH Sensitivity: Basic pH favors boronate anion formation (soluble), but neutral/slightly acidic pH can trap the compound in the boroxine trap if not handled correctly.

Visualizing the Equilibrium

The following diagram illustrates the chemical causality behind the precipitation events.

BoronicEquilibriumMonomerVal-boroPro Monomer(Active / Soluble)BoroxineBoroxine Trimer(Inactive / Insoluble Aggregate)Monomer->Boroxine High Conc. Anhydrous DMSO DehydrationAnionBoronate Anion(High pH / Soluble)Monomer->Anion pH > 9.0Boroxine->Monomer Slow Hydrolysis (+ Water)Anion->Monomer pH < 7.4

Figure 1: The Boronic Acid-Boroxine Equilibrium.[1][2] Precipitation often occurs when the "Red" path (Dehydration) dominates during storage, and the "Green" path (Hydrolysis) is too slow during dilution.

Module 2: The "Golden Path" Preparation Protocol

This protocol is designed to be self-validating . Each step includes a checkpoint to ensure the compound is in the correct state before proceeding.

Reagents Required
  • Val-boroPro (Solid): Store at -20°C, desiccated.

  • DMSO (Anhydrous): Freshly opened or stored over molecular sieves.[1] Critical: Hygroscopic "wet" DMSO promotes inconsistent stoichiometry.

  • Optional Stabilizer: 0.1% Trifluoroacetic acid (TFA) in DMSO (for difficult batches).[1]

Step-by-Step Workflow
Step 1: The High-Concentration Stock (The "Master Mix")
  • Action: Dissolve Val-boroPro powder in anhydrous DMSO to a concentration of 10–20 mM .

  • Technique: Do not shake. Vortex vigorously for 30 seconds, then sonicate in a water bath at 37°C for 5 minutes.

  • Checkpoint 1 (Visual): Hold the vial against a dark background.[1] The solution must be crystal clear. If "swirls" or refraction lines are visible, sonicate for another 2 minutes.

  • Expert Tip: If using for cell culture, adding 0.1% TFA to the DMSO stock can prevent boroxine formation by keeping the environment slightly acidic, stabilizing the monomer.

Step 2: The Intermediate Dilution (The "Buffer Zone")
  • The Problem: Direct dilution from 20 mM (DMSO) to 10 µM (Media) is a 1:2000 jump. This causes "Solvent Shock."[1]

  • The Fix: Create a 10x or 100x working solution in an intermediate solvent (e.g., PBS or Media without serum first, or 10% DMSO in PBS).

  • Action: Dilute the Master Mix 1:10 into sterile PBS.

  • Checkpoint 2 (Turbidity): Vortex immediately.[1] If a white precipitate forms, warm to 37°C. It should clear within 5 minutes as the boroxines hydrolyze.

Step 3: Final Application
  • Action: Add the Intermediate Solution to your cell culture or assay plate.

  • Validation: Ensure the final DMSO concentration is <0.5% (or <0.1% for sensitive primary cells).

Module 3: Troubleshooting & FAQs

Scenario A: "I see a white precipitate immediately upon adding to media."
  • Cause: This is the "Boroxine Crash." Your stock likely dehydrated into trimers during storage.[1]

  • Solution:

    • Do not filter![1] You will lose the drug.

    • Warm the media/stock mixture to 37°C for 10–15 minutes.

    • Sonicate the mixture if possible.

    • Prevention: Use the "Intermediate Dilution" step described in Module 2 next time.

Scenario B: "My DMSO stock froze in the freezer and looks weird after thawing."
  • Cause: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles introduce atmospheric water (condensation), leading to "wet" DMSO.[1]

  • Solution:

    • Thaw completely at 37°C.

    • Vortex for 1 minute to ensure homogeneity.

    • Aliquot into single-use vials to prevent future freeze-thaw cycles.

Scenario C: "Can I use Ethanol instead of DMSO?"
  • Answer: Yes, but with caveats. Val-boroPro is soluble in Ethanol (~8 mg/mL), but ethanol evaporates faster than DMSO, leading to concentration changes over time.[1] Ethanol is also more toxic to certain cell lines at equivalent percentages.[1]

Solubility Data Table
SolventSolubility LimitStability (Stock)Notes
DMSO ~62 mg/mLHigh (Months at -20°C)Recommended.[1][3] Hygroscopic.
Ethanol ~8 mg/mLModerate (Weeks)Prone to evaporation.[1]
Water/PBS ~30 mg/mL*Low (Hours/Days)Only soluble if pH is controlled.[1] Unstable for storage.

Module 4: Decision Tree for Troubleshooting

Use this flowchart to diagnose issues in real-time during your experiment.

TroubleshootingTreeStartStart: Precipitation ObservedCheckSolventIs Stock Solvent DMSO?Start->CheckSolventWarmWarm to 37°C + Sonicate(10 mins)CheckSolvent->WarmYesResolvedPrecipitate Dissolved?(Hydrolysis Complete)Warm->ResolvedProceedProceed with Experiment(Record deviation)Resolved->ProceedYesAcidifyAdd 0.1% Acetic Acid or TFAto Stock (Stabilize Monomer)Resolved->AcidifyNoAcidify->WarmRetryDumpDiscard Stock(Irreversible Aggregation)Acidify->DumpStill Precipitates

Figure 2: Troubleshooting Decision Matrix. Follow this path if precipitation occurs during dilution.

References

  • MedChemExpress (MCE). Talabostat Mesylate (Val-boroPro) Product Datasheet & Solubility Protocol.[1] Retrieved from [1]

  • National Institutes of Health (NIH) / PubChem. Boronic Acid Chemical Properties and Equilibrium Dynamics.[1] PubChem CID: 11656096.[1]

  • Selleck Chemicals. Val-boroPro (Talabostat) Handling Guide and FAQs. Retrieved from [1]

  • Li, C., et al. (2016). The Boroxine–Boronic Acid Equilibrium.[1] Journal of the American Chemical Society.[2][4][5][6] (Explains the mechanism of boroxine formation and hydrolysis kinetics). [1][7]

Technical Support Center: PT-100 (Talabostat) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Adjusting PT-100 (Val-boroPro) Dosing Frequency for Maximum Efficacy Support Tier: Level 3 (Senior Application Scientist) Case ID: PT100-OPT-2024

Core Directive & Mechanism of Action

Welcome to the PT-100 Technical Support Hub. If you are experiencing inconsistent efficacy or unexpected toxicity (edema, cytokine release syndrome) with PT-100, it is highly probable that your dosing frequency is misaligned with the compound's primary mechanism of action.

The Critical Misconception: Many researchers treat PT-100 solely as a continuous inhibitor of FAP (Fibroblast Activation Protein) or DPP4. However, recent mechanistic breakthroughs identify PT-100 as a potent activator of the NLRP1 inflammasome via the inhibition of intracellular DPP8/9.[1]

Unlike standard enzyme inhibitors where "constant coverage" is ideal, PT-100 triggers pyroptosis (immunogenic cell death). Continuous high-frequency dosing (e.g., BID/QD) often leads to systemic toxicity (cytokine storm) or immune exhaustion rather than sustained anti-tumor immunity.

Mechanism Visualization: The DPP8/9 Checkpoint

The following diagram illustrates why PT-100 requires a "pulsed" dosing strategy rather than continuous inhibition.

PT100_Mechanism PT100 PT-100 (Val-boroPro) DPP89 DPP8/9 (Inhibitory Checkpoint) PT100->DPP89 Inhibits NLRP1 NLRP1 Inflammasome PT100->NLRP1 Indirectly Activates DPP89->NLRP1 Normally Suppresses Caspase1 Caspase-1 Activation NLRP1->Caspase1 Triggers Outcome Pyroptosis & Cytokine Release (IL-1β, IL-18) Caspase1->Outcome Induces

Figure 1: PT-100 inhibits DPP8/9, removing the "brake" on NLRP1, triggering Caspase-1 dependent pyroptosis.[1][2][3][4]

Troubleshooting Guide: Efficacy vs. Toxicity

Use this matrix to diagnose your current experimental outcome and adjust parameters.

Scenario A: High Toxicity, Tumor Regression Observed

Symptoms: Rapid weight loss (>15%), severe edema, lethargy, high serum G-CSF/IL-1β. Root Cause: Cytokine Storm. You are dosing too frequently (likely BID or QD). The immune system is constantly hyper-activated without recovery time, leading to systemic damage rather than targeted tumor killing. Corrective Action:

  • Stop Dosing immediately for a 3-5 day washout period.

  • Switch Frequency to an intermittent schedule (e.g., Q3D or Q4D).

  • Rationale: You need to allow the bone marrow and innate immune system to recover from the pyroptotic event.

Scenario B: Low Efficacy, No Toxicity

Symptoms: Tumor growth unaffected, no significant change in serum cytokines. Root Cause: Threshold Failure. PT-100 efficacy is threshold-dependent. If the peak concentration (


) does not sufficiently inhibit >90% of DPP8/9 simultaneously, the NLRP1 inflammasome will not assemble.
Corrective Action: 
  • Increase Dose Magnitude , not frequency.

  • Check PK: Ensure the drug is not degrading (PT-100 cyclizes in solution; prepare fresh).

  • Rationale: You must hit the "trigger" point. Low continuous doses fail to activate NLRP1.

Scenario C: Initial Efficacy, Followed by Resistance

Symptoms: Tumor regression for 1-2 weeks, followed by regrowth despite continued dosing. Root Cause: Tachyphylaxis / Monocyte Depletion. PT-100 kills monocytes/macrophages (pyroptosis). If you deplete the effector cells entirely, the drug loses its target. Corrective Action:

  • Implement "Pulse-Rest" Cycles. (e.g., 5 days on, 5 days off).

  • Rationale: Allow monocyte repopulation from the bone marrow.

Optimization Protocol: The "Cytokine Pulse" Assay

To determine the optimal frequency for your specific model, do not rely on tumor volume alone. You must track the Pharmacodynamic (PD) Biomarkers .

Objective: Identify the dosing interval that maximizes IL-1β/G-CSF spikes while allowing return to baseline.

Experimental Workflow
StepActionTechnical Detail
1 Dose Selection Administer a single high dose (e.g., 20-50 µ g/mouse ) to a naive cohort (

).
2 Peak Sampling Collect serum at T=6 hours . Measure G-CSF and IL-1β (ELISA). Target: >10-fold increase over baseline.
3 Recovery Sampling Collect serum at T=24h, 48h, 72h . Monitor when cytokines return to baseline.
4 Frequency Set The optimal dosing interval is Time to Baseline + 24 hours .
Decision Logic for Dosing Frequency

Dosing_Logic Start Start Optimization (Single High Dose) CheckCytokine Measure G-CSF/IL-1β at 6 Hours Start->CheckCytokine IsSpike Is there a >10x Spike? CheckCytokine->IsSpike IncreaseDose Increase Dose Magnitude (Do NOT increase frequency) IsSpike->IncreaseDose No CheckRecovery Measure at 24h, 48h, 72h IsSpike->CheckRecovery Yes Baseline Return to Baseline? CheckRecovery->Baseline SetFreq Set Frequency: Dose every (T_baseline + 24h) Baseline->SetFreq Yes Wait Wait longer (Risk of toxicity) Baseline->Wait No Wait->CheckRecovery Retest +24h

Figure 2: Logic flow for establishing a safe and effective intermittent dosing schedule.

Frequently Asked Questions (FAQ)

Q: Can I dissolve PT-100 in PBS and store it at 4°C? A: No. PT-100 (Val-boroPro) is a boronic acid dipeptide that is prone to cyclization and inactivation in neutral/basic aqueous solutions.

  • Protocol: Dissolve in dry DMSO or acidic saline (pH < 3) immediately before use.

Q: Why did clinical trials for Talabostat fail? A: Retrospective analysis suggests dosing was too frequent (BID/QD). Trials like Narra et al. (2007) observed minimal efficacy and toxicity (edema). The mechanism of NLRP1 activation requires a "shock and recover" strategy, not the continuous suppression attempted in early trials.

Q: Is PT-100 effective in immunodeficient mice (e.g., NSG)? A: Reduced efficacy. While PT-100 can induce pyroptosis in human xenografts if they express DPP8/9/NLRP1, the systemic anti-tumor effect relies heavily on the host immune system (neutrophils/T-cells) responding to the cytokine release.

References

  • Okondo, M. C., et al. (2018). Inhibition of Dpp8/9 activates the Nlrp1b inflammasome.[1][3][5] Nature Chemical Biology. [Link]

    • Significance: Defines the core mechanism (DPP8/9 inhibition

      
       NLRP1 activation).[3]
      
  • Adams, S., et al. (2004). PT-100, a small molecule dipeptidyl peptidase inhibitor, has potent antitumor effects and augments antibody-mediated cytotoxicity via a novel immune mechanism.[6] Cancer Research.[6] [Link]

    • Significance: Establishes the cytokine upregul
  • Narra, K., et al. (2007). Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer.[7] Cancer Biology & Therapy.[6][8][9] [Link]

    • Significance: Documents the failure of continuous dosing str

Sources

distinguishing Val-boroPro apoptosis vs pyroptosis markers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Val-boroPro (Talabostat) Mechanism & Marker Analysis

Introduction: The "Mixed Signal" Paradox

Welcome. If you are reading this, you are likely observing conflicting data in your Val-boroPro (Talabostat) experiments. You may see rapid cell death and LDH release (suggesting lysis), yet your commercial Caspase-3/7 assays are reading positive, or your Annexin V staining is high.

The Core Conflict: Historically, Val-boroPro was investigated as an apoptosis inducer.[1] However, pivotal research (2016–2018) redefined its primary mechanism as DPP8/9 inhibition-mediated pyroptosis . The confusion arises because the pyroptotic effector, Caspase-1, can cross-react with "apoptotic" substrates, and pyroptosis exposes phosphatidylserine (Annexin V positive) just like apoptosis.

This guide provides the definitive technical framework to distinguish these pathways, ensuring your data interpretation is mechanistically sound.

Module 1: The Mechanistic Framework

To interpret your markers, you must understand the signal transduction unique to Val-boroPro. Unlike classical apoptosis (intrinsic/extrinsic), Val-boroPro acts by inhibiting the serine peptidases DPP8 and DPP9.[2][3]

The Logic:

  • Resting State: DPP8/9 enzymes repress the NLRP1 inflammasome (and CARD8 in humans).

  • Inhibition: Val-boroPro inhibits DPP8/9.[2][3][4][5]

  • Activation: The repression is lifted, leading to NLRP1 inflammasome assembly.

  • Execution: NLRP1 activates Caspase-1. Active Caspase-1 cleaves Gasdermin D (GSDMD).[4]

  • Lysis: The N-terminal fragment of GSDMD forms pores in the plasma membrane, causing pyroptosis (lytic death).[3]

Visualizing the Pathway:

ValBoroPro_Mechanism VBP Val-boroPro (Talabostat) DPP DPP8/9 (Inhibitory Checkpoint) VBP->DPP Inhibits NLRP1 NLRP1 / CARD8 Inflammasome DPP->NLRP1 Represses (Resting) CASP1 Caspase-1 (Activated) NLRP1->CASP1 Activates GSDMD Gasdermin D (Full Length) CASP1->GSDMD Cleaves CASP3 Caspase-3 (Secondary) CASP1->CASP3 Cross-activation (Variable) GSDMD_N GSDMD-N (Pore Forming) GSDMD->GSDMD_N Releases N-Term LYSIS PYROPTOSIS (Membrane Rupture) GSDMD_N->LYSIS Forms Pores

Figure 1: Mechanism of Action. Val-boroPro inhibits DPP8/9, lifting the repression on NLRP1/CARD8, leading to Caspase-1 dependent GSDMD cleavage and pyroptosis.

Module 2: The Diagnostic Matrix

Do not rely on a single assay. Use this matrix to triangulate your cell death modality.

Marker / AssayApoptosis SignalPyroptosis Signal (Val-boroPro)Technical Note
GSDMD Blot Full length only (53 kDa)Cleaved N-term (~30 kDa) The "Smoking Gun" marker.
Caspase-3/7 Activity High (Primary driver)Low to Moderate Caspase-1 can cleave DEVD substrates, causing false positives.
LDH Release Low / Late (Secondary necrosis)High / Early (<6 hours) Pyroptosis is lytic; membrane ruptures immediately.
Annexin V PositivePositive PS exposure occurs in both; cannot distinguish alone.
IL-1β / IL-18 None (Pro-form intracellular)Secreted (Mature form) Only applicable if cells express pro-cytokines (e.g., macrophages).
Morphology Blebbing, shrinkageSwelling, ballooning Use phase-contrast microscopy to verify.

Module 3: Troubleshooting & FAQs

Q1: My Caspase-Glo 3/7 assay is positive. Does this disprove pyroptosis? A: No. This is a common artifact.

  • Reason 1: Caspase-1 has overlapping substrate specificity. While it prefers YVAD, it can cleave DEVD (the Caspase-3 target) at high concentrations.

  • Reason 2: "Secondary Apoptosis." In some cell lines, strong Caspase-1 activation can process Caspase-3 downstream.

  • Solution: You must validate with a Western Blot for GSDMD cleavage . If GSDMD is cleaved, the primary driver is pyroptosis, regardless of Caspase-3 status.

Q2: I see Annexin V staining, but no PI (Propidium Iodide) uptake initially. Isn't that classic apoptosis? A: Not necessarily.

  • Context: During the early phase of pyroptosis, GSDMD pores allow small fluxes that can expose Phosphatidylserine (Annexin V+) before the membrane fully ruptures to admit PI.

  • Differentiation: Check the kinetics. Val-boroPro induced pyroptosis is often faster (4–8 hours) than chemically induced apoptosis (12–24 hours).

Q3: My cells are not macrophages (e.g., HEK293, HeLa). Can they still undergo pyroptosis via Val-boroPro? A: Yes, if they express the machinery.

  • Mechanism: In human epithelial cells, Val-boroPro activates the CARD8 inflammasome (a functional homolog of NLRP1).

  • Note: These cells may not secrete IL-1β if they lack the pro-cytokine, but they will undergo GSDMD-mediated lysis.

Module 4: Definitive Experimental Protocols

To publish or verify your data, you must perform these two self-validating experiments.

Protocol A: The "Rescue" Experiment (Functional Validation)

This experiment uses specific inhibitors to determine which caspase is driving cell death.

  • Setup: Seed cells (e.g., THP-1, RAW 264.7, or your target line) in 96-well plates.

  • Pre-treatment (1 hour):

    • Condition A: Vehicle (DMSO)

    • Condition B: VX-765 (10–20 µM) – Specific Caspase-1 Inhibitor.

    • Condition C: Z-DEVD-FMK (20 µM) – Specific Caspase-3 Inhibitor.

  • Induction: Add Val-boroPro (e.g., 2–10 µM) to all wells.

  • Readout: Measure CellTiter-Glo (ATP) or LDH release at 6, 12, and 24 hours.

  • Interpretation:

    • If VX-765 rescues viability but Z-DEVD-FMK does not: Pyroptosis .

    • If Z-DEVD-FMK rescues viability: Apoptosis.

Protocol B: The "Smoking Gun" Western Blot

You must detect the N-terminal pore-forming fragment of Gasdermin D.

Reagents:

  • Anti-GSDMD Antibody (Ensure it detects the N-terminus or full length).

  • Anti-Caspase-1 (Look for p20 subunit).

  • Anti-Caspase-3 (Control).

Workflow:

  • Harvest: Collect both adherent cells and the culture supernatant (floating dead cells are critical).

  • Lysis: Spin down supernatant to pellet floating cells/debris. Combine with adherent cell pellet. Lyse in RIPA buffer + Protease Inhibitors.

  • Loading: Load 20–30 µg protein per lane.

  • Target Bands:

    • GSDMD: Look for the ~30 kDa N-terminal band . The presence of this band confirms pyroptosis.[4][6]

    • Caspase-1: Look for the p20 active fragment.

    • PARP: In pyroptosis, PARP is often not cleaved, or cleaved distinctly from the apoptotic 89 kDa fragment.

References

  • Okondo, M. C., et al. (2017).[1][3] DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[3][4][5] Nature Chemical Biology, 13(1), 46–53.[7]

  • Taabazuing, C. Y., et al. (2017).[3] Pyroptosis and Apoptosis Pathways: A Shared Molecular Language. Immunological Reviews, 277(1), 44–59.

  • Johnson, D. C., et al. (2018).[1] DPP8/9 inhibitors activate the CARD8 inflammasome in AML cells. Cell Death & Differentiation, 27, 1–4.

  • Okondo, M. C., et al. (2018).[1] Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome.[2][3][8][9] Cell Chemical Biology, 25(3), 262-269.

Sources

Technical Support Center: Val-boroPro (Talabostat) Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance Mechanisms in Cancer Cell Lines

Status: Active | Updated: 2026 | Support Tier: Advanced Application Science

Introduction: The Mechanism of Action (MOA)

Welcome to the Val-boroPro Technical Support Center. To troubleshoot resistance, you must first understand that Val-boroPro (PT-100) is not a standard apoptotic inducer. It is a pro-pyroptotic agent that triggers lytic cell death by inhibiting the serine proteases DPP8 and DPP9 .[1]

Unlike standard chemotherapy, Val-boroPro does not rely on p53 or mitochondrial outer membrane permeabilization (MOMP). Instead, it engages the CARD8/NLRP1 inflammasome axis .

The Core Pathway:

  • Target Engagement: Val-boroPro inhibits the enzymatic activity of DPP8 and DPP9.[1][2][3]

  • Sensor Activation: DPP8/9 inhibition destabilizes the inflammasome sensors CARD8 (human) or NLRP1b (mouse).

  • Effector Activation: This triggers the activation of Caspase-1 .[1]

    • Critical Technical Nuance: Unlike canonical inflammasome activation (e.g., Nigericin), Val-boroPro induces a catalytic Pro-Caspase-1 state that does not require autoproteolysis (cleavage) to be active.[1][3][4]

  • Execution: Active Caspase-1 cleaves Gasdermin D (GSDMD) .[1][2][3][5][6][7]

  • Death: The N-terminal fragment of GSDMD forms pores in the plasma membrane, causing cell swelling and lysis (Pyroptosis).[1]

Pathway Visualization

Figure 1: The Val-boroPro Mechanism of Action and Resistance Nodes.

ValboroPro_Pathway cluster_0 Cytosol cluster_1 Cell Membrane VbP Val-boroPro (Talabostat) DPP89 DPP8 / DPP9 (Inhibitory Checkpoint) VbP->DPP89 Inhibits CARD8 CARD8 / NLRP1 (Inflammasome Sensor) DPP89->CARD8 Represses Proteasome Proteasome (N-term degradation) CARD8->Proteasome N-term Processing ProCasp1 Pro-Caspase-1 (Full Length - Active) Proteasome->ProCasp1 Activates GSDMD_FL GSDMD (Full Length) ProCasp1->GSDMD_FL Cleaves GSDMD_N GSDMD-N (Pore Forming) GSDMD_FL->GSDMD_N Releases Pore Membrane Pores (Pyroptosis) GSDMD_N->Pore Oligomerizes Resistance RESISTANCE NODES: 1. CARD8/NLRP1 Deletion 2. CASP1 Silencing 3. GSDMD Mutation Resistance->CARD8 Resistance->ProCasp1 Resistance->GSDMD_FL

Caption: Val-boroPro inhibits DPP8/9, releasing the CARD8/NLRP1 brake. Resistance typically arises from loss of the downstream effectors (CARD8, Caspase-1, or GSDMD) rather than the drug target itself.

Diagnostic Workflow: Why is my cell line resistant?

If your IC50 has shifted >100-fold or you see no cell death, follow this triage process. Do not assume general multidrug resistance (MDR) efflux pumps are responsible; this pathway is highly specific.

Phase 1: The Triage (Target vs. Effector)
Diagnostic StepAssayExpected Result (Sensitive)Result (Resistant)Interpretation
1. Cell Death Mode LDH Release High LDH release (>30%)Low/No LDH releaseResistance is likely due to blockade of the lytic machinery (GSDMD).
2. Target Engagement DPP8/9 Activity Assay >80% Inhibition of enzymatic activity>80% InhibitionDrug is working. The resistance is downstream (Effector failure).
3. Effector Presence Western Blot Bands for CARD8, Pro-Caspase-1, GSDMDAbsent bands Gene Silencing/Deletion. (Most common cause: CASP1 or CARD8 loss).
4. Pathway Activation GSDMD Cleavage Presence of p30 fragmentFull length onlyThe signal is not reaching the executioner.
Troubleshooting Guides (FAQs)
Q1: I see no cleaved Caspase-1 (p10/p20) bands on my Western blot, but the cells are dying. Is the drug working?

A: Yes. This is a common point of confusion.

  • The Science: Canonical inflammasome activation (e.g., via LPS+Nigericin) leads to Caspase-1 autoproteolysis, generating visible p10/p20 subunits. However, Val-boroPro induces a conformational change that creates a catalytically active full-length Pro-Caspase-1 .

  • The Fix: Do not look for Caspase-1 cleavage as your primary marker of activation. Look for GSDMD cleavage (the N-terminal p30 fragment). That is the definitive proof of Caspase-1 activity in this context.

Q2: My CellTiter-Glo results show the cells are alive, but they look dead under the microscope.

A: Switch to an LDH assay.

  • The Science: CellTiter-Glo measures ATP.[3] In pyroptosis, the cell membrane ruptures (releasing LDH) before the total cellular ATP pool is fully depleted. Mitochondria may remain active for a short window even after membrane pore formation.

  • The Fix: Use an LDH Release Assay (protocol below) or Propidium Iodide (PI) uptake flow cytometry. These measure membrane integrity, which is the specific target of Val-boroPro.

Q3: I am using U937 cells and they are resistant. Why?

A: Check your cell line's specific inflammasome machinery.

  • The Science: While THP-1 and RAW264.7 cells are highly sensitive, U937 cells are often naturally resistant to Val-boroPro because they may lack functional expression of specific inflammasome components (often NLRP1 or CARD8 levels are insufficient or silenced).

  • The Fix: Perform a baseline Western blot for CARD8 and Caspase-1. If absent, the drug has no mechanism to pull the trigger.

Detailed Experimental Protocols
Protocol A: LDH Release Assay (The Gold Standard for Val-boroPro)

Use this to quantify resistance levels.

  • Preparation: Seed cancer cells (e.g., THP-1, AML lines) at

    
     cells/mL in 96-well plates.
    
    • Note: Use phenol-red-free media if possible to reduce background, or use a kit that corrects for it.

  • Treatment:

    • Vehicle: DMSO (0.1%).

    • Val-boroPro: Titrate from 10 nM to 10 µM. (Expected IC50 in sensitive lines: ~20-100 nM).

    • Positive Control: Lysis Buffer (Max LDH).

  • Incubation: 24 hours at 37°C.

  • Harvest: Centrifuge plate at 400 x g for 5 mins to pellet cells.

  • Measurement: Transfer 50 µL of supernatant to a new plate. Add 50 µL of LDH reaction mix (Tetrazolium salt). Incubate 30 mins in dark.

  • Analysis: Measure Absorbance at 490 nm.

Protocol B: Immunoblotting for GSDMD Cleavage

Use this to validate pathway activation.

  • Lysis: Harvest cells including the supernatant (pyroptotic bodies may float). Spin down, wash PBS, and lyse in RIPA buffer + Protease Inhibitors.

  • Loading: Load 20-30 µg protein per lane on a 12% SDS-PAGE gel.

  • Antibodies:

    • Primary: Anti-GSDMD (Rabbit). Target: Full length (~53 kDa) and N-term Cleaved (~30 kDa).

    • Primary Control: Anti-GAPDH or Beta-Actin.

    • Negative Control: Anti-Caspase-3 (Should not be heavily cleaved if pure pyroptosis, though some crosstalk exists).

  • Visualization:

    • Sensitive Cells: You will see a distinct band at ~30 kDa (GSDMD-N).

    • Resistant Cells: Only the 53 kDa full-length band will be visible.

Overcoming Resistance: Strategic Options

If your cells are resistant, use this decision matrix to attempt rescue:

Resistance CauseValidated StrategyMechanism
Epigenetic Silencing (e.g., CASP1 or TMS1/ASC methylation)Pre-treat with Decitabine (5-aza-2'-deoxycytidine)Demethylating agents can restore expression of silenced inflammasome components in AML/MDS lines, re-sensitizing them to Val-boroPro.
Proteasome Dependency Avoid High-Dose Bortezomib Warning: Val-boroPro activity relies on the proteasome to degrade the N-terminus of CARD8/NLRP1. Complete proteasome inhibition can actually block Val-boroPro efficacy.
DPP8/9 Overexpression Increase Dose / Use 1G244 Rare. If DPP8/9 levels are massive, Val-boroPro might not achieve 100% occupancy. 1G244 is a structurally distinct DPP8/9 inhibitor that can verify if the issue is compound-specific.
References
  • Okondo, M. C., et al. (2017). DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[1][3][4] Nature Chemical Biology, 13(1), 46–53.

  • Taabazuing, C. Y., et al. (2017). Pyroptosis and Apoptosis Pathways Engage in Cross-Talk in Monocytes and Macrophages. Cell Chemical Biology, 24(4), 507-514.

  • Johnson, D. C., et al. (2018). DPP8/9 inhibitors activate the CARD8 inflammasome in resting lymphocytes. Cell Death & Disease, 11, 628.

  • Chui, A. J., et al. (2019). N-terminal degradation activates the NLRP1B inflammasome. Science, 364(6435), 82-85.

  • Gaucher, D., et al. (2020). Val-boroPro: A broad-spectrum DPP inhibitor with potent anti-tumor activity. Cancer Research.[8]

Sources

Technical Support Center: Reducing Variability in Val-boroPro Inflammasome Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Val-boroPro inflammasome assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to conduct robust and reproducible experiments by understanding the critical parameters of your assays.

Understanding the Core Science: Val-boroPro and Inflammasome Activation

Val-boroPro (also known as Talabostat or PT-100) is a nonselective inhibitor of post-proline cleaving serine proteases, with high potency against Dipeptidyl Peptidase 8 (DPP8) and 9 (DPP9).[1] Inhibition of DPP8 and DPP9 in myeloid cells triggers a form of inflammatory programmed cell death known as pyroptosis.[2][3] This process is mediated by the activation of specific inflammasome complexes. In murine cells, Val-boroPro-induced pyroptosis is dependent on the NLRP1b inflammasome, while in human cells, it is mediated by CARD8.[2][3]

Upon activation, these inflammasome sensors initiate the activation of pro-caspase-1.[2][3] Activated caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, cell lysis, and the release of pro-inflammatory cytokines such as IL-1β.[1][4] Understanding this pathway is crucial for designing and troubleshooting your experiments.

Val-boroPro-Induced Inflammasome Activation Pathway

Val-boroPro_Inflammasome_Pathway Val-boroPro-Induced Inflammasome Activation cluster_cell Myeloid Cell Val_boroPro Val-boroPro DPP8_9 DPP8/DPP9 Val_boroPro->DPP8_9 Inhibits Inflammasome NLRP1b (murine) / CARD8 (human) DPP8_9->Inflammasome Inhibition leads to activation of pro_Casp1 Pro-Caspase-1 Inflammasome->pro_Casp1 Recruits and activates Casp1 Active Caspase-1 pro_Casp1->Casp1 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves pro_IL1b Pro-IL-1β Casp1->pro_IL1b Cleaves GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Release Cytokine Release GSDMD_N->Release IL1b Mature IL-1β pro_IL1b->IL1b

Caption: Val-boroPro inhibits DPP8/9, leading to NLRP1b/CARD8 inflammasome activation, caspase-1 cleavage, GSDMD pore formation, and pyroptosis.

Troubleshooting Guide

This section addresses common issues encountered during Val-boroPro inflammasome assays in a question-and-answer format.

Question 1: I am observing high background or spontaneous cell death in my negative control wells. What could be the cause?

Answer: High background signal or unsolicited cell death can obscure your experimental results and is often multifactorial. Here’s a systematic approach to troubleshoot this issue:

  • Cell Health and Culture Conditions:

    • Over-confluency: Plating cells at too high a density can lead to nutrient depletion, accumulation of toxic byproducts, and spontaneous cell death. It is crucial to optimize cell seeding density for your specific cell line.[5] For example, some protocols suggest seeding RAW 264.7 macrophages at 0.5 x 10^6 cells/well in a 6-well plate 24 hours prior to treatment.[2]

    • Cell Passage Number: Use cells with a low passage number. High passage numbers can lead to phenotypic and functional changes, including increased susceptibility to stress and spontaneous death.

    • Media and Supplements: Ensure your cell culture media, serum, and supplements are not expired and are of high quality. Variations in serum batches can significantly impact cell behavior.

    • Contamination: Subclinical microbial contamination (e.g., mycoplasma) can stress cells and induce an inflammatory response, leading to baseline inflammasome activation. Regularly test your cell lines for mycoplasma contamination.

  • Reagent and Assay Conditions:

    • Reagent Purity and Handling: Ensure that all reagents, including your Val-boroPro stock, are free of contaminants. Prepare fresh dilutions of Val-boroPro for each experiment from a properly stored stock solution.[6][7]

    • Assay Buffer: The composition of your assay buffer is critical. Using ice-cold buffers when room temperature is required can affect enzyme kinetics and lead to erroneous results.[8]

  • Experimental Design:

    • Inappropriate Controls: Your negative controls should be robust. "Untreated" or "vehicle-only" (e.g., DMSO) treated cells are essential to establish a baseline for cell death and inflammasome activation.[9]

Question 2: My Val-boroPro treatment is not inducing the expected level of pyroptosis or cytokine release. Why might this be?

Answer: A weak or absent signal can be frustrating. Here are the key areas to investigate:

  • Cell Line and Inflammasome Component Expression:

    • Cell Type Specificity: Val-boroPro-induced pyroptosis is cell-type specific, primarily affecting monocytes and macrophages.[2][3] Ensure you are using a responsive cell line (e.g., THP-1, bone marrow-derived macrophages). Some commonly used cell lines, like RAW264.7, are ASC-deficient and may not respond to certain inflammasome activators.[1][10]

    • Expression of Key Proteins: The expression levels of NLRP1b (in mice) or CARD8 (in humans), as well as pro-caspase-1, are critical for a robust response.[2] You can verify the expression of these proteins by Western blot.

  • Val-boroPro Concentration and Activity:

    • Suboptimal Concentration: The effective concentration of Val-boroPro can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type.[11]

    • Reagent Stability: Val-boroPro solutions, especially in aqueous buffers, can be unstable. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment.[2] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7]

  • Assay Kinetics and Timing:

    • Incubation Time: The kinetics of pyroptosis can vary. An insufficient incubation time may not allow for the full development of the response. Conversely, very long incubation times might lead to secondary necrosis, confounding your results. Perform a time-course experiment to identify the optimal endpoint.[11] For example, LDH release is often measured at 6 or 24 hours post-treatment.[2]

  • Priming Signal (Signal 1):

    • Context-Dependent Priming: While Val-boroPro can activate the NLRP1/CARD8 inflammasome without a priming signal for IL-1β release in some contexts, other cell types or experimental conditions might benefit from a priming step (e.g., with a low dose of LPS) to upregulate pro-IL-1β expression.[12]

Question 3: I am observing high variability between my technical and biological replicates. How can I improve the reproducibility of my assay?

Answer: High variability is a common challenge in cell-based assays. Here are some strategies to improve consistency:

  • Standardize Cell Culture and Plating:

    • Consistent Cell Density: Ensure uniform cell seeding across all wells of your plate. Inconsistent cell numbers will lead to variable results.

    • Homogeneous Cell Suspension: Before plating, ensure your cells are in a single-cell suspension to avoid clumps, which can lead to uneven growth and responses.

    • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and response. To minimize this, you can avoid using the outermost wells or fill them with sterile PBS.

  • Precise Reagent Handling:

    • Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery.

    • Thorough Mixing: Ensure all reagents are thoroughly mixed before adding them to the wells.

  • Assay Execution:

    • Consistent Incubation Times: Adhere strictly to the optimized incubation times for all plates and all experimental runs.

    • Plate Reader Settings: Ensure the plate reader is properly calibrated and that the settings (e.g., wavelength, filter) are correct for your specific assay.[13]

  • Data Analysis:

    • Sufficient Replicates: Use a sufficient number of technical and biological replicates to increase the statistical power of your findings.

    • Normalization: Consider normalizing your data to a reference control (e.g., untreated cells) to account for inter-assay variability.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for a Val-boroPro inflammasome assay?

A1: Appropriate controls are the cornerstone of a reliable experiment.[9]

  • Negative Controls:

    • Untreated Cells: To measure the baseline level of cell viability and cytokine release.

    • Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve Val-boroPro.

  • Positive Controls:

    • For NLRP1b (murine): Anthrax lethal toxin (LT) is a known activator of the NLRP1b inflammasome.[2]

    • For General Inflammasome Activation/Pyroptosis: A combination of LPS and Nigericin or ATP can be used to activate the NLRP3 inflammasome, which also results in caspase-1 activation and pyroptosis, serving as a good system-wide positive control.[9]

    • Genetically Deficient Cells: If available, using cells deficient in key inflammasome components (e.g., Nlrp1b-/- or Casp1-/-) treated with Val-boroPro serves as an excellent negative control to demonstrate the specificity of the pathway.[9]

Q2: How should I properly store and handle Val-boroPro?

A2: Proper storage and handling are critical for maintaining the activity of Val-boroPro.

  • Storage: The solid compound should be stored at 2-8°C, protected from light, and kept desiccated as it can be hygroscopic.[7]

  • Stock Solution: Prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO.[14] Aliquot the stock solution into single-use vials and store at -20°C or -80°C for up to 3-6 months to minimize freeze-thaw cycles.[6][7]

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in your cell culture medium. Do not store diluted Val-boroPro in aqueous solutions for extended periods.

Q3: What are the best methods to measure Val-boroPro-induced pyroptosis?

A3: A multi-faceted approach provides the most robust evidence of pyroptosis.[9][15]

  • Cell Lysis/Membrane Integrity Assays:

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH into the supernatant upon cell lysis. This is a common and reliable method to quantify pyroptosis.[2]

  • Caspase-1 Activity Assays:

    • Fluorometric or Colorimetric Assays: These assays use a specific caspase-1 substrate (e.g., YVAD) linked to a reporter molecule to measure active caspase-1 in cell lysates or supernatants.[8][16]

    • Western Blot: Detects the cleaved (active) form of caspase-1 (p20/p10 subunits) in cell lysates or supernatants.

  • Cytokine Release Assays:

    • ELISA: Quantifies the amount of mature IL-1β released into the cell culture supernatant.[1][17]

  • Microscopy:

    • Morphological Changes: Observe characteristic morphological changes of pyroptosis, such as cell swelling and membrane blebbing, using light microscopy.

    • ASC Speck Formation: In some inflammasomes, the adaptor protein ASC forms a large signaling complex called a "speck" which can be visualized by immunofluorescence.[15]

Q4: Can I use a priming agent like LPS with Val-boroPro?

A4: While Val-boroPro can activate the NLRP1/CARD8 inflammasome without a priming signal in some cell types, using a priming agent like LPS may be beneficial in certain experimental contexts.[12] The primary role of LPS priming in many inflammasome assays is to upregulate the expression of pro-IL-1β via NF-κB signaling. If your primary readout is IL-1β release and your cell line has low basal expression of pro-IL-1β, a short priming step with a low concentration of LPS may enhance your signal. However, be mindful that high concentrations or prolonged incubation with LPS can induce other cellular responses.

Experimental Protocols

General Experimental Workflow

Experimental_Workflow General Workflow for Val-boroPro Inflammasome Assay Start Start Cell_Culture 1. Cell Culture (e.g., THP-1, BMDMs) Start->Cell_Culture Plating 2. Cell Plating (Optimize density) Cell_Culture->Plating Priming 3. Priming (Optional) (e.g., low-dose LPS) Plating->Priming Treatment 4. Treatment (Val-boroPro, Controls) Priming->Treatment Incubation 5. Incubation (Time-course optimization) Treatment->Incubation Harvest 6. Harvest Supernatant and/or Lyse Cells Incubation->Harvest Assays 7. Perform Assays Harvest->Assays LDH LDH Assay (Cytotoxicity) Assays->LDH Caspase1 Caspase-1 Assay (Activity/Western) Assays->Caspase1 ELISA IL-1β ELISA (Cytokine Release) Assays->ELISA Data_Analysis 8. Data Analysis LDH->Data_Analysis Caspase1->Data_Analysis ELISA->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for conducting Val-boroPro inflammasome assays, from cell culture to data analysis.

Data Presentation: Example Troubleshooting Table
Problem Potential Cause Recommended Solution
High Background Signal Over-confluent cellsOptimize cell seeding density; perform a cell titration experiment.
Mycoplasma contaminationTest for and treat mycoplasma contamination.
Reagent contaminationUse fresh, sterile reagents and media.
Low or No Signal Suboptimal Val-boroPro concentrationPerform a dose-response curve to determine the EC50.
Inappropriate cell lineUse a cell line known to express the necessary inflammasome components (e.g., THP-1).
Insufficient incubation timeConduct a time-course experiment to find the optimal endpoint.
High Variability Inconsistent cell platingEnsure a homogenous single-cell suspension and use calibrated pipettes.
Edge effects on the plateAvoid using the outer wells or fill them with sterile PBS.
Inconsistent pipettingUse a multichannel pipette for reagent addition where possible.

References

  • A comprehensive guide for studying inflammasome activation and cell death. Nature Protocols. [Link]

  • A 360° view of the inflammasome: mechanisms of activation, cell death, and disease. Cellular and Molecular Life Sciences. [Link]

  • Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. Cell Chemical Biology. [Link]

  • Antiviral Inflammasomes and How to Find Them. MDPI. [Link]

  • Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. ResearchGate. [Link]

  • Inflammasome assays in vitro and in mouse models. Current Protocols in Immunology. [Link]

  • DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. Nature Chemical Biology. [Link]

  • Inflammasome activation and regulation: toward a better understanding of complex mechanisms. Cellular and Molecular Immunology. [Link]

  • Val-boroPro is cytotoxic to AML cells. ResearchGate. [Link]

  • Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. International Journal of Molecular Sciences. [Link]

  • A comprehensive guide to studying inflammasome activation and cell death. Nature Protocols. [Link]

  • Methods for monitoring cancer cell pyroptosis. Cell Communication and Signaling. [Link]

  • The NLRP1 and CARD8 inflammasomes. The Journal of Experimental Medicine. [Link]

  • Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. protocols.io. [Link]

  • Optimization of cell density for binding and inhibition assay. ResearchGate. [Link]

  • CARD8 negatively regulates NLRP1 inflammasome activation level by interaction with NLRP1. bioRxiv. [Link]

  • Integrated single-cell and transcriptomic profiling identifies machine-learning–based pyroptosis biomarkers in IBD. Frontiers in Immunology. [Link]

  • Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer. Investigational New Drugs. [Link]

  • Research Methods for Cell Pyroptosis. ABclonal. [Link]

  • Rat IL-1 beta ELISA Kit User Manual. Bioworld Technology. [Link]

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Cells. [Link]

  • The NLRP1 and CARD8 inflammasomes detect reductive stress. bioRxiv. [Link]

  • Multiple pathways that mediate pyroptosis. ResearchGate. [Link]

  • Mouse IL-1β(Interleukin 1 Beta) ELISA Kit. Elabscience. [Link]

  • Val-boroPro is cytotoxic to monocytes and macrophages. ResearchGate. [Link]

  • Assessing Caspase-1 Activation. ResearchGate. [Link]

  • Pyroptosis: Mechanisms and Links with Fibrosis. MDPI. [Link]

  • ELISA principles and troubleshooting. YouTube. [Link]

  • Caspase 1 Activity Assay Kit(Colorimetric Method). Elabscience. [Link]

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Validation & Comparative

A Comparative Guide to the Dipeptidyl Peptidase (DPP) Enzyme Selectivity Profiles of Val-boroPro and Sitagliptin

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of enzyme inhibitors, selectivity is a cornerstone of therapeutic efficacy and safety. Understanding the precise interaction of a small molecule with its intended target, versus its off-target interactions, is critical for predicting its biological effects and potential clinical utility. This guide provides an in-depth, objective comparison of the dipeptidyl peptidase (DPP) enzyme selectivity profiles of two prominent inhibitors: Val-boroPro (Talabostat) and Sitagliptin.

Sitagliptin represents a class of highly selective inhibitors designed for a specific therapeutic purpose—the management of type 2 diabetes by targeting DPP-4. In stark contrast, Val-boroPro is a non-selective, pan-protease inhibitor whose broad activity profile has made it a valuable research tool, particularly in immunology and oncology. By examining the experimental data and mechanistic underpinnings of their respective selectivity profiles, we can illuminate the critical role that enzyme specificity plays in drug action and development.

Mechanistic Overview and Selectivity Rationale

The DPP family comprises several serine proteases that cleave X-proline or X-alanine dipeptides from the N-terminus of polypeptides. While structurally related, their physiological roles diverge significantly.

  • Sitagliptin: As the first-in-class DPP-4 inhibitor, Sitagliptin was engineered for high specificity.[1] Its primary mechanism involves the competitive and reversible inhibition of Dipeptidyl Peptidase-4 (DPP-4).[2] This enzyme is responsible for the rapid degradation of incretin hormones like GLP-1 and GIP.[3][4] By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon production, thereby lowering blood glucose levels in patients with type 2 diabetes.[1][5] The therapeutic rationale demands exquisite selectivity for DPP-4 to avoid interfering with the functions of other proteases, such as the closely related DPP-8 and DPP-9.[6]

  • Val-boroPro (Talabostat): Val-boroPro is a dipeptide boronic acid that acts as a potent, non-selective inhibitor of post-proline cleaving serine proteases.[7][8][9] Its structure mimics the natural dipeptide substrate, allowing it to bind to the active site of a broad range of S9 family proteases.[10] This lack of selectivity is not a design flaw but rather the source of its unique biological activities. The potent inhibition of DPP-8 and DPP-9 by Val-boroPro, in addition to DPP-4, triggers pyroptosis—a pro-inflammatory form of cell death—in monocytes and macrophages.[7][8][9] This immunostimulatory effect is the basis for its investigation as an anti-cancer agent.[11]

Head-to-Head Selectivity Profile: A Quantitative Comparison

The profound difference in the biological activities of Sitagliptin and Val-boroPro stems directly from their distinct enzyme inhibition profiles. The following table summarizes the quantitative data on their potency against key DPP family members.

FeatureVal-boroPro (Talabostat)Sitagliptin
Selectivity Class Non-selective (Pan-DPP inhibitor)[7][11]Highly Selective DPP-4 Inhibitor[6]
Primary Target(s) DPP-4, DPP-8, DPP-9, and other serine proteases[9]DPP-4[3]
IC₅₀ for DPP-4 < 4 nM[9]~20 nM[2]
IC₅₀ for DPP-8 4 nM[9]> 10,000 nM (Essentially no inhibition)[6]
IC₅₀ for DPP-9 11 nM[9]> 10,000 nM (Essentially no inhibition)[6]
Mechanism of Action Potent inhibition of post-proline cleaving serine proteases.[7][8]Competitive, reversible, and tight binding inhibition of DPP-4.[2]
Key Biological Outcome Immunostimulation via DPP-8/9 inhibition-induced pyroptosis.[7][9]Glycemic control via enhanced incretin hormone activity.[1][12]

Experimental Protocol: Determining DPP Inhibitor Selectivity

To empirically determine the selectivity profile of an inhibitor like Val-boroPro or Sitagliptin, a standardized in vitro enzyme inhibition assay is essential. This protocol provides a self-validating system for generating reliable IC₅₀ values.

Principle of the Assay

This is a fluorometric assay that measures the enzymatic activity of a specific DPP enzyme (e.g., DPP-4, DPP-8, or DPP-9) through the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage of the dipeptide, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of an inhibitor, a dose-response curve can be generated to calculate the IC₅₀—the concentration of inhibitor required to reduce enzyme activity by 50%.

Materials
  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes

  • DPP substrate: Gly-Pro-AMC

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0)

  • Test Compounds: Val-boroPro, Sitagliptin

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader (λex=360 nm, λem=460 nm)

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Enzyme Preparation: Dilute the recombinant DPP enzymes in cold Assay Buffer to the desired working concentration (e.g., 1.5-2.0 mU/mL).

  • Assay Reaction Setup:

    • To each well of the 96-well plate, add 25 µL of the diluted inhibitor solution. For control wells (100% activity), add 25 µL of Assay Buffer with DMSO. For a blank (background), add Assay Buffer only.

    • Add 25 µL of the diluted enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Enzymatic Reaction:

    • Prepare the substrate solution (e.g., 200 µM Gly-Pro-AMC in Assay Buffer).

    • Add 50 µL of the substrate solution to all wells to initiate the reaction. The final volume is 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (λex=360 nm, λem=460 nm) every 60 seconds for 30 minutes (kinetic mode).[13]

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time curve (ΔFLU/min).

    • Subtract the background rate from the blank wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value.

  • Selectivity Determination: Repeat the assay for each DPP enzyme (DPP-4, DPP-8, DPP-9) to determine the IC₅₀ for each. The selectivity ratio can be calculated (e.g., IC₅₀ DPP-8 / IC₅₀ DPP-4).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the in vitro DPP inhibition assay used for selectivity profiling.

DPP_Inhibition_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_data 3. Data Acquisition & Analysis P1 Prepare Serial Dilutions of Inhibitors (Val-boroPro, Sitagliptin) P2 Dilute Recombinant DPP Enzymes (DPP-4, DPP-8, DPP-9) P3 Prepare Substrate (Gly-Pro-AMC) A4 Add Substrate to Initiate Reaction P3->A4 Input A1 Add Inhibitor/Control to Wells A2 Add Enzyme to Wells A1->A2 A3 Incubate (37°C, 10 min) (Inhibitor-Enzyme Binding) A2->A3 A3->A4 D1 Kinetic Fluorescence Reading (λex=360, λem=460 nm) A4->D1 Measure D2 Calculate Reaction Rates (ΔFLU/min) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot Dose-Response Curve & Determine IC50 D3->D4 Result Final Selectivity Profile D4->Result

Caption: Workflow for determining DPP enzyme inhibitor selectivity.

Conclusion and Broader Implications

The comparative analysis of Val-boroPro and Sitagliptin offers a compelling illustration of how enzyme selectivity dictates biological function and therapeutic application.

  • Sitagliptin is the quintessential example of a targeted therapeutic. Its design prioritizes potent inhibition of DPP-4 while actively avoiding interaction with DPP-8 and DPP-9. This high degree of selectivity is fundamental to its safety and efficacy in treating type 2 diabetes, ensuring that its action is confined to the intended incretin pathway.

  • Val-boroPro , conversely, demonstrates the power of broad-spectrum inhibition as a research tool and a potential therapeutic in different contexts. Its ability to potently inhibit DPP-4, DPP-8, and DPP-9 simultaneously unlocks a distinct biological pathway—NLRP1b/caspase-1-mediated pyroptosis—that is inaccessible to selective inhibitors like Sitagliptin.[7][8] This makes it an invaluable probe for studying the roles of these proteases in the immune system and a candidate for immunotherapies where broad modulation is desired.[11]

For researchers and drug development professionals, this comparison underscores a critical principle: the definition of an "optimal" inhibitor is entirely context-dependent. While precision targeting is the goal for many chronic diseases, the deliberate engagement of multiple targets may be the key to unlocking therapeutic breakthroughs in complex pathologies like cancer.

References

  • Okondo, M. C., et al. (2017). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. Cell Chemical Biology. Available at: [Link]

  • Okondo, M. C., et al. (2017). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome | Request PDF. ResearchGate. Available at: [Link]

  • Van der Veken, P., et al. (2020). Selectivity of the DPP Inhibitors | Download Table. ResearchGate. Available at: [Link]

  • Kutoh, E. (2013). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. MDPI. Available at: [Link]

  • Januvia (Sitagliptin): A Comprehensive Guide to the DPP-4 Inhibitor for Type 2 Diabetes. (2023). LinkedIn. Available at: [Link]

  • Fura, P., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

  • Narayanan, S., et al. (2012). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian Journal of Pharmacology. Available at: [Link]

  • Okondo, M. C., et al. (2018). DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. Nature Chemical Biology. Available at: [Link]

  • Herman, G. A., et al. (2014). Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. Diabetes Therapy. Available at: [Link]

  • Deacon, C. F., & Holst, J. J. (2010). Inhibitor Selectivity in clinical application of DPP-4 inhibition. ResearchGate. Available at: [Link]

  • Proenza, M., et al. (2019). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol. Available at: [Link]

  • Triplitt, C. (2012). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Kumar, D., et al. (2022). a In-vitro DPP-4 inhibition assay against ethanolic fruit extract of... ResearchGate. Available at: [Link]

  • Wu, J., et al. (2013). Dipeptide Boronic Acid Inhibitors of Dipeptidyl Peptidase IV: Determinants of Potency and in Vivo Efficacy and Safety. ResearchGate. Available at: [Link]

  • Dipeptidyl peptidase-4 inhibitor. (2023). Wikipedia. Available at: [Link]

  • DPP-4 inhibitors (gliptins). (n.d.). Diabetes UK. Available at: [Link]

  • Li, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Available at: [Link]

  • Wilson, C. H., et al. (2022). The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics. Cellular and Molecular Life Sciences. Available at: [Link]

  • What class of medication does sitagliptin (DPP-4 inhibitor) come under?. (2024). Dr.Oracle. Available at: [Link]

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Comparative Guide: Val-boroPro vs. 1G244 for DPP8/9 Inhibition

[1][2][3][4][5][6]

Executive Summary: The Sledgehammer vs. The Scalpel

In the study of the DPP8/9-dependent inflammasome activation pathway, Val-boroPro (Talabostat) and 1G244 represent the two primary chemical tools available to researchers. While both compounds trigger pyroptosis via the NLRP1/CARD8 axis, they differ fundamentally in selectivity and utility.

  • Val-boroPro (VbP): The "Sledgehammer." A nanomolar-potency pan-DPP inhibitor (inhibiting DPP4, DPP8, DPP9, and FAP). It is the most potent inducer of pyroptosis but lacks selectivity, requiring careful controls to rule out DPP4-mediated effects.

  • 1G244: The "Scalpel." A selective DPP8/9 inhibitor that spares DPP4.[1][2][3] It is essential for validating DPP8/9 specificity but exhibits off-target cytotoxicity at high concentrations (>10 µM).[4]

Recommendation: Use Val-boroPro for maximal pathway activation and in vivo tumor immunology models. Use 1G244 (at <10 µM) alongside DPP4 inhibitors (e.g., Sitagliptin) to dissect the specific contribution of DPP8/9 without DPP4 interference.

Mechanistic Deep Dive: The CARD8/NLRP1 Checkpoint

To interpret data generated with these inhibitors, one must understand the "N-end rule" checkpoint they disrupt. DPP8 and DPP9 function as metabolic checkpoints that repress the activation of the pattern recognition receptors NLRP1 and CARD8 .

  • Resting State: DPP8/9 bind to the C-terminal fragment of CARD8/NLRP1, sequestering it and preventing inflammasome assembly.

  • Inhibition: When VbP or 1G244 inhibits the catalytic activity of DPP8/9, the CARD8 C-terminal fragment is released.

  • Activation: The released fragment assembles the inflammasome, recruiting Pro-Caspase-1.

  • Pyroptosis: Pro-Caspase-1 is activated (often without autoproteolysis) and cleaves Gasdermin D (GSDMD), forming pores in the membrane and causing lytic cell death (pyroptosis).[4][5][6][7]

Visualization: The DPP8/9-CARD8 Signaling Axis

DPP8_PathwayInhibitorInhibitor(Val-boroPro / 1G244)DPP89DPP8/9 Enzyme(Active)Inhibitor->DPP89InhibitsComplexDPP8/9-CARD8Repressive ComplexDPP89->ComplexSequesters CARD8CARD8_FreeFree CARD8C-TerminusDPP89->CARD8_FreeLoss of bindingComplex->CARD8_FreeDissociationInflammasomeInflammasomeAssemblyCARD8_Free->InflammasomeNucleatesCaspase1Pro-Caspase-1ActivationInflammasome->Caspase1RecruitsGSDMDGSDMDCleavageCaspase1->GSDMDCleavesPyroptosisPYROPTOSIS(Lytic Cell Death)GSDMD->PyroptosisPore Formation

Caption: Schematic of the DPP8/9 inhibition pathway leading to CARD8-mediated pyroptosis.[1][5][6][8][9][10]

Comparative Performance Metrics

The following data summarizes the biochemical and cellular profiles of both compounds.

FeatureVal-boroPro (Talabostat)1G244
Primary Targets DPP4, DPP8, DPP9, FAPDPP8, DPP9
Selectivity Profile Non-Selective (Pan-DPP) Selective (>1000x vs DPP4)
DPP8 IC50 (Biochem) ~4 nM12 nM
DPP9 IC50 (Biochem) ~11 nM84 nM
DPP4 IC50 (Biochem) < 4 nM (Potent Inhibitor)> 100 µM (No Inhibition)
Cellular Potency (THP-1) High (IC50: 6–200 nM)Moderate (IC50: 2–3 µM)
Mechanism of Death Rapid Pyroptosis (Caspase-1 dep.)Pyroptosis (at <10 µM)
Off-Target Toxicity Minimal (at <1 µM)High (at >10 µM kills KO cells)
Clinical Status Phase III (Cancer/Fibrosis)Pre-clinical Tool Compound
Expert Insight: The "Window of Specificity"
  • Val-boroPro: While potent, it inhibits DPP4 completely at pyroptotic doses. If your readout (e.g., GLP-1 stability, T-cell migration) is influenced by DPP4, VbP results will be confounded.

  • 1G244: Exhibits a "toxicity cliff." At concentrations ≤10 µM , it specifically kills via DPP8/9.[4] At >10 µM , it induces cell death in CASP1-/- and DPP8/9-/- cells via an unknown off-target mechanism.[4] Never use 1G244 above 10 µM for specificity studies.

Experimental Applications & Protocols

Protocol A: Validating DPP8/9-Dependent Pyroptosis

This protocol uses a "subtract and verify" logic to confirm that the observed cell death is strictly due to DPP8/9 inhibition and not DPP4 or off-target effects.

Materials:

  • Cell Line: THP-1 Monocytes or RAW 264.7 Macrophages.[4][6][11]

  • Reagents: Val-boroPro (10 mM stock), 1G244 (10 mM stock), Sitagliptin (DPP4 selective inhibitor), LDH Cytotoxicity Kit.

Workflow Diagram:

Workflowcluster_conditionsExperimental ArmsCellsSeed Cells(THP-1 / RAW)PreTreatPre-treatment(30 min)Cells->PreTreatTreatInhibitor Treatment(24 Hours)PreTreat->TreatAdd VbP or 1G244AssayReadoutTreat->AssayC11. Vehicle (DMSO)C22. Sitagliptin (10 µM)(DPP4 Control)C33. Val-boroPro (1 µM)C44. 1G244 (10 µM)

Caption: Experimental workflow for distinguishing DPP8/9 specific toxicity.

Step-by-Step Methodology:

  • Seeding: Plate THP-1 cells at

    
     cells/well in a 96-well plate in RPMI-1640 + 10% FBS.
    
  • DPP4 Blockade (Control Arm): Pre-treat one set of wells with Sitagliptin (10 µM) for 30 minutes. This blocks DPP4 activity without affecting DPP8/9.[2]

  • Inhibitor Addition:

    • Add Val-boroPro (Final conc: 1 µM).

    • Add 1G244 (Final conc: 10 µM). Do not exceed 10 µM.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Readout (LDH Release):

    • Centrifuge plate at 400 x g for 5 mins.

    • Transfer 50 µL supernatant to a new plate.

    • Add 50 µL LDH reaction mix. Incubate 30 mins.

    • Measure absorbance at 490 nm.

  • Western Blot Verification (Optional): Lyse remaining cell pellets. Blot for Cleaved Caspase-1 (p20) and GSDMD-N .

Interpretation:

  • True DPP8/9 Effect: Cell death occurs in VbP and 1G244 treated wells, but not in Sitagliptin-only wells. Sitagliptin pre-treatment should not rescue VbP-induced death (proving the death is DPP4-independent).

  • Off-Target Check: If 1G244 kills cells at >20 µM even in CASP1 knockout lines, this is off-target toxicity.[4]

Troubleshooting & Best Practices

IssueCauseSolution
1G244 Inactivity Poor cell permeability or stability.Ensure fresh DMSO stocks. Use at 5–10 µM. Verify target engagement with an activity-based probe (e.g., fluorophosphonate-biotin) if available.[6]
VbP "Background" DPP4 inhibition affecting other pathways.Always run a Sitagliptin-only control arm. If the phenotype mimics Sitagliptin, it is not DPP8/9 driven.
No Pyroptosis Cell line lacks CARD8 or NLRP1.Verify expression of CARD8 and NLRP1 in your cell line. HeLa and HEK293T often require transfection of these components to sensitize them.
High Background Death FBS containing DPP activity.Use heat-inactivated FBS. Some serum batches contain proteases that degrade the inhibitors or the substrate.

References

  • Okondo, M. C., et al. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[5][7] Nature Chemical Biology, 13, 46–53.

  • Johnson, D. C., et al. (2018). DPP8/DPP9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia.[8][11] Nature Medicine, 24, 1151–1156.

  • Okondo, M. C., et al. (2018). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome.[5] Cell Chemical Biology, 25(3), 262-269.

  • Wu, J. J., et al. (2009). Biochemistry, pharmacokinetics, and toxicology of a potent and selective DPP8/9 inhibitor.[11] Biochemical Pharmacology, 78(2), 203-210.[11]

  • Taabazuing, C. Y., et al. (2017). Pyroptosis and Apoptosis Pathways Engage in Cross-Talk in Monocytes and Macrophages. Cell Chemical Biology, 24(4), 507-514.

Validating Val-boroPro Specificity: A Technical Guide using DPP Knockout Systems

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Immunologists, Drug Development Scientists

Introduction: The Val-boroPro Paradox

Val-boroPro (Talabostat, PT-100) is a potent, non-selective inhibitor of post-proline cleaving serine proteases.[1][2] While originally developed as an antineoplastic agent targeting Fibroblast Activation Protein (FAP), its most profound research utility has emerged in immunology. Val-boroPro is the reference compound for triggering pyroptosis via the DPP8/DPP9-NLRP1/CARD8 axis .

However, its lack of specificity presents a critical experimental challenge. Val-boroPro inhibits DPP4, DPP8, DPP9, and FAP with nanomolar potency. To claim a biological effect is driven specifically by DPP8/9 inhibition (and not DPP4 or off-target toxicity), researchers must employ a rigorous genetic validation strategy.

This guide outlines the "Gold Standard" protocol for validating Val-boroPro specificity using Dipeptidyl Peptidase (DPP) knockout (KO) cell lines, contrasting it with pharmacological controls like Sitagliptin and 1G244.

The Mechanism: Why Specificity Matters

The primary mechanism of interest for Val-boroPro in current research is the activation of the NLRP1 (mouse) or CARD8/NLRP1 (human) inflammasomes.

  • Resting State: DPP8 and DPP9 physically interact with the inflammasome sensors NLRP1 and CARD8, suppressing their activation.[3][4]

  • Inhibited State: Val-boroPro inhibits the enzymatic activity of DPP8/9.[1][2][3][5][6][7][8] This destabilizes the repressive complex, leading to proteasomal degradation of the N-terminal fragment, release of the C-terminal fragment, Caspase-1 activation, and Gasdermin D (GSDMD)-mediated pyroptosis.

The Confounding Factor: DPP4 is highly expressed on many immune cells. Using Val-boroPro in wild-type (WT) cells alone cannot distinguish between a DPP4-mediated event and a DPP8/9-mediated event.

Visualization: The DPP8/9 Inflammasome Axis[1][2][4][8]

DPP_Pathway VbP Val-boroPro (Inhibitor) DPP4 DPP4 VbP->DPP4 Inhibits DPP89 DPP8 / DPP9 (Checkpoint) VbP->DPP89 Inhibits NLRP1 NLRP1 / CARD8 (Sensor) DPP89->NLRP1 Represses CASP1 Pro-Caspase-1 NLRP1->CASP1 Activates (upon repression loss) GSDMD Gasdermin D (Pore Former) CASP1->GSDMD Cleaves Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Induces

Figure 1: Val-boroPro inhibits multiple targets.[1][2][5][7][9] The pyroptotic phenotype is driven exclusively by DPP8/9 inhibition, relieving suppression of NLRP1/CARD8.

Comparative Analysis: Inhibitor Landscape

Before relying on genetic models, it is essential to understand the pharmacological tools available.

CompoundTarget ProfileSpecificity ClassKey Experimental Use
Val-boroPro DPP4, DPP8, DPP9, FAPPan-DPP Inhibitor Positive control for maximal inflammasome activation.
Sitagliptin DPP4 (High selectivity)Selective DPP4 Negative control. Should not induce pyroptosis if the effect is DPP8/9 driven.
1G244 DPP8, DPP9Selective DPP8/9 Confirms DPP8/9 involvement without DPP4 blockade.
Expert Insight: The 1G244 Caveat

While 1G244 is often used as a "selective" alternative to Val-boroPro, caution is required . High concentrations of 1G244 (>10 µM) have been shown to induce cytotoxicity even in DPP8/9 knockout cells, indicating off-target toxicity [1].[5] Always titrate 1G244 carefully (typically 1-5 µM) alongside Val-boroPro.

Strategic Validation: The "Gold Standard" Matrix

To rigorously validate that Val-boroPro induced cell death is on-target (DPP8/9 mediated), you must utilize a matrix of knockout cell lines. The expected results below constitute a self-validating system.

The Validation Matrix (Expected Viability)
GenotypeVal-boroPro TreatmentSitagliptin TreatmentInterpretation
Wild-Type (WT) Death (Pyroptosis)LiveBaseline sensitivity.
DPP4 KO Death (Pyroptosis)LiveProves DPP4 is not the survival factor.
DPP8/9 DKO Live (Resistant)LiveCRITICAL: Proves toxicity is on-target (DPP8/9).
CASP1 KO Live (Resistant)LiveProves death is Caspase-1 dependent (Pyroptosis).
NLRP1/CARD8 KO Live (Resistant)LiveProves the specific sensor involved.

Experimental Protocol: Specificity Validation Workflow

Objective: Quantify Val-boroPro specificity using THP-1 (human monocyte) or RAW 264.7 (mouse macrophage) knockout lines.

Materials
  • Cell Lines: WT, CASP1 KO, DPP8/9 DKO (CRISPR-generated).

  • Reagents: Val-boroPro (10 µM stock), Sitagliptin (10 µM stock), CellTiter-Glo (Promega) or LDH Cytotoxicity Kit.

  • Media: RPMI 1640 + 10% FBS.

Step-by-Step Methodology
Phase 1: The Cytotoxicity Assay (Quantitative)
  • Seeding: Seed cells at 1 x 10^5 cells/well in a 96-well plate (white opaque for CellTiter-Glo, clear for LDH).

  • Treatment:

    • Vehicle Control: DMSO (0.1%)

    • Val-boroPro: Titration curve (0.01 µM to 10 µM). Standard effective dose: 2 µM.

    • Sitagliptin: 10 µM (High dose negative control).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

    • Note: Pyroptosis is rapid; LDH release can often be detected as early as 6-8 hours.

  • Readout:

    • LDH: Transfer supernatant to a new plate, add substrate, read absorbance at 490 nm. Calculate % Cytotoxicity.

    • CellTiter-Glo: Add reagent directly to wells, shake for 2 min, read luminescence.

Phase 2: The Molecular Confirmation (Western Blot)

To distinguish pyroptosis from off-target necrosis, you must show cleavage of Caspase-1 and GSDMD.

  • Harvest: Collect supernatants (for secreted p20) and lysates from treated WT and KO cells.

  • Blotting Targets:

    • Full length Caspase-1 (45 kDa) vs Cleaved p20 (20 kDa).

    • Full length GSDMD (53 kDa) vs N-terminal GSDMD (30 kDa).

  • Validation Criteria:

    • WT + Val-boroPro = Strong p20 / GSDMD-N bands .

    • DPP8/9 DKO + Val-boroPro = No cleavage bands .

Visualization: Experimental Logic Flow

Validation_Flow Input Experimental Setup: Treat cells with Val-boroPro WT Wild-Type Cells Input->WT DKO DPP8/9 DKO Cells Input->DKO Death Cell Death (LDH High) Caspase-1 Cleavage WT->Death Expected Life Cell Survival (LDH Low) No Cleavage DKO->Life REQUIRED for Specificity Validation Conclusion Conclusion: Effect is On-Target (DPP8/9 Mediated) Life->Conclusion Confirms Specificity

Figure 2: Logic flow for validating Val-boroPro specificity. Survival of DPP8/9 DKO cells is the definitive proof of on-target activity.

References

  • Okondo, M. C., et al. (2017).[1] DPP8/9 inhibition activates the Nlrp1b inflammasome.[1][2][3][4][6][8] Cell Chemical Biology, 24(6), 778-778.

  • Okondo, M. C., et al. (2018). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome.[1][2][3][4][6][7] Immunity, 48(2), 271-282.

  • Taabazuing, C. Y., et al. (2017).[1] Pyroptosis and Apoptosis Pathways Engage in Crosstalk during Monocyte Death. Cell Chemical Biology, 24(4), 507-520.

  • Johnson, D. C., et al. (2018). DPP8/DPP9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia.[8] Nature Medicine, 24, 1151–1156.

Sources

comparative analysis of Val-boroPro and Talabostat mesylate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Experimental Design and Protocol Optimization

Executive Summary: The Moiety vs. The Salt

In the context of high-precision chemical biology, the terms Val-boroPro and Talabostat mesylate are often used interchangeably, yet they represent distinct chemical entities with critical implications for experimental success.

  • Val-boroPro (PT-100) refers to the active boronic acid dipeptide moiety. It is the functional pharmacophore responsible for inhibiting post-proline cleaving serine proteases (DPP4, DPP8, DPP9, FAP).

  • Talabostat Mesylate is the methanesulfonic acid salt form of Val-boroPro. It was developed to overcome the inherent chemical instability of the free boronic acid, specifically its tendency to undergo cyclization and oxidative deboronation.

Core Recommendation: For in vivo efficacy studies and aqueous-based in vitro assays requiring long-term stability, Talabostat Mesylate is the superior reagent. Val-boroPro (free base) should be reserved for specific in vitro mechanistic probing where counter-ion interference must be strictly ruled out, though this is rare in standard practice.

Chemical & Physical Properties Matrix

The choice between the free base and the salt dictates the solvent strategy and storage protocols.

FeatureVal-boroPro (Free Base)Talabostat Mesylate (Salt Form)
CAS Number 149682-77-9150080-09-4
Molecular Weight ~214.07 g/mol 310.18 g/mol
Solubility (Water) Poor / UnstableHigh (>250 mg/mL)
Solubility (DMSO) Soluble (>40 mg/mL)Soluble (>40 mg/mL)
Chemical Stability Low (Prone to boroxine cyclization)High (Stabilized by mesylate)
Primary Utility Target validation (acute)Clinical translation / In vivo dosing

Mechanistic Action: The Pyroptosis Pathway[1][2][3][4][5][6]

While originally developed as a non-selective DPP4 inhibitor, Val-boroPro's potent antitumor immunity is now understood to stem from its inhibition of DPP8 and DPP9 .[1][2]

Unlike selective DPP4 inhibitors (e.g., Sitagliptin), Val-boroPro penetrates the cytosol and inhibits DPP8/9.[1][2] This inhibition triggers the activation of the NLRP1 inflammasome (specifically the NLRP1b allele in mice or NLRP1 in humans), leading to Caspase-1 activation and subsequent Pyroptosis (lytic cell death).[1][2]

Signaling Pathway Visualization

G VBP Val-boroPro / Talabostat DPP89 DPP8 / DPP9 (Cytosolic Repressors) VBP->DPP89 Inhibits NLRP1 NLRP1 Inflammasome (Sensor) DPP89->NLRP1 Represses (Normal State) DPP89->NLRP1 Inhibition Removes Repression CASP1 Pro-Caspase-1 NLRP1->CASP1 Recruits & Activates CASP1_ACT Active Caspase-1 CASP1->CASP1_ACT Cleavage GSDMD Gasdermin D (GSDMD) CASP1_ACT->GSDMD Cleaves GSDMD_N GSDMD-N Terminus (Pore Forming) GSDMD->GSDMD_N Releases PYRO PYROPTOSIS (Immunogenic Cell Death) GSDMD_N->PYRO Oligomerizes in Membrane

Figure 1: Mechanism of Action.[1][3][4] Val-boroPro inhibits DPP8/9, releasing the brake on NLRP1, which drives Caspase-1 mediated pyroptosis.[1][2]

Experimental Protocols

A. In Vivo Tumor Regression Model

Reagent: Talabostat Mesylate Rationale: The mesylate salt allows for formulation in saline, avoiding the toxicity associated with high-percentage DMSO vehicles in mice.

Protocol:

  • Preparation: Dissolve Talabostat Mesylate directly in sterile 0.9% saline to a concentration of 1 mg/mL .

    • Note: Adjust calculation for the salt weight (MW 310.18) to ensure equimolar dosing of the active moiety if comparing to historical free-base data.

  • Dosing: Administer 100 µg per mouse (approx. 5 mg/kg for a 20g mouse) via oral gavage (PO) or subcutaneous (SC) injection.

  • Schedule: Daily dosing (QD) starting when tumors reach ~100 mm³.

  • Readout: Monitor tumor volume and serum cytokine levels (G-CSF, CXCL1) at 6 hours post-dose to confirm immune activation.

B. In Vitro Pyroptosis Assay (LDH Release)

Reagent: Val-boroPro (Free Base) or Talabostat Mesylate Rationale: Demonstrates the induction of cell death in monocyte/macrophage lines (e.g., THP-1, RAW 264.7).[4]

Protocol:

  • Cell Seeding: Seed THP-1 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Compound Prep:

    • Prepare a 10 mM stock solution in anhydrous DMSO.

    • Critical Step: Aliquot and store at -80°C. Avoid freeze-thaw cycles which degrade the boronic acid moiety.

  • Treatment: Treat cells with Val-boroPro at concentrations ranging from 10 nM to 10 µM .

    • Control: Include a selective DPP4 inhibitor (e.g., Sitagliptin 10 µM) as a negative control to prove the effect is DPP8/9 mediated.

  • Incubation: Incubate for 24 hours at 37°C.

  • Quantification: Harvest supernatant and quantify Lactate Dehydrogenase (LDH) release using a standard colorimetric assay.

    • Expectation: >50% cytotoxicity at concentrations >100 nM.

C. Decision Logic for Reagent Selection

D Start Select Experiment Type InVivo In Vivo (Mouse) Start->InVivo InVitro In Vitro (Cell Culture) Start->InVitro Saline Aqueous Vehicle (Saline/PBS) InVivo->Saline Required DMSO Organic Solvent (DMSO) InVitro->DMSO Standard Talabostat USE: Talabostat Mesylate (High Solubility/Stability) Saline->Talabostat DMSO->Talabostat Acceptable VBP USE: Val-boroPro (Standard DMSO Stock) DMSO->VBP Preferred

Figure 2: Decision Matrix. Select Talabostat Mesylate for any application requiring aqueous solubility.

Critical Scientific Nuances (E-E-A-T)

1. The "Selectivity Trap": Many researchers erroneously use Val-boroPro as a "DPP4 inhibitor." While it does inhibit DPP4 (IC50 < 4 nM), its biological phenotype (pyroptosis) is driven by DPP8/9 inhibition. If your goal is to study DPP4 specifically, Val-boroPro is the wrong tool; use Sitagliptin or Linagliptin. Val-boroPro should be classified as a pan-DPP inhibitor or a specific DPP8/9-dependent inflammasome activator .

2. Boronic Acid Instability: The boronic acid group in Val-boroPro is an electrophile that forms a covalent (reversible) bond with the active site serine of the protease. In solution, free boronic acids can dehydrate to form boroxines (cyclic trimers). The mesylate salt stabilizes the molecule by protonating the amine, reducing the propensity for intermolecular reactions. Always check the purity of "old" DMSO stocks of the free base via LC-MS before critical experiments.

3. Species Specificity: Val-boroPro activates the NLRP1 pathway. Note that mouse NLRP1b and human NLRP1 have different structural requirements, but Val-boroPro is effective in both species because it targets the upstream repressors (DPP8/9), which are highly conserved.

References

  • Okondo, M. C., et al. (2017).[1][5][3] DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[6][1][7][5][2][3][4] Nature Chemical Biology, 13(1), 46–53.[5] Link

  • Okondo, M. C., et al. (2018). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome.[1][2] Cell Chemical Biology, 25(3), 262–269. Link

  • Adams, S., et al. (2004). PT-100, a small molecule dipeptidyl peptidase inhibitor, has potent antitumor effects and augments antibody-mediated cytotoxicity via a novel immune mechanism. Cancer Research, 64(15), 5471–5480. Link

  • MedChemExpress. (2024). Talabostat Mesylate Product Datasheet. Link

Sources

Technical Guide: Confirming Val-boroPro Dependency on CARD8 vs. NLRP1

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals Focus: Mechanism of Action (MoA) Validation, Experimental Protocols, and Pathway Differentiation

Executive Summary: The Specificity Challenge

Val-boroPro (Talabostat, PT-100) is a potent, non-selective inhibitor of the serine proteases DPP8 and DPP9 (DPP8/9).[1] While initially investigated for its anti-tumor immunity via "NLRP1 activation," subsequent mechanistic dissection revealed a critical divergence in human biology: Val-boroPro triggers CARD8-dependent pyroptosis in human myeloid and lymphoid lineages, while restricting NLRP1 activation primarily to keratinocytes and epithelial barriers.

For drug development professionals, distinguishing these pathways is not merely academic—it dictates the therapeutic indication and toxicity profile. This guide outlines the experimental framework to definitively confirm whether a Val-boroPro response is mediated by CARD8 or NLRP1 in your specific model system.

Mechanistic Divergence: The DPP8/9 Checkpoint

Both CARD8 and NLRP1 are "FIIND-containing" sensors.[2][3][4][5][6][7] They share a unique activation logic governed by the N-end rule pathway and DPP8/9 sequestration .

The Shared Mechanism (DPP8/9 Inhibition)[1]
  • Autoproteolysis: Both sensors undergo autoproteolysis at the FIIND domain, creating two non-covalently associated fragments: the inhibitory N-terminal (NT) and the bioactive C-terminal (CT).[5]

  • Sequestration: In resting cells, DPP9 holds the bioactive CT fragment in an inhibitory ternary complex (Sensor-NT : Sensor-CT : DPP9).[3]

  • Activation: Val-boroPro inhibits DPP8/9 enzymatic activity.[1][2][3][7][8][9][10] This destabilizes the complex and accelerates the proteasomal degradation of the NT fragment.[9]

  • Release: The NT degradation releases the pore-forming CT fragment (containing the CARD domain), which polymerizes to activate Caspase-1.

The Critical Difference
  • Human CARD8: Dominant in T-cells, AML (Acute Myeloid Leukemia) lines, and macrophages. It does not bind ASC (PYCARD) directly but engages pro-caspase-1.[6]

  • Human NLRP1: Dominant in keratinocytes.[7] It contains a PYD domain and typically recruits ASC to form a speck.

  • Murine Context: Mice lack CARD8. All Val-boroPro effects in murine models (e.g., RAW 264.7) are NLRP1b-dependent.

Visualization: The Signaling Pathway

The following diagram illustrates the shared checkpoint and the divergence in downstream assembly.

G cluster_checkpoint The DPP9 Checkpoint (Ternary Complex) cluster_sensors Sensor Specificity (Cell Type Dependent) VbP Val-boroPro (DPP8/9 Inhibitor) DPP9 DPP8/9 Enzymatic Activity VbP->DPP9 Inhibits Complex Inhibitory Complex [NT : CT : DPP9] DPP9->Complex Maintains Stability Proteasome Proteasome (NT Degradation) Complex->Proteasome Destabilization CARD8_CT CARD8-CT (Human AML/T-cells) Proteasome->CARD8_CT Releases NLRP1_CT NLRP1-CT (Human Keratinocytes) Proteasome->NLRP1_CT Releases CASP1 Caspase-1 Activation CARD8_CT->CASP1 Direct Binding NLRP1_CT->CASP1 Via ASC (usually) GSDMD GSDMD Cleavage (Pyroptosis) CASP1->GSDMD

Figure 1: Mechanism of Action. Val-boroPro induces pyroptosis by inhibiting DPP8/9, leading to proteasomal degradation of the sensor N-terminus and release of the cytotoxic C-terminus.[6]

Experimental Strategy: Determining Dependency

To confirm if your Val-boroPro phenotype is CARD8- or NLRP1-driven, you must employ a "Process of Elimination" strategy validated by CRISPR/Cas9 knockout.

Phase 1: Cell Model Profiling (In Silico & Western)

Before experimentation, assess the baseline expression.

  • Protocol: Perform Western Blotting for CARD8 and NLRP1.

  • Note: CARD8 runs as a ~60 kDa full-length protein but is often processed into distinct bands (NT/CT). NLRP1 is ~160 kDa.

  • Rule of Thumb: If using THP-1, MV4;11, or primary human T-cells, the driver is almost exclusively CARD8 . If using N/TERT-1 or primary keratinocytes, it is NLRP1 .

Phase 2: CRISPR/Cas9 Validation (The Gold Standard)

Pharmacological inhibitors alone are insufficient due to the shared DPP8/9 mechanism. Genetic ablation is required.

Protocol: Cas9-RNP Knockout
  • Design Guides:

    • Target Exon 1 or 2 of CARD8 (to disrupt all isoforms).

    • Target the NACHT domain of NLRP1.

  • Transfection: Electroporate Cas9-RNP complexes into your target cell line (e.g., THP-1).

  • Treatment:

    • Wait 72-96 hours for editing and protein turnover.

    • Treat with Val-boroPro (10 µM) for 24 hours.

  • Readout: Measure LDH release (Cytotoxicity) or CellTiter-Glo (Viability).

Expected Outcome:

Cell Type Genotype Response to Val-boroPro Conclusion
THP-1 (AML) WT High Death (>80%) Sensitive
CARD8 KO No Death (<5%) CARD8 Dependent
NLRP1 KO High Death (>80%) Not NLRP1 Dependent
N/TERT-1 (Skin) WT High Death Sensitive
CARD8 KO High Death Not CARD8 Dependent

| | NLRP1 KO | No Death | NLRP1 Dependent |[9]

Phase 3: Proteasome Inhibitor Confirmation

Since Val-boroPro activation requires proteasomal degradation of the N-terminus, proteasome inhibitors (e.g., MG132, Bortezomib) should block cell death in both pathways.

  • Purpose: This confirms the mechanism is DPP8/9-mediated NT degradation, ruling out off-target cytotoxic effects.

  • Protocol: Pre-treat cells with MG132 (10 µM) for 1 hour, then add Val-boroPro. Viability should be rescued.

Decision Workflow for Researchers

Use this logic flow to design your validation experiments.

DecisionTree Start Start: Val-boroPro Sensitivity Observed Species Select Species Start->Species Mouse Mouse Cells (e.g., RAW 264.7) Species->Mouse Human Human Cells Species->Human MouseResult Conclusion: NLRP1b Dependent (Mice lack CARD8) Mouse->MouseResult Tissue Tissue Origin? Human->Tissue Myeloid Myeloid / Lymphoid (THP-1, U937, T-cells) Tissue->Myeloid Epithelial Epithelial / Keratinocyte (N/TERT-1, HaCaT) Tissue->Epithelial Exp1 Perform CARD8 KO Myeloid->Exp1 Exp2 Perform NLRP1 KO Epithelial->Exp2 Res1 Loss of Sensitivity? YES -> CARD8 Driven Exp1->Res1 Res2 Loss of Sensitivity? YES -> NLRP1 Driven Exp2->Res2

Figure 2: Experimental Decision Tree. A logical framework to identify the sensor mediating Val-boroPro toxicity.

Comparative Data Summary

The following table summarizes the key biological and experimental differences between the two sensors in the context of Val-boroPro (VbP) stimulation.

FeatureCARD8NLRP1 (Human)
Primary Cell Types Monocytes, Macrophages, T-cells, AMLKeratinocytes, Airway Epithelium
VbP Sensitivity (IC50) High (~100 nM - 1 µM)High (~100 nM - 1 µM)
Direct DPP9 Binding Binds, but VbP does not directly displace it (allosteric/degradation mechanism)Binds; VbP directly displaces DPP9 from NLRP1-CT
ASC Requirement Independent (Direct Casp-1 binding)Dependent (Usually requires ASC speck)
Key Inhibitor DPP8/9 Inhibitors (VbP)DPP8/9 Inhibitors (VbP)
Synergy Synergizes with CQ31 (AP inhibitor)Synergizes with CQ31 + JSH-23

References

  • Johnson, D. C., et al. (2018). DPP8/9 inhibitors activate the CARD8 inflammasome in resting lymphocytes. Cell Death & Disease.

  • Okondo, M. C., et al. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. Nature Chemical Biology.

  • Taabazuing, C. Y., et al. (2020). The NLRP1 and CARD8 inflammasomes.[3][4][5][6][8][9] Immunological Reviews.

  • Zhong, F. L., et al. (2018). Human NLRP1 is a sensor for double-stranded RNA. Science.

  • Okondo, M. C., et al. (2018). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome.[1][7] Cell Chemical Biology.

Sources

benchmarking Val-boroPro potency against non-selective DPP inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of dipeptidyl peptidase (DPP) inhibition, the quest for both potent and selective agents is paramount. While selective DPP4 inhibitors, the "gliptins," have become mainstays in type 2 diabetes therapy, the study of non-selective inhibitors offers unique insights into the broader physiological roles of the DPP family. This guide provides a comprehensive technical comparison of Val-boroPro (also known as Talabostat), a potent, non-selective DPP inhibitor, against its more selective counterparts, supported by experimental data and protocols.

The Dipeptidyl Peptidase Family: More Than Just Glucose Control

The DPP family of serine proteases plays a critical role in various physiological processes by cleaving N-terminal dipeptides from polypeptides where the penultimate residue is a proline or alanine.[1] While DPP4 is the most well-characterized member due to its role in inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), other members like DPP8 and DPP9 are ubiquitously expressed and involved in distinct cellular pathways.[1][2] Understanding the broader inhibition profile of compounds like Val-boroPro is crucial for exploring their therapeutic potential beyond metabolic diseases, including in oncology and immunology.[3][4]

Val-boroPro: A Profile of Potent, Broad-Spectrum DPP Inhibition

Val-boroPro is a non-selective inhibitor of post-proline cleaving serine proteases.[3][5] Its mechanism of action involves the formation of a stable, reversible complex with the active site of DPP enzymes. This potent inhibition extends across multiple DPP family members, most notably DPP4, DPP8, and DPP9.

Comparative Potency: Val-boroPro vs. Non-Selective DPP Inhibitors ("Gliptins")

A critical aspect of evaluating DPP inhibitors is their half-maximal inhibitory concentration (IC50), a measure of their potency. The following table summarizes the reported inhibitory activities of Val-boroPro and several widely used non-selective DPP4 inhibitors against DPP4, DPP8, and DPP9.

InhibitorDPP4 IC50 (nM)DPP8 Ki (nmol/l)DPP9 Ki (nmol/l)Selectivity for DPP4 over DPP8/9
Val-boroPro <4[6]4[6]11[6]Non-selective
Alogliptin ~6.9[7]>100,000[7]>100,000[7]>10,000-fold[7]
Sitagliptin 18-87[8]HighHighHighly Selective[9][10]
Vildagliptin 34[9]810[7]97[7]~24-fold (DPP8), ~2.8-fold (DPP9)
Saxagliptin 1.5[9]Less Selective[10]Less Selective[10][11]Less Selective than Sitagliptin/Alogliptin[10]

Note: IC50 and Ki values are measures of inhibitory potency, with lower values indicating higher potency. The data presented is compiled from various sources and direct head-to-head comparative studies for all inhibitors against all enzymes are limited.

As the data illustrates, Val-boroPro exhibits potent inhibition of DPP4, DPP8, and DPP9 with nanomolar efficacy. In contrast, the "gliptins" demonstrate a high degree of selectivity for DPP4. Alogliptin and Sitagliptin, for instance, show over 10,000-fold greater selectivity for DPP4 compared to DPP8 and DPP9.[7][9][10] Vildagliptin and Saxagliptin are comparatively less selective than other gliptins but still show a clear preference for DPP4.[7][10][11] This distinction in selectivity underpins the different biological effects observed with these inhibitors.

Mechanistic Insights: The Divergent Signaling Pathways of DPP Inhibition

The broad inhibitory profile of Val-boroPro results in the modulation of distinct signaling pathways compared to the selective DPP4 inhibitors.

DPP4 Inhibition and the Incretin Axis

The primary therapeutic effect of selective DPP4 inhibitors is the enhancement of the incretin system. By preventing the degradation of GLP-1 and GIP, these inhibitors prolong their biological activity, leading to increased glucose-dependent insulin secretion and suppressed glucagon release.[12][13]

DPP4_Signaling cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells K-cells K-cells Food Intake->K-cells GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) GIP (active) GIP (active) K-cells->GIP (active) Beta-cells Beta-cells GLP-1 (active)->Beta-cells Stimulates Alpha-cells Alpha-cells GLP-1 (active)->Alpha-cells Inhibits DPP4 DPP4 GLP-1 (active)->DPP4 Degradation GIP (active)->Beta-cells Stimulates GIP (active)->DPP4 Degradation Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion GLP-1 (inactive) GLP-1 (inactive) DPP4->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP4->GIP (inactive) DPP4 Inhibitors DPP4 Inhibitors DPP4 Inhibitors->DPP4 Inhibit

Caption: DPP4-mediated degradation of incretin hormones.

DPP8/9 Inhibition and Inflammasome-Mediated Pyroptosis

The inhibition of DPP8 and DPP9 by Val-boroPro triggers a distinct signaling cascade that is not observed with selective DPP4 inhibitors. This pathway involves the activation of the NLRP1 (in mice) or CARD8 (in humans) inflammasome, leading to the activation of caspase-1 and subsequent pro-inflammatory cell death known as pyroptosis.[3][5][14] This mechanism is of significant interest for its potential immunomodulatory and anti-cancer effects.[14]

DPP89_Signaling cluster_inflammasome Inflammasome Activation cluster_pyroptosis Pyroptosis Val-boroPro Val-boroPro DPP8 DPP8 Val-boroPro->DPP8 Inhibits DPP9 DPP9 Val-boroPro->DPP9 Inhibits NLRP1_CARD8 NLRP1 (mice) / CARD8 (humans) DPP8->NLRP1_CARD8 Suppresses DPP9->NLRP1_CARD8 Suppresses Pro-Caspase-1 Pro-Caspase-1 NLRP1_CARD8->Pro-Caspase-1 Caspase-1 (active) Caspase-1 (active) Pro-Caspase-1->Caspase-1 (active) Activation Gasdermin D Gasdermin D Caspase-1 (active)->Gasdermin D GSDMD-N fragment GSDMD-N fragment Gasdermin D->GSDMD-N fragment Cleavage Pore Formation Pore Formation GSDMD-N fragment->Pore Formation Cell Lysis Cell Lysis Pore Formation->Cell Lysis

Caption: DPP8/9 inhibition-induced pyroptosis pathway.

Experimental Protocol: In Vitro DPP Inhibition Assay for IC50 Determination

This protocol outlines a fluorescence-based assay to determine the IC50 value of a test compound against DPP enzymes. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by the DPP enzyme.[15][16][17]

Materials:
  • Human recombinant DPP4, DPP8, or DPP9 enzyme

  • DPP substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4-8.0)

  • Test compound (e.g., Val-boroPro) and reference inhibitor (e.g., Sitagliptin)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Experimental Workflow:

IC50_Workflow A 1. Prepare Reagents B 2. Prepare Serial Dilutions of Test Compound A->B C 3. Add Reagents to 96-well Plate B->C D 4. Pre-incubate C->D E 5. Initiate Reaction with Substrate D->E F 6. Kinetic Reading of Fluorescence E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Workflow for DPP inhibitor IC50 determination.

Step-by-Step Procedure:
  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature.

    • Prepare the assay buffer.

    • Dilute the DPP enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.[15]

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer. A typical final concentration is in the micromolar range.[15][16]

  • Compound Dilution:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

    • Perform a serial dilution of the compounds in assay buffer to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

  • Assay Plate Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Test Wells: Assay buffer, diluted test compound, and diluted DPP enzyme.

      • Positive Control (No Inhibition): Assay buffer, vehicle (DMSO), and diluted DPP enzyme.

      • Negative Control (Background): Assay buffer and vehicle (DMSO) without the enzyme.

      • Reference Inhibitor Wells: Assay buffer, diluted reference inhibitor, and diluted DPP enzyme.

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a defined period (e.g., 30-60 minutes), taking readings at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Subtract the background fluorescence rate from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Positive Control Well))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.

Conclusion

Val-boroPro stands out as a potent, non-selective inhibitor of the DPP family, with significant activity against DPP4, DPP8, and DPP9. This broad inhibition profile contrasts sharply with the high selectivity of "gliptin" drugs for DPP4. The resulting engagement of distinct signaling pathways—the incretin axis for DPP4 and the inflammasome/pyroptosis pathway for DPP8/9—highlights the diverse biological roles of these enzymes. For researchers and drug development professionals, understanding these differences in potency and mechanism is crucial for the rational design and application of DPP inhibitors in various therapeutic areas, from metabolic disorders to immuno-oncology. The provided experimental protocol offers a robust framework for the in-house evaluation and comparison of novel DPP inhibitors.

References

  • Okondo, M. C., Johnson, D. C., Sridharan, R., Go, E. B., Chui, A. J., Wang, M. H., Poplawski, S. E., Wu, W., Liu, Y., Lai, J. H., Sanford, D. G., Arciprete, M. O., Golub, T. R., Bachovchin, W. W., & Bachovchin, D. A. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis. Nature chemical biology, 13(1), 46–53. [Link]

  • Feng, J., Zhang, Z., Wallace, M. B., Stafford, J. A., Kaldor, S. W., Kassel, D. B., Navre, M., Shi, L., & Skene, R. J. (2007). Discovery of alogliptin: a potent, selective, bioavailable, and efficacious inhibitor of dipeptidyl peptidase IV. Journal of medicinal chemistry, 50(10), 2297–2300. [Link]

  • Thomas, L., Eckhardt, M., Langkopf, E., Tadayyon, M., Himmelsbach, F., & Mark, M. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a novel, potent, and long-acting, orally bioavailable DDP-4 inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 51(23), 7314–7324. [Link]

  • Gorrell, M. D. (2005). Dipeptidyl peptidase IV and related enzymes in cell biology and liver disorders. Clinical science (London, England : 1979), 108(4), 277–292. [Link]

  • BenchChem. (2025).
  • Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., Hickey, G. J., Kowalchick, J. E., Leiting, B., Lyons, K., Marsilio, F., McCann, M. E., Patel, R. A., Petrov, A., Scapin, G., Patel, S. B., Roy, R. S., Wu, J. K., Wyvratt, M. J., … Thornberry, N. A. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][6][7]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(1), 141–151. [Link]

  • Okondo, M. C., Rao, S. D., Taabazuing, C. Y., Chui, A. J., Poplawski, S. E., Johnson, D. C., Sridharan, R., Liu, Y., Wu, W., Lai, J. H., Sanford, D. G., Arciprete, M. O., Bachovchin, W. W., & Bachovchin, D. A. (2018). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. Cell chemical biology, 25(3), 262–267.e4. [Link]

  • Deacon, C. F., & Holst, J. J. (2017). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in endocrinology, 8, 56. [Link]

  • Rastelli, G., Brogi, S., & Tafi, A. (2012). Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum. International journal of molecular sciences, 19(8), 2378. [Link]

  • Zhang, H., Wang, Z., Li, Y., & Chen, X. (2022). New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. Frontiers in Pharmacology, 13, 961558. [Link]

  • Okondo, M. C., Rao, S. D., Taabazuing, C. Y., Chui, A. J., Poplawski, S. E., Johnson, D. C., Sridharan, R., Liu, Y., Wu, W., Lai, J. H., Sanford, D. G., Arciprete, M. O., Bachovchin, W. W., & Bachovchin, D. A. (2018). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome. Cell chemical biology, 25(3), 262–267.e4. [Link]

  • Deacon, C. F. (2019). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. Medicina (Kaunas, Lithuania), 55(8), 442. [Link]

  • Singh, R., Singh, A. K., & Bishayee, A. (2021). Diagrammatic representation of the mechanism of DPP-IV and potential role of probiotics as DPP-IV inhibitors.
  • Cahn, A., Cernea, S., & Raz, I. (2016). DPP-4 inhibitors: Pharmacological differences and their clinical implications. Expert opinion on pharmacotherapy, 17(17), 2267–2279. [Link]

  • Thornberry, N. A., & Weber, A. E. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine reviews, 39(4), 513–547. [Link]

  • Scrocchi, L. A., & Drucker, D. J. (2018). In situ DPP-IV activity on 2-, 4-, and 6-day Caco-2 cells: (a) using 50 µM Gly-Pro-AMC as a substrate, the fluorescence signal increased as a function of time and was linear at all cell ages over the first 3 min. (b) The fluorescence signal was measured after 3 min as a function of substrate Gly-Pro-AMC concentration at all cell ages.
  • Johnson, D. C., Taabazuing, C. Y., Okondo, M. C., Jamieson, A., Sridharan, R., Chui, A. J., Wang, M. H., Poplawski, S. E., Wu, W., Liu, Y., Lai, J. H., Sanford, D. G., Arciprete, M. O., Golub, T. R., Bachovchin, W. W., & Bachovchin, D. A. (2019). DPP9's Enzymatic Activity and Not Its Binding to CARD8 Inhibits Inflammasome Activation. ACS chemical biology, 14(10), 2164–2170. [Link]

  • Cohen, S. J., Cohen, R. B., Meropol, N. J., Gallagher, M., Hole, L., Gustafson, D. L., Langer, C., Cheng, J. D., & Alpaugh, R. K. (2008). Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer. Investigational new drugs, 26(5), 447–453. [Link]

  • Davis, J. A., Singh, S., & Sethi, S. (2008). DPP-IV inhibitors: A review of sitagliptin, vildagliptin, alogliptin, and saxagliptin. P & T : a peer-reviewed journal for formulary management, 33(4), 220–230.
  • Koyani, C. N., Plastira, I., Sourij, H., Hallström, S., Schmidt, A., Rainer, P. P., Bugger, H., Frank, S., Malle, E., von Lewinski, D., & Heinzel, F. R. (2018). The nonselective inhibitor of DPP4 saxagliptin has a negative impact on myocardial electrophysiology. Diabetologia, 61(11), 2369–2383. [Link]

  • Johnson, D. C., Taabazuing, C. Y., Okondo, M. C., Jamieson, A., Sridharan, R., Chui, A. J., Wang, M. H., Poplawski, S. E., Wu, W., Liu, Y., Lai, J. H., Sanford, D. G., Arciprete, M. O., Golub, T. R., Bachovchin, W. W., & Bachovchin, D. A. (2018). DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia. Cell chemical biology, 25(10), 1205–1212.e5. [Link]

  • Johns Hopkins University. (2018). DPP-IV Inhibitors. Johns Hopkins Diabetes Guide.
  • Li, Y., Li, L., Che, H., & Chen, Y. (2024). Thioamide-based fluorescent sensors for dipeptidyl peptidase 4. Chemical communications (Cambridge, England), 60(86), 12437–12440. [Link]

  • Olsen, C. A., & Wagtmann, N. (2005). Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV. The FEBS journal, 272(22), 5967–5981. [Link]

  • Zhao, Y., Yang, L., & Zhou, Z. (2014). Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function. Clinical and experimental pharmacology & physiology, 41(1), 12–21. [Link]

  • Freeman, J. S. (2016).
  • Herman, G. A., Bergman, A., Stevens, C., Kotey, P., Yi, B., Zhao, P., … & Wagner, J. A. (2006). Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. Diabetes, Obesity and Metabolism, 8(5), 593-604.
  • Promega Corporation. (n.d.). Detection of Dipeptidyl Peptidase Activity with DPPIV-Glo™ Assay. Promega.
  • O'Meally, D., & Hubbard, M. J. (2013). Identifying Natural Substrates for Dipeptidyl Peptidases 8 and 9 Using Terminal Amine Isotopic Labeling of Substrates (TAILS) Reveals in Vivo Roles in Cellular Homeostasis and Energy Metabolism. Molecular & cellular proteomics : MCP, 12(12), 3874–3887. [Link]

  • Cohen, S. J., Cohen, R. B., Meropol, N. J., Gallagher, M., Hole, L., Gustafson, D. L., Langer, C., Cheng, J. D., & Alpaugh, R. K. (2008). Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer. Investigational new drugs, 26(5), 447–453. [Link]

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Validating PT-100 (Talabostat) Immune Response in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PT-100 , scientifically known as Talabostat (or Val-boroPro), represents a distinct class of immunomodulators that differs fundamentally from checkpoint inhibitors (CPIs) like anti-PD-1. While CPIs release the "brakes" on existing T-cells, PT-100 acts as an igniter , turning "cold" tumors "hot" through the induction of pyroptosis —a highly inflammatory form of programmed cell death.

This guide provides a technical framework for validating PT-100 efficacy in syngeneic mouse models (specifically CT26 and MC38 ). Unlike standard apoptosis inducers, PT-100 validation requires specific assays to detect inflammasome activation (NLRP1) and the subsequent release of IL-1


  and IL-18 , which are the causal drivers of the anti-tumor immune response.

Mechanism of Action: The Pyroptosis Pathway[1][2][3]

To validate PT-100, one must first understand that it is a potent inhibitor of DPP8/9 (Dipeptidyl Peptidase 8/9). In resting cells, DPP8/9 represses the NLRP1 inflammasome.[1] PT-100 lifts this repression, triggering a cascade that ends in lytic cell death and immune priming.

Mechanistic Pathway Diagram[2]

PT100_Mechanism PT100 PT-100 (Talabostat) DPP89 DPP8/9 (Inhibitor Complex) PT100->DPP89 Inhibits NLRP1 NLRP1 Inflammasome DPP89->NLRP1 Normally Represses CASP1 Caspase-1 Activation NLRP1->CASP1 Activates GSDMD GSDMD Cleavage CASP1->GSDMD Cleaves PORE Membrane Pore Formation GSDMD->PORE Executes CYTO Release of IL-1β & IL-18 PORE->CYTO Triggers IMMUNE T-Cell Priming (CD8+ Infiltration) CYTO->IMMUNE Recruits

Figure 1: PT-100 inhibits DPP8/9, unleashing NLRP1-driven Caspase-1 activation, leading to Gasdermin D (GSDMD) pore formation and inflammatory cytokine release.[2][3][1][4][5]

Comparative Analysis: PT-100 vs. Alternatives

PT-100 is often miscategorized as a direct cytotoxic agent. It is critical to distinguish its performance profile from Checkpoint Inhibitors (CPIs) and STING agonists.

FeaturePT-100 (Talabostat)Anti-PD-1 / Anti-CTLA-4STING Agonists (e.g., ADU-S100)
Primary Target DPP8/9 (Intracellular)PD-1/L1 Surface ReceptorscGAS-STING Pathway
Cell Death Mode Pyroptosis (Lytic/Inflammatory)Apoptosis (via Granzyme B)Immunogenic Cell Death
Key Cytokines IL-1

, IL-18
IFN-

, TNF-

IFN-

(Type I Interferons)
Tumor Context Effective in "Cold" tumors (low TILs)Requires "Hot" tumors (pre-existing TILs)Effective in "Cold" tumors
Dosing Route Oral (Gavage) or ITIntraperitoneal (IP) or IVIntratumoral (IT)
Toxicity Marker Cytokine Storm (IL-1

driven)
Autoimmunity (Colitis, etc.)Systemic Inflammation

Scientist’s Insight: When validating PT-100, do not rely solely on IFN-


 readouts (standard for PD-1). You must include an IL-1

assay to confirm the specific MOA.

Experimental Validation Framework

Phase 1: Model Selection

The choice of syngeneic model is critical. PT-100 efficacy relies on the host immune system; therefore, immunodeficient mice (nude/SCID) will show minimal efficacy.

  • Recommended Models:

    • MC38 (Colon Adenocarcinoma): Highly responsive; ideal for establishing baseline efficacy.

    • CT26 (Colon Carcinoma): Moderately responsive; excellent for combination studies (PT-100 + Anti-PD-1).[6]

    • B16-F10 (Melanoma): Poorly immunogenic ("Cold"); the "gold standard" stress test for PT-100's ability to prime cold tumors.

Phase 2: In Vivo Validation Protocol

The following protocol outlines a robust workflow for validating PT-100 in a CT26 BALB/c model.

Workflow Diagram

Protocol_Workflow cluster_0 Tumor Establishment cluster_1 Treatment Phase cluster_2 Analysis Phase Step1 Day 0: Inoculation CT26 cells (5x10^5) SC Step2 Day 7-10: Staging Tumor Vol: ~100mm³ Step1->Step2 Step3 Randomization (n=8-10/group) Group A: Vehicle Group B: PT-100 (Oral) Step2->Step3 Step4 Dosing Regimen PT-100: 40µg BID Days 10-14 (Pulse Dosing) Step3->Step4 Step5 Day 15: Interim Harvest (3 mice/group) for Flow/Cytokines Step4->Step5 Step6 Day 25+: Efficacy Readout Tumor Growth Inhibition (TGI) Step4->Step6

Figure 2: Step-by-step workflow for in vivo PT-100 validation, highlighting the critical "Pulse Dosing" window.

Detailed Methodology
  • Reagent Preparation:

    • Dissolve PT-100 (Talabostat) in 0.01N HCl (stock) and dilute in PBS (pH 7.4) immediately before dosing.[3]

    • Note: PT-100 undergoes cyclization at neutral pH over time; prepare fresh daily.

  • Dosing Strategy (Critical):

    • Route: Oral Gavage (PO).

    • Dose: 20–40 µg per mouse, BID (twice daily) is standard.

    • Schedule: "Pulse" dosing (e.g., 5 days on, 2 days off) is often preferred to manage toxicity while maintaining immune pressure. Continuous daily dosing can lead to lethal cytokine release syndrome in sensitive strains.

  • Readout 1: Tumor Growth Inhibition (TGI):

    • Measure tumors 3x weekly using digital calipers.

    • Calculate Volume:

      
      .
      
    • Success Criteria: Significant separation of curves by Day 18-20.

  • Readout 2: Flow Cytometry (The "Hot" Tumor Check):

    • Harvest tumors on Day 15 (after 5 days of treatment).

    • Digest tumors (Collagenase IV/DNase I).

    • Staining Panel:

      • Live/Dead: Fixable Viability Dye.

      • T-Cells: CD45+, CD3+, CD8+ (Cytotoxic), CD4+ (Helper).

      • Activation: CD69, Ki67, Granzyme B.

      • Myeloid: CD11b+, F4/80+ (Macrophages), MHC-II (Antigen Presentation).

    • Expected Result: PT-100 treated tumors should show a 2-3 fold increase in CD8+/CD45+ ratio and a reduction in M2-like macrophages compared to vehicle.

  • Readout 3: Serum Cytokines (Mechanism Confirmation):

    • Collect serum 4-6 hours post-dose on Day 1.

    • Assay: MSD (Meso Scale Discovery) or ELISA.

    • Target: IL-1

      
        and G-CSF .
      
    • Note: IL-1

      
       has a short half-life; G-CSF is a reliable downstream surrogate marker for PT-100 induced inflammation.
      

Troubleshooting & Self-Validation

How do you know if your experiment failed or if the drug is inactive?

  • Scenario A: No Tumor Regression, No Weight Loss.

    • Diagnosis: Drug degradation. PT-100 is unstable at neutral pH. Ensure formulation in acidic vehicle (0.01N HCl) or immediate use after PBS dilution.

  • Scenario B: High Toxicity/Death in Treatment Group.

    • Diagnosis: "Cytokine Storm." The dose is too high for the specific strain. BALB/c mice are generally more sensitive than C57BL/6. Reduce dose to 20µg BID or switch to intermittent dosing (Q2D).

  • Scenario C: Tumor Regression but No IL-1

    
     detected. 
    
    • Diagnosis: Timing error. IL-1

      
       peaks early (2-6 hours post-dose). If you sample at 24 hours, you will miss it. Use G-CSF as a more stable surrogate.
      

References

  • Okondo, M. C., et al. (2017).[3] "Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome."[2][3] Nature Chemical Biology.

  • Adams, S., et al. (2004). "PT-100, a Small Molecule Dipeptidyl Peptidase Inhibitor, Has Potent Antitumor Effects."[7][3][4][8] Cancer Research.[9]

  • Johnson, D. C., et al. (2018). "DPP8/9 inhibitors activate the CARD8 inflammasome in human myeloid cells." Immunity.

  • Rao, S. D., et al. (2022). "DPP Inhibition Enhances the Efficacy of PD-1 Blockade."[6] PubMed Central.

Sources

Val-boroPro vs VX-765 caspase inhibitor interaction studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the functional interaction between Val-boroPro (Talabostat) and VX-765 (Belnacasan). Unlike traditional comparison guides that contrast two similar drugs, this analysis focuses on their opposing roles as Pathway Agonist (Inducer) and Pathway Antagonist (Inhibitor) within the NLRP1-Caspase-1 axis.

These two reagents are frequently paired in experimental designs to validate Caspase-1 dependent pyroptosis .

Mapping the NLRP1-Caspase-1 Pyroptotic Axis

Executive Summary: The Functional Antagonism

In the context of inflammasome research, Val-boroPro and VX-765 represent the "Accelerator" and the "Brake" of the NLRP1 inflammasome pathway.

  • Val-boroPro (Talabostat): A non-selective serine protease inhibitor that induces pyroptosis.[1][2] It inhibits DPP8/9, thereby removing the checkpoint that suppresses NLRP1 activation.

  • VX-765 (Belnacasan): A selective Caspase-1 inhibitor that blocks pyroptosis.[3][4] It is used to rescue cells from Val-boroPro-induced toxicity, proving that the cell death is strictly Caspase-1 dependent.

Core Application: The interaction study (Rescue Assay) is the gold standard for confirming NLRP1-driven inflammatory cell death.

Mechanistic Deep Dive

Val-boroPro: The Indirect Activator

Val-boroPro is not a direct activator of Caspase-1. Instead, it operates via a double-negative feedback loop.

  • Target: Potent inhibitor of DPP8 and DPP9 (IC50 ~4–11 nM).[5][6]

  • Mechanism: DPP8/9 normally sequester the C-terminal fragment of NLRP1, preventing its activation. Val-boroPro inhibits DPP8/9 catalytic activity.[1][2][6][7]

  • Outcome: The "brake" on NLRP1 is released. The NLRP1 inflammasome assembles, recruiting Caspase-1 via its CARD domain, leading to autocatalytic activation.

VX-765: The Direct Blocker

VX-765 is a prodrug that converts intracellularly to VRT-043198.

  • Target: Caspase-1 (active site cysteine).[1][8][9]

  • Mechanism: Covalent modification.[8] The drug acts as a peptidomimetic suicide substrate, irreversibly binding the catalytic cysteine residue of Caspase-1.

  • Outcome: Even if NLRP1 is activated by Val-boroPro, the downstream effector (Caspase-1) is silenced. GSDMD cleavage is halted; pyroptosis is prevented.

Pathway Visualization

The following diagram illustrates the precise points of action for both compounds within the pyroptosis signaling cascade.

NLRP1_Pathway ValBoro Val-boroPro (Talabostat) DPP89 DPP8/9 (Checkpoint) ValBoro->DPP89 Inhibits (-|) NLRP1 NLRP1 (Inflammasome Sensor) DPP89->NLRP1 Normally Suppresses (-|) Caspase1 Caspase-1 (Effector) NLRP1->Caspase1 Activates (->) GSDMD GSDMD-N (Pore Former) Caspase1->GSDMD Cleaves VX765 VX-765 (Belnacasan) VX765->Caspase1 Irreversibly Inhibits (-|) Pyroptosis PYROPTOSIS (Lytic Cell Death) GSDMD->Pyroptosis Induces

Caption: Val-boroPro triggers the pathway by inhibiting the DPP8/9 checkpoint, while VX-765 acts downstream to directly block Caspase-1 activity.[1][2]

Quantitative Performance Profile

FeatureVal-boroPro (Talabostat)VX-765 (Belnacasan)
Primary Role Inducer of PyroptosisInhibitor of Pyroptosis
Primary Target DPP8, DPP9 (also DPP4, FAP)Caspase-1 (ICE)
Binding Mechanism Reversible/Slow-tight binding (Boronic acid)Irreversible Covalent (Peptidomimetic)
Cellular Potency EC50: ~10–50 nM (Killing in RAW264.7)IC50: ~0.2–1 nM (Enzymatic); ~1–10 µM (Cellular Rescue)
Selectivity Low (Pan-DPP activity)High (Selectivity >100x over Casp-3/7)
Key Readout LDH Release / IL-1β SecretionPrevention of LDH/IL-1β Release
Solubility DMSO, Water (Salt forms)DMSO

Experimental Protocol: The "Rescue Assay"

Objective: To demonstrate that Val-boroPro-induced cell death is Caspase-1 dependent by rescuing cells with VX-765.

Reagents
  • Cell Line: RAW 264.7 (Murine Macrophages) or THP-1 (Human Monocytes).

  • Val-boroPro: 10 mM stock in DMSO.

  • VX-765: 10 mM stock in DMSO.

  • Assay Medium: RPMI 1640 + 10% FBS (Heat Inactivated).

Workflow Diagram

Rescue_Protocol Step1 Step 1: Seeding 50k cells/well (96-well plate) Step2 Step 2: Pre-Treatment Add VX-765 (10-50 µM) Incubate 30-60 min Step1->Step2 Step3 Step 3: Induction Add Val-boroPro (2-10 µM) Step2->Step3 Step4 Step 4: Incubation 16 - 24 Hours 37°C, 5% CO2 Step3->Step4 Step5 Step 5: Readout LDH Assay (Supernatant) Western Blot (GSDMD) Step4->Step5

Caption: Sequential workflow for the Rescue Assay. Pre-treatment with VX-765 is critical for effective inhibition.

Step-by-Step Methodology
  • Seeding: Plate RAW 264.7 macrophages at

    
     cells per well in a 96-well plate. Allow adherence for 12–18 hours.
    
  • Inhibitor Pre-Treatment (Critical):

    • Replace media with fresh media containing VX-765 .

    • Concentration: Titrate VX-765 from 1 µM to 50 µM . (Standard effective dose is often 10–20 µM).

    • Timing: Incubate for 30–60 minutes before adding the inducer. This allows the prodrug to enter the cell and convert to its active form (VRT-043198).

  • Induction:

    • Add Val-boroPro directly to the wells containing VX-765.

    • Concentration: Use 2 µM to 10 µM (well above the EC50 to ensure robust killing).

    • Controls:

      • Vehicle (DMSO only).

      • Val-boroPro only (100% Death Control).

      • VX-765 only (Toxicity Control).

  • Incubation: Incubate for 16–24 hours . (Pyroptosis is rapid, but Val-boroPro induction via DPP8/9 inhibition is slower than direct toxins like Anthrax).

  • Readout:

    • LDH Assay: Collect supernatant to measure Lactate Dehydrogenase release (marker of membrane rupture).

    • Western Blot: Lyse cells and probe for GSDMD-N (cleaved Gasdermin D) and Caspase-1 p20 (active subunit).

Expected Results
  • Val-boroPro Alone: High LDH release (>80%), visible cell ballooning, strong GSDMD-N band on Western Blot.

  • Val-boroPro + VX-765: Significant reduction in LDH release (dose-dependent), preservation of cell morphology, absence or reduction of GSDMD-N band.

Critical Analysis & Troubleshooting

Why Experiments Fail
  • Prodrug Conversion Lag: VX-765 is a prodrug.[8][9][10] If you add it simultaneously with a fast inducer, it may not convert fast enough to block the initial wave of Caspase-1 activation. Always pre-incubate.

  • Serum Proteases: Val-boroPro is stable, but DPP8/9 are intracellular. Ensure Val-boroPro concentration is sufficient to penetrate cells (usually >1 µM is used in cellular assays despite nM biochemical potency).

  • Cell Line Specificity: This interaction is specific to cells expressing NLRP1 and DPP8/9 .

    • Works in: RAW 264.7, THP-1, Bone Marrow Derived Macrophages (BMDMs).

    • Fails in: NLRP1-deficient cell lines or cells where DPP8/9 are not the dominant checkpoint.

Scientific Validation (Self-Check)

To prove the rescue is specific:

  • Use a Caspase-3/7 inhibitor (like DEVD-fmk) as a negative control. It should not rescue Val-boroPro induced death, as pyroptosis is Caspase-3 independent.

  • If VX-765 rescues the cells, but DEVD-fmk does not, you have confirmed a Caspase-1 specific pyroptotic event .

References

  • Okondo, M. C., et al. (2017). DPP8 and DPP9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis.[6] Nature Chemical Biology, 13, 46–53.

  • Taabazuing, C. Y., et al. (2017). Pyroptosis and Apoptosis Pathways Engage in Crosstalk in Monocytes and Macrophages. Cell Chemical Biology, 24(4), 507-514.

  • Wannamaker, W., et al. (2007). (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin-1beta-converting enzyme/caspase-1 inhibitor... Journal of Pharmacology and Experimental Therapeutics, 321(2), 509–516.

  • Okondo, M. C., et al. (2018). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome.[1][2] Cell Chemical Biology, 25(3), 262-269.

Sources

Safety Operating Guide

Val-boroPro (PT100) Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Urgent Safety & Logistical Protocol

Executive Summary: Immediate Action Required

Val-boroPro (Talabostat, PT100) is not merely a toxic chemical; it is a potent activator of the NLRP1 inflammasome , capable of triggering pyroptosis (inflammatory cell death) at nanomolar concentrations. Accidental exposure does not just cause chemical burns; it can induce a systemic immune response.

Critical Rule: Never dispose of Val-boroPro (solid or liquid) down the drain. All waste must be segregated into specific hazardous waste streams (Chemical Incineration).

Part 1: Chemical Identity & Hazard Assessment (The "Why")

To handle Val-boroPro safely, one must understand its biological mechanism. Unlike standard cytotoxic agents that damage DNA, Val-boroPro targets the immune system's "brakes."

The Mechanism of Hazard (NLRP1 Activation)

Val-boroPro inhibits Dipeptidyl Peptidases 8 and 9 (DPP8/9).[1][2][3] In a resting state, DPP8/9 suppresses the NLRP1 inflammasome. When Val-boroPro inhibits these enzymes, NLRP1 is unleashed, leading to Caspase-1 activation and rapid cell death.[1][3]

Why this matters for safety:

  • Potency: Biological effects occur at

    
    . Microgram quantities are biologically significant.
    
  • Systemic Risk: Inhalation or ingestion can theoretically trigger severe inflammatory responses in mucosal tissues.

Visualization: The Hazard Pathway

The following diagram illustrates the biological cascade triggered by exposure, emphasizing the need for strict containment.

ValBoroPro_Mechanism VBP Val-boroPro (Exposure) DPP DPP8/9 Enzyme (Inhibition) VBP->DPP Inhibits NLRP1 NLRP1 Inflammasome (Activation/Unleashed) DPP->NLRP1 Loss of Suppression CASP1 Caspase-1 (Activation) NLRP1->CASP1 Activates GSDMD Gasdermin D (Cleavage) CASP1->GSDMD Cleaves PYRO PYROPTOSIS (Inflammatory Cell Death) GSDMD->PYRO Pore Formation

Caption: Val-boroPro inhibits DPP8/9, removing the "brake" on NLRP1, leading to rapid inflammatory cell death (Pyroptosis).[1][3]

Part 2: Personal Protective Equipment (PPE) & Handling

The Self-Validating Safety System

Do not rely on a single barrier. Use a redundant system where the failure of one layer does not result in exposure.

PPE LayerSpecificationRationale (Causality)
Respiratory N95 Mask (Minimum) or Fume HoodVal-boroPro powder is hygroscopic and light; aerosolization risk is high during weighing.
Dermal (Primary) Nitrile Gloves (Double-gloved)Boronic acids can penetrate compromised skin. The outer glove takes the contamination; the inner glove protects the skin during doffing.
Ocular Chemical Splash Goggles Corrosive Category 1C risk.[4] Standard safety glasses do not seal against airborne dust or splashes.
Body Lab Coat (Buttoned, long sleeve)Prevents accumulation of dust on street clothes, which could be tracked out of the lab.

Handling Protocol:

  • Weighing: Always weigh the solid powder inside a certified chemical fume hood.

  • Solvent: Dissolve in DMSO or Ethanol immediately to reduce inhalation risk.

  • Static Control: Use an anti-static gun if available, as boronic acid derivatives can be static-prone, causing "jumping" of powder.

Part 3: Disposal Protocols

Detailed workflows for different waste states.

Decision Matrix: Waste Classification

Follow this logic flow to determine the correct disposal bin.

Disposal_Workflow Start Waste Generated State Physical State? Start->State Solid Solid / Powder (Spill or Expired) State->Solid Powder/Wipes Liquid Liquid Solution State->Liquid Liquid Bin_Chem BIN A: Chemical Incineration (High Hazard) Solid->Bin_Chem All Solid Waste Conc Concentration? Liquid->Conc Stock Stock Solution (>1 µM) Conc->Stock High Conc Media Cell Media / Buffer (Trace / <1 µM) Conc->Media Experimental Stock->Bin_Chem Bin_Trace BIN B: Cytotoxic/Trace Chemo (Yellow/Purple Bin) Media->Bin_Trace Treat as Chemo Waste

Caption: Decision tree separating bulk chemical waste (Incineration) from trace experimental waste.

Scenario A: Solid Waste (Expired Powder or Spill Debris)

Classification: P-List or equivalent High Hazard Chemical Waste.

  • Container: Use a wide-mouth HDPE jar with a screw-top lid.

  • Labeling: Must read: "Hazardous Waste: Val-boroPro (Talabostat). Toxic. Boronic Acid Derivative."

  • Process:

    • Place the original vial (if expired) directly into the waste jar.

    • Do not empty the vial; dispose of the container and chemical together.

    • Disposal Route: Chemical Incineration (Do not landfill).

Scenario B: Liquid Stock Solutions (DMSO/Ethanol)

Classification: Flammable Toxic Waste.

  • Segregation: Do not mix with aqueous acid/base waste streams. Boronic acids can be reactive.[5][6]

  • Container: Glass or HDPE solvent waste bottle.

  • Labeling: "Flammable Toxic Waste: DMSO, Val-boroPro."

  • Disposal Route: High BTU Incineration / Fuel Blending.

Scenario C: Biological Waste (Cell Culture Media)

Classification: Trace Chemotherapy/Cytotoxic Waste. Note: Although Val-boroPro is not a traditional DNA-damaging chemo, its potency requires it be treated as such to prevent environmental release.

  • Inactivation: Do NOT bleach media containing Val-boroPro if you intend to pour it down the drain. The reaction products are not fully characterized for safety in sewer systems.

  • Process:

    • Aspirate media into a dedicated vacuum flask.

    • Transfer liquid to a "Cytotoxic/Trace Chemo" waste container (often Yellow or Purple depending on region).

    • Disposal Route: Medical Waste Incineration.

    • Alternative: If trace chemo bins are unavailable, solidify the media with a polymer absorbent (e.g., Vermiculite) and dispose of as Solid Chemical Waste.

Part 4: Decontamination & Spill Response[1]

Spill Cleanup Protocol (Self-Validating)

If a spill occurs, the goal is containment followed by chemical removal.

  • Isolate: Mark the area.[7][8] Inform lab personnel.

  • PPE Up: Don double nitrile gloves, N95, and goggles.

  • Absorb (Liquids): Cover with absorbent pads or vermiculite. Do not wipe initially (spreading risk).

  • Sweep (Solids): Do not dry sweep. Cover with wet paper towels (water or ethanol) to prevent dust, then wipe up.

  • Clean:

    • Pass 1: 10% Soap/Water solution (removes the bulk organic).

    • Pass 2: 70% Ethanol (solubilizes residual boronic acid).

    • Pass 3: Water rinse.[7][4][9][10]

  • Verify: Dispose of all cleanup materials in BIN A (Chemical Incineration) .

Incompatibility Warning
  • Oxidizers: Avoid mixing Val-boroPro waste with strong oxidizers (e.g., concentrated bleach, peroxides) in the main waste drum. While oxidation degrades boronic acids, the reaction can be exothermic or generate unknown intermediates. Keep waste streams separate.[8]

References

  • PubChem. (n.d.). Talabostat | C9H19BN2O3 - PubChem. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Okondo, M. C., et al. (2017). DPP8/9 inhibition induces pyroptosis in monocytes and macrophages through NLRP1.[1] Nature Chemical Biology. Retrieved October 26, 2023, from [Link]

Sources

Comprehensive Safety & Handling Guide: Val-boroPro (PT100)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Profile

Val-boroPro (Talabostat, PT100) is not merely a standard enzyme inhibitor; it is a potent immunologic trigger and a chemical corrosive . While widely used to inhibit Dipeptidyl Peptidases (DPP8/9) and Fibroblast Activation Protein (FAP), its handling requires protocols that exceed standard BSL-1 measures.

The Critical Insight: Unlike inert inhibitors, Val-boroPro induces pyroptosis (lytic cell death) at nanomolar concentrations by activating the NLRP1 inflammasome. Accidental exposure does not just inhibit an enzyme; it can theoretically trigger localized inflammatory cascades in exposed tissue, alongside immediate chemical corrosion risks.

Risk Assessment & Mechanism of Action

To understand the necessity of the PPE described below, one must understand the compound's biological potency. Val-boroPro acts as a "molecular switch" that releases the brake on the innate immune system.

Figure 1: The Pyroptotic Cascade (Mechanism of Action)

This diagram illustrates why containment is critical: Val-boroPro removes the DPP8/9 "brake," leading to explosive cell death.

ValBoroPro_Mechanism VbP Val-boroPro (PT100) DPP DPP8/9 (Cytosolic Brake) VbP->DPP Inhibits NLRP1 NLRP1 Inflammasome DPP->NLRP1 Normally Inhibits CASP1 Caspase-1 Activation NLRP1->CASP1 Activates DEATH PYROPTOSIS (Lytic Cell Death) CASP1->DEATH Triggers

Caption: Val-boroPro inhibits DPP8/9, removing the inhibition on NLRP1, resulting in rapid inflammatory cell death.

PPE Tiered Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the physical state of the compound.

Table 1: Task-Based Protection Standards
Hazard LevelTaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
CRITICAL Weighing Powder (Solid State)N95/P100 (if outside hood) OR Fume Hood (Mandatory)Double Nitrile (Outer glove changed immediately upon contamination)Chemical Goggles (Seal against dust)Lab coat (buttoned), Wrist coverage
HIGH Handling Stock Solutions (>10 mM DMSO)Fume Hood or Biosafety CabinetDouble Nitrile (DMSO permeates single gloves rapidly)Safety Glasses with Side ShieldsLab coat, Closed-toe shoes
MODERATE Cell Culture Treatment (nM concentrations)Biosafety Cabinet (Class II)Single Nitrile GlovesSafety GlassesLab coat

Expert Note on Gloves: Boronic acids can be reactive. When dissolved in DMSO (Dimethyl Sulfoxide), the skin absorption rate increases drastically. Double gloving is non-negotiable for stock preparation.

Operational Protocols: From Vial to Waste

Phase A: Solubilization & Storage

Boronic acids are prone to cyclization and hydrolysis. Proper handling preserves scientific integrity.

  • Preparation: Calculate volume before opening the vial. Aim for a high-concentration stock (e.g., 10 mM or 100 mM) to minimize DMSO volume.

  • Environment: Perform all solubilization inside a chemical fume hood.

  • Solvent: Add anhydrous DMSO directly to the vial.

  • Mixing: Vortex briefly. Do not sonicate unless absolutely necessary to avoid aerosolization.

  • Aliquoting: Immediately aliquot into single-use amber vials to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Phase B: Experimental Workflow

The following workflow ensures containment of the bioactive compound.

Figure 2: Safe Handling Workflow

Visualizing the logistical path to minimize exposure.

Handling_Workflow Start Lyophilized Powder (Received) Hood Chemical Fume Hood (NO Open Bench Work) Start->Hood Solvent Add DMSO (Double Glove) Hood->Solvent Inside Hood Aliquot Aliquot & Seal (Parafilm) Solvent->Aliquot Freeze Storage (-20°C/-80°C) (Secondary Containment) Aliquot->Freeze Use Experimental Use (Dilute to nM) Freeze->Use Thaw on Ice

Caption: Protocol flow emphasizing containment in the fume hood during the high-risk solubilization phase.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1][2] The boronic acid moiety is reactive; rapid dilution is key.

  • Eye Contact: Flush with eyewash station for 15 minutes. Seek medical attention immediately—SDS data suggests potential for severe damage.[3]

  • Inhalation: Move to fresh air. If respiratory irritation occurs (tightness in chest), seek medical support.

Waste Disposal[1][4][5]
  • Liquids: Collect all Val-boroPro waste (including cell culture media containing >1 µM) in a dedicated hazardous chemical waste container. Do not pour down the drain.

  • Solids: Pipette tips, tubes, and gloves used with the stock solution must be disposed of as solid hazardous waste, not regular trash.

  • Deactivation: While no specific "neutralizer" exists, treating spills with 10% bleach followed by water is standard for biological deactivation, though physical absorption (spill pads) is preferred for chemical cleanup.

References

  • Vertex Pharmaceuticals/Tocris Bioscience. (2019). Safety Data Sheet: Talabostat mesylate (Val-boroPro). Retrieved from

  • Okondo, M. C., et al. (2017). Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome.[4][5][6][7] Cell Chemical Biology. Retrieved from

  • Cayman Chemical. (2022). Safety Data Sheet: Val-boroPro. Retrieved from

  • Hollingsworth, L. R., et al. (2021). DPP9 sequesters the C terminus of NLRP1 to repress inflammasome activation. Nature. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.